molecular formula C39H68N7O17P3S B1263176 trans-2-octadecenoyl-CoA

trans-2-octadecenoyl-CoA

Cat. No.: B1263176
M. Wt: 1032.0 g/mol
InChI Key: NBCCUIHOHUKBMK-ZDDAFBBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-Octadecenoyl-CoA is a crucial intermediate metabolite in the biosynthesis of very-long-chain fatty acids (VLCFAs) through the endoplasmic reticulum fatty acid elongation cycle . This cycle consists of four reactions, and this compound is the substrate for the final, rate-limiting reduction step, which is catalyzed by trans-2-enoyl-CoA reductases (Tsc13 in yeast, TECR/PECR in mammals) . The reduction of the trans double bond between C2 and C3 by these NADPH-dependent enzymes yields a saturated acyl-CoA that is elongated by two carbons, ready to enter the next cycle of elongation . VLCFAs produced via this pathway are essential components of sphingolipids and ceramides, playing critical roles in membrane formation, skin barrier function, and myelin maintenance . In research, this compound is vital for in vitro studies of the fatty acid elongation pathway, enabling the investigation of enzyme kinetics and the catalytic mechanisms of reductases like TECR. Recent studies suggest these enzymes form complexes with other elongation cycle proteins and may have regulatory roles beyond metabolism, such as interacting with the endoplasmic reticulum calcium pump SERCA2b . Researchers also utilize this compound to study lipid metabolism disorders and the role of VLCFAs in specialized tissues. The compound is defined by its molecular formula C 39 H 68 N 7 O 17 P 3 S and an average molecular mass of 1031.98 g/mol . This product is labeled with the following designation: For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C39H68N7O17P3S

Molecular Weight

1032.0 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-octadec-2-enethioate

InChI

InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h18-19,26-28,32-34,38,49-50H,4-17,20-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b19-18+/t28-,32-,33-,34+,38-/m1/s1

InChI Key

NBCCUIHOHUKBMK-ZDDAFBBHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Foundational & Exploratory

The Role of trans-2-Octadecenoyl-CoA in Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of trans-2-octadecenoyl-CoA in fatty acid synthesis. As a key intermediate in the fatty acid elongation cycle, this molecule is central to the production of very-long-chain fatty acids (VLCFAs), which are crucial for numerous biological functions. This document details the biochemical pathways involving this compound, presents available quantitative data, provides detailed experimental protocols for its study, and visualizes the relevant molecular processes. This guide is intended to be a valuable resource for researchers in lipid metabolism, drug discovery, and related fields.

Introduction

Fatty acid synthesis is a fundamental metabolic process responsible for the de novo creation of fatty acids, which are essential components of cell membranes, signaling molecules, and energy storage molecules. While the initial synthesis of palmitate (C16:0) is carried out by fatty acid synthase (FAS), the production of longer fatty acid chains, known as very-long-chain fatty acids (VLCFAs; ≥C22), occurs through a separate elongation process primarily in the endoplasmic reticulum. This compound is a critical intermediate in this elongation pathway, representing the substrate for the final, rate-limiting reduction step. Understanding the metabolism of this compound and the enzymes that act upon it is crucial for elucidating the regulation of VLCFA synthesis and its implications in health and disease.

Biochemical Pathways Involving this compound

The Fatty Acid Elongation Cycle

The elongation of fatty acids beyond the C16 length of palmitate involves a four-step cyclical process that adds two-carbon units from malonyl-CoA to an existing acyl-CoA chain. This compound is the product of the third step and the substrate for the fourth and final step of this cycle.

The four reactions of the fatty acid elongation cycle are:

  • Condensation: An acyl-CoA (e.g., palmitoyl-CoA, C16:0-CoA) is condensed with malonyl-CoA by a fatty acid elongase (ELOVL) to form a 3-ketoacyl-CoA.

  • Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), utilizing NADPH as a reducing agent.

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2-enoyl-CoA, such as this compound.

  • Reduction: The trans-2-enoyl-CoA is reduced to a saturated acyl-CoA by a trans-2-enoyl-CoA reductase (TECR), also using NADPH as the reductant.[1][2][3]

The newly formed saturated acyl-CoA, which is two carbons longer than the starting molecule, can then re-enter the elongation cycle for further extension.

Fatty_Acid_Elongation_Cycle Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA Condensation (ELOVL) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (KAR) NADPH -> NADP+ Enoyl_CoA This compound (C18:1) Hydroxyacyl_CoA->Enoyl_CoA Dehydration (HACD) Elongated_Acyl_CoA Stearoyl-CoA (C18:0) Enoyl_CoA->Elongated_Acyl_CoA Reduction (TECR) NADPH -> NADP+ Elongated_Acyl_CoA->Acyl_CoA Further Elongation Cycles

Figure 1: The Fatty Acid Elongation Cycle.
Role in Sphingolipid Metabolism

Beyond its role in the general fatty acid elongation pathway, the enzyme responsible for the reduction of trans-2-enoyl-CoAs, TECR, is also implicated in the degradation of sphingosine (B13886).[1][4] In this pathway, sphingosine is ultimately converted to palmitoyl-CoA (C16:0-CoA). An intermediate in this pathway is trans-2-hexadecenoyl-CoA, which is a substrate for TECR.[4] This highlights a dual role for TECR in both anabolic (fatty acid elongation) and catabolic (sphingosine degradation) pathways.

Quantitative Data

Table 1: Kinetic Parameters of Related trans-2-Enoyl-CoA Reductases

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg)CofactorReference
Euglena gracilis (mitochondrial)Crotonyl-CoA (C4:1)68Not ReportedNADH[5]
Euglena gracilis (mitochondrial)trans-2-Hexenoyl-CoA (C6:1)91Not ReportedNADH[5]
Euglena gracilis (mitochondrial)NADH109Not Reported-[5]
Euglena gracilis (mitochondrial)NADPH119Not Reported-[5]

Note: The data presented above is for a mitochondrial enzyme from a different organism and with shorter-chain substrates. These values should be considered as indicative and may not directly reflect the kinetics of mammalian endoplasmic reticulum TECR with this compound.

Experimental Protocols

In vitro Fatty Acid Elongation Assay

This protocol is adapted from a method used to measure the activity of the fatty acid elongation cycle in microsomal fractions.[6]

Objective: To measure the incorporation of radiolabeled malonyl-CoA into fatty acyl-CoAs, providing an overall measure of the fatty acid elongation activity.

Materials:

  • Microsomal fraction isolated from cells or tissue of interest

  • C18:0-CoA (Stearoyl-CoA)

  • [14C]malonyl-CoA

  • NADPH

  • Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • TLC plates (silica gel)

  • Developing solvent (e.g., petroleum ether:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare membrane fractions (microsomes) from the experimental source.

  • Set up the reaction mixture in a microcentrifuge tube:

    • 10 µg of microsomal protein

    • 20 µM C18:0-CoA

    • 27.3 µM [14C]malonyl-CoA (specific activity adjusted as needed)

    • 1 mM NADPH

    • Reaction buffer to a final volume of 100 µL.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 200 µL of 10% (w/v) KOH in methanol.

  • Hydrolyze the acyl-CoAs to free fatty acids by incubating at 70°C for 1 hour.

  • Neutralize the reaction by adding 100 µL of 1 M HCl.

  • Extract the fatty acids by adding 500 µL of hexane (B92381), vortexing, and centrifuging to separate the phases.

  • Collect the upper hexane phase and dry it under a stream of nitrogen.

  • Resuspend the dried fatty acids in a small volume of hexane or chloroform.

  • Spot the sample onto a silica (B1680970) TLC plate.

  • Develop the TLC plate in the developing solvent until the solvent front is near the top.

  • Dry the plate and visualize the radiolabeled fatty acids using a phosphorimager or by scraping the silica gel spots and quantifying using a scintillation counter.

In_Vitro_Elongation_Assay cluster_0 Reaction Setup cluster_1 Workup cluster_2 Analysis Microsomes Microsomal Fraction Reaction_Mix Incubate at 37°C Microsomes->Reaction_Mix Substrates C18:0-CoA [14C]malonyl-CoA NADPH Substrates->Reaction_Mix Stop_Reaction Stop with KOH/Methanol Reaction_Mix->Stop_Reaction Hydrolysis Hydrolyze Acyl-CoAs Stop_Reaction->Hydrolysis Extraction Extract Fatty Acids Hydrolysis->Extraction TLC TLC Separation Extraction->TLC Detection Autoradiography or Scintillation Counting TLC->Detection

Figure 2: Workflow for the in vitro fatty acid elongation assay.
Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To specifically and sensitively quantify the levels of this compound in biological samples.

Materials:

  • Biological sample (cell lysate, tissue homogenate)

  • Internal standard (e.g., C17:0-CoA or a stable isotope-labeled C18:1-enoyl-CoA)

  • Acetonitrile

  • Ammonium (B1175870) acetate (B1210297)

  • C18 reverse-phase LC column

  • Tandem mass spectrometer

Procedure:

  • Sample Preparation:

    • Homogenize the tissue or lyse the cells in a suitable buffer.

    • Add the internal standard to the homogenate/lysate.

    • Perform a protein precipitation step, for example, by adding cold acetonitrile.

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.

  • LC Separation:

    • Inject the reconstituted sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (acetonitrile). A typical gradient might be:

      • 0-2 min: 20% B

      • 2-15 min: 20-95% B

      • 15-20 min: 95% B

      • 20.1-25 min: 20% B

    • Set the flow rate to an appropriate value for the column dimensions (e.g., 0.2-0.4 mL/min).

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

    • The precursor ion for this compound will be its [M+H]+.

    • The product ion will be a specific fragment generated by collision-induced dissociation (e.g., loss of the phosphopantetheine group).

    • Optimize the collision energy and other MS parameters for the specific transition of this compound and the internal standard.

  • Quantification:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the concentration of this compound in the sample based on a standard curve prepared with known amounts of the analyte and the internal standard.

LC_MS_Workflow Sample_Prep Sample Preparation (Homogenization, Spiking IS, Precipitation) LC_Separation LC Separation (C18 Reverse Phase) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Data Analysis and Quantification MS_Detection->Quantification

Figure 3: Logical workflow for LC-MS/MS quantification.

Conclusion

This compound is a pivotal intermediate in the synthesis of very-long-chain fatty acids. Its formation and subsequent reduction by TECR represent a key control point in the fatty acid elongation cycle. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the intricacies of this pathway. Further research, particularly in obtaining precise kinetic data for the enzymes involved, will be crucial for a complete understanding of the regulation of VLCFA synthesis and its role in cellular physiology and disease. The methodologies and information presented here are intended to facilitate these future investigations and contribute to advancements in the fields of lipid metabolism and drug development.

References

An In-depth Technical Guide to the Biochemical Pathways and Metabolism of trans-2-Octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-octadecenoyl-CoA is a pivotal intermediate in lipid metabolism, participating in several essential biochemical pathways. As a long-chain enoyl-CoA thioester, its metabolic fate is intricately linked to cellular energy homeostasis, the biosynthesis of complex lipids, and signaling processes. This technical guide provides a comprehensive overview of the core biochemical pathways involving this compound, detailed experimental protocols for its study, and quantitative data to support further research and drug development endeavors.

Core Biochemical Pathways

This compound is primarily metabolized through three key pathways: mitochondrial β-oxidation, the biosynthesis of unsaturated fatty acids, and the sphingosine (B13886) 1-phosphate (S1P) metabolic pathway.

Mitochondrial β-Oxidation of Unsaturated Fatty Acids

The primary catabolic fate of most fatty acyl-CoAs, including this compound, is mitochondrial β-oxidation. This process sequentially shortens the fatty acid chain to produce acetyl-CoA, FADH₂, and NADH, which are subsequently utilized for ATP production. The metabolism of trans-2-enoyl-CoA intermediates is a standard step in the β-oxidation of both saturated and unsaturated fatty acids.[1][2] However, the degradation of unsaturated fatty acids with double bonds at odd-numbered positions requires the action of an auxiliary enzyme, Δ³-Δ²-enoyl-CoA isomerase.[3]

The core steps involving this compound in this pathway are:

  • Hydration: Catalyzed by enoyl-CoA hydratase (crotonase) , a water molecule is added across the double bond of this compound to form L-3-hydroxyoctadecanoyl-CoA.[1][4][5] This enzyme is a member of the crotonase superfamily and is essential for the breakdown of fatty acids.[1][4]

  • Dehydrogenation: The resulting L-3-hydroxyoctadecanoyl-CoA is then oxidized by L-3-hydroxyacyl-CoA dehydrogenase to 3-ketooctadecanoyl-CoA, with the concomitant reduction of NAD⁺ to NADH.

  • Thiolysis: Finally, β-ketothiolase cleaves 3-ketooctadecanoyl-CoA, yielding acetyl-CoA and hexadecanoyl-CoA (palmitoyl-CoA). The shortened acyl-CoA then re-enters the β-oxidation spiral.

In the case of the β-oxidation of oleic acid (cis-Δ⁹-octadecenoic acid), an initial isomerization step is required to convert the cis-Δ³ double bond (formed after three rounds of β-oxidation) to a trans-Δ² double bond, which is a substrate for enoyl-CoA hydratase. This isomerization is catalyzed by Δ³-Δ²-enoyl-CoA isomerase .[3]

Beta_Oxidation_Unsaturated cluster_pathway Mitochondrial β-Oxidation of Unsaturated Fatty Acids Oleoyl_CoA Oleoyl-CoA (cis-Δ⁹-C18:1-CoA) Three_Rounds 3 rounds of β-oxidation Oleoyl_CoA->Three_Rounds -3 Acetyl-CoA cis_dodec_3_enoyl_CoA cis-Δ³-Dodecenoyl-CoA Three_Rounds->cis_dodec_3_enoyl_CoA Isomerase Δ³-Δ²-enoyl-CoA isomerase cis_dodec_3_enoyl_CoA->Isomerase trans_2_octadecenoyl_CoA This compound Isomerase->trans_2_octadecenoyl_CoA Hydratase Enoyl-CoA Hydratase (Crotonase) trans_2_octadecenoyl_CoA->Hydratase L_3_hydroxy L-3-Hydroxyoctadecanoyl-CoA Hydratase->L_3_hydroxy + H₂O Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase L_3_hydroxy->Dehydrogenase ketoacyl 3-Ketooctadecanoyl-CoA Dehydrogenase->ketoacyl NAD⁺ → NADH Thiolase β-Ketothiolase ketoacyl->Thiolase Hexadecanoyl_CoA Hexadecanoyl-CoA (C16:0-CoA) Thiolase->Hexadecanoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA + CoA-SH

Figure 1. Mitochondrial β-oxidation of oleic acid.
Biosynthesis of Unsaturated Fatty Acids

This compound also serves as an intermediate in the biosynthesis of unsaturated fatty acids.[6] In this pathway, it is produced from 3-hydroxyoctadecanoyl-CoA and is subsequently converted to stearoyl-CoA.[6] This process is essentially the reverse of β-oxidation and occurs in the endoplasmic reticulum, involving a fatty acid elongation system.

Unsaturated_Fatty_Acid_Biosynthesis cluster_pathway Biosynthesis of Unsaturated Fatty Acids Hydroxyoctadecanoyl_CoA 3-Hydroxyoctadecanoyl-CoA Dehydratase 3-Hydroxyacyl-CoA Dehydratase Hydroxyoctadecanoyl_CoA->Dehydratase trans_2_octadecenoyl_CoA This compound Dehydratase->trans_2_octadecenoyl_CoA - H₂O Reductase trans-2-Enoyl-CoA Reductase trans_2_octadecenoyl_CoA->Reductase Stearoyl_CoA Stearoyl-CoA Reductase->Stearoyl_CoA NAD(P)H → NAD(P)⁺

Figure 2. Role in unsaturated fatty acid biosynthesis.
Sphingosine 1-Phosphate (S1P) Metabolic Pathway

A less canonical, yet significant, pathway involving a related molecule, trans-2-hexadecenoyl-CoA, is the degradation of sphingosine 1-phosphate (S1P).[7] S1P is cleaved to yield trans-2-hexadecenal, which is subsequently oxidized and activated to trans-2-hexadecenoyl-CoA. This intermediate is then reduced by trans-2-enoyl-CoA reductase (TER) to palmitoyl-CoA.[7] Given the substrate promiscuity of many lipid metabolizing enzymes, it is plausible that this compound could be metabolized by a similar mechanism.

S1P_Metabolism cluster_pathway Sphingosine 1-Phosphate (S1P) Metabolism S1P Sphingosine 1-Phosphate S1P_Lyase S1P Lyase S1P->S1P_Lyase trans_2_hexadecenal trans-2-Hexadecenal S1P_Lyase->trans_2_hexadecenal Aldehyde_Dehydrogenase Aldehyde Dehydrogenase trans_2_hexadecenal->Aldehyde_Dehydrogenase trans_2_hexadecenoic_acid trans-2-Hexadecenoic Acid Aldehyde_Dehydrogenase->trans_2_hexadecenoic_acid Acyl_CoA_Synthetase Acyl-CoA Synthetase trans_2_hexadecenoic_acid->Acyl_CoA_Synthetase trans_2_hexadecenoyl_CoA trans-2-Hexadecenoyl-CoA Acyl_CoA_Synthetase->trans_2_hexadecenoyl_CoA TER trans-2-Enoyl-CoA Reductase (TER) trans_2_hexadecenoyl_CoA->TER Palmitoyl_CoA Palmitoyl-CoA TER->Palmitoyl_CoA NADPH → NADP⁺

Figure 3. S1P metabolic pathway.

Quantitative Data

The following table summarizes available quantitative data for enzymes involved in the metabolism of long-chain enoyl-CoA esters. It is important to note that specific kinetic data for this compound is limited in the literature; therefore, data for closely related substrates are provided as a reference.

EnzymeOrganism/TissueSubstrateKm (µM)Vmax (units/mg)Reference
Enoyl-CoA Hydratase IMycobacterium smegmatisCrotonyl-CoA (C4)822,488[8]
Decenoyl-CoA (C10)91-[8]
Hexadecenoyl-CoA (C16)105154[8]
(R)-Specific Enoyl-CoA HydrataseAeromonas caviaeCrotonyl-CoA (C4)296.2 x 10³[9]
2-Pentenoyl-CoA (C5)362.8 x 10³[9]
Enoyl-CoA Hydratase 1 (ECHS1)Human (recombinant)Enoyl-CoA--[10]
K101Q mutantEnoyl-CoADoubledDecreased 5-fold[10]

Note: "units/mg" refers to the specific activity of the enzyme. The exact definition of a "unit" may vary between studies.

Experimental Protocols

Assay for Enoyl-CoA Hydratase Activity

This protocol is adapted from a high-performance liquid chromatography (HPLC)-based method for the direct quantification of the hydration product of trans-2-enoyl-CoA.[11][12]

Objective: To measure the activity of enoyl-CoA hydratase by quantifying the formation of 3-hydroxyoctadecanoyl-CoA from this compound.

Materials:

  • This compound (substrate)

  • Purified enoyl-CoA hydratase or cell/tissue extract

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • Methanol (B129727) (HPLC grade)

  • Perchloric acid

  • HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 50 mM Potassium phosphate buffer (pH 7.4)

    • 50 µM this compound

    • Appropriate amount of enzyme solution (to be determined empirically)

  • Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 1 M perchloric acid.

  • Sample Preparation for HPLC:

    • Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes at 4°C to pellet precipitated protein.

    • Transfer the supernatant to a new tube and neutralize with a solution of 3 M K₂CO₃.

    • Centrifuge again to remove the KClO₄ precipitate.

    • Filter the supernatant through a 0.22 µm filter before HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared sample onto a C18 column.

    • Use a mobile phase gradient of methanol in 50 mM potassium phosphate buffer (pH 5.0) to separate the substrate (this compound) and the product (3-hydroxyoctadecanoyl-CoA). A typical gradient might be from 35% to 65% methanol.[11]

    • Monitor the elution profile at 260 nm.

    • Quantify the product peak by comparing its area to a standard curve of 3-hydroxyoctadecanoyl-CoA.

Enoyl_CoA_Hydratase_Assay cluster_workflow Enoyl-CoA Hydratase Activity Assay Workflow Start Prepare Reaction Mixture (Buffer, Substrate, Enzyme) Incubate Incubate at 37°C Start->Incubate Terminate Terminate with Perchloric Acid Incubate->Terminate Centrifuge1 Centrifuge to Pellet Protein Terminate->Centrifuge1 Neutralize Neutralize with K₂CO₃ Centrifuge1->Neutralize Centrifuge2 Centrifuge to Remove KClO₄ Neutralize->Centrifuge2 Filter Filter Supernatant Centrifuge2->Filter HPLC HPLC Analysis (C18 column, UV detection) Filter->HPLC Quantify Quantify Product HPLC->Quantify

Figure 4. Experimental workflow for enoyl-CoA hydratase assay.
Assay for Δ³-Δ²-Enoyl-CoA Isomerase Activity

This protocol is based on the spectrophotometric assay for enoyl-CoA isomerase, which follows the increase in absorbance at 263 nm due to the formation of the trans-2-enoyl-CoA product.

Objective: To measure the activity of Δ³-Δ²-enoyl-CoA isomerase by monitoring the conversion of a cis- or trans-3-enoyl-CoA to trans-2-enoyl-CoA. While the direct substrate would be a C18:1-Δ³-CoA, this protocol outlines the general principle.

Materials:

  • cis-3-octenoyl-CoA or other suitable 3-enoyl-CoA substrate

  • Purified Δ³-Δ²-enoyl-CoA isomerase or cell/tissue extract

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 50 µM cis-3-octenoyl-CoA

  • Spectrophotometer Setup: Set the spectrophotometer to read the absorbance at 263 nm and zero the instrument with the reaction mixture lacking the enzyme.

  • Reaction Initiation: Add a small volume of the enzyme solution to the cuvette, mix quickly, and immediately start recording the absorbance change over time.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The activity can be calculated using the molar extinction coefficient for the formation of the trans-2-enoyl-CoA product.

Conclusion

This compound is a critical metabolic hub, and a thorough understanding of its biochemical pathways and the enzymes that regulate its flux is essential for research in metabolic diseases and for the development of novel therapeutics. This guide provides a foundational overview, quantitative data, and detailed experimental protocols to facilitate further investigation into the intricate role of this important molecule in cellular metabolism. Further research is warranted to elucidate the specific kinetic parameters of the enzymes involved in this compound metabolism and to explore its potential as a biomarker or therapeutic target.

References

Unveiling the Role of trans-2-Octadecenoyl-CoA in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Metabolic Crossroads: The Discovery and Function of trans-2-Octadecenoyl-CoA

This technical guide offers an in-depth exploration of this compound, a pivotal intermediate in lipid metabolism. Geared towards researchers, scientists, and professionals in drug development, this document elucidates the discovery, function, and significance of this long-chain mono-unsaturated acyl-CoA. Through a comprehensive review of existing literature, we present a consolidated resource featuring quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways.

Introduction: A Historical Perspective

The discovery of this compound is intrinsically linked to the broader understanding of fatty acid metabolism, a field that has evolved significantly over the past century. Early research in the 20th century laid the groundwork by identifying the fundamental process of beta-oxidation, the cyclical breakdown of fatty acids to generate energy. While initial studies focused on saturated fatty acids, the metabolism of unsaturated fatty acids, with their complex double bond structures, presented a more intricate puzzle. The identification of intermediates like trans-2-enoyl-CoAs was a critical step in unraveling these pathways. Though a specific "discovery" paper for this compound is not readily identifiable, its existence was inferred and later confirmed through the characterization of the enzymes that act upon long-chain unsaturated fatty acids.

The Central Role of this compound in Lipid Metabolism

This compound is a key metabolic intermediate positioned at the crossroads of several lipid metabolic pathways, primarily fatty acid beta-oxidation and fatty acid elongation. It is formed from the dehydrogenation of stearoyl-CoA (C18:0-CoA) during the first step of the second cycle of beta-oxidation or from the metabolism of dietary trans fatty acids like elaidic acid. Its fate is determined by the action of specific enzymes that either channel it further down the catabolic pathway or utilize it for anabolic processes.

Beta-Oxidation of Unsaturated Fatty Acids

In the mitochondrial and peroxisomal beta-oxidation of monounsaturated fatty acids like oleic acid (cis-Δ9-octadecenoyl-CoA), a series of enzymatic steps leads to the formation of a trans-Δ2-enoyl-CoA intermediate. Specifically, for an 18-carbon monounsaturated fatty acid, after several cycles of beta-oxidation, the double bond is positioned in a way that requires the action of an isomerase to convert it to the trans-Δ2 configuration, which is a substrate for enoyl-CoA hydratase. In the case of dietary trans fatty acids like elaidic acid (trans-Δ9-octadecenoic acid), its metabolism also generates this compound as an intermediate.

Fatty Acid Elongation

This compound also serves as a substrate in the fatty acid elongation pathway, which occurs in the endoplasmic reticulum and mitochondria. This pathway is responsible for the synthesis of very-long-chain fatty acids (VLCFAs). In the final step of each elongation cycle, a trans-2-enoyl-CoA reductase catalyzes the reduction of the trans double bond to a saturated acyl-CoA, which is two carbons longer than the initial substrate.

The metabolic fate of this compound is depicted in the following pathway diagram:

Stearoyl_CoA Stearoyl-CoA (C18:0) trans_2_Octadecenoyl_CoA This compound Stearoyl_CoA->trans_2_Octadecenoyl_CoA Acyl-CoA Dehydrogenase three_Hydroxyoctadecanoyl_CoA 3-Hydroxyoctadecanoyl-CoA trans_2_Octadecenoyl_CoA->three_Hydroxyoctadecanoyl_CoA Enoyl-CoA Hydratase Fatty_Acid_Elongation Fatty Acid Elongation (e.g., to C20:1) trans_2_Octadecenoyl_CoA->Fatty_Acid_Elongation trans-2-Enoyl-CoA Reductase three_Ketoacyl_CoA 3-Ketoacyl-CoA three_Hydroxyoctadecanoyl_CoA->three_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Palmitoyl_CoA Palmitoyl-CoA (C16:0) + Acetyl-CoA three_Ketoacyl_CoA->Palmitoyl_CoA Thiolase Elaidoyl_CoA Elaidoyl-CoA (trans-Δ9-C18:1) Elaidoyl_CoA->trans_2_Octadecenoyl_CoA Beta-Oxidation (several cycles)

Metabolic fate of this compound.

Quantitative Data on Enzyme Kinetics

While extensive quantitative data for the enzymatic reactions involving this compound is limited in the literature, some studies provide valuable insights into the substrate specificity of the key enzymes.

EnzymeOrganism/TissueSubstrateKm (µM)Vmax (U/mg)Reference
Enoyl-CoA HydrataseAeromonas caviaetrans-2-Octenoyl-CoA (C8)502.5[1]
Trans-2-Enoyl-CoA ReductaseEuglena gracilisCrotonyl-CoA (C4)68 (NADH)-[2]
Trans-2-Enoyl-CoA ReductaseEuglena gracilistrans-2-Hexenoyl-CoA (C6)91 (NADH)-[2]

Note: Data for this compound with these specific enzymes was not available in the cited literature. The data for shorter chain substrates is provided for context.

One study on rat heart mitochondria demonstrated that the CoA esters of elaidic acid (which would be metabolized to this compound) are oxidized at approximately half the rate of the corresponding esters of oleic acid.[3] This suggests that while this compound is a substrate for the beta-oxidation pathway, it may be processed less efficiently than its cis isomer-derived counterpart.

Experimental Protocols

This section provides detailed methodologies for the quantification of this compound and for assaying the activity of the key enzymes involved in its metabolism.

Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for the analysis of long-chain acyl-CoA species in biological tissues.[4][5]

4.1.1. Sample Preparation (from Rat Liver Tissue)

  • Tissue Homogenization: Flash-freeze approximately 100-200 mg of liver tissue in liquid nitrogen. Homogenize the frozen tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., C17:0-CoA) to the homogenate.

  • Extraction: Sonicate the homogenate on ice and then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 25% methanol.

    • Elute the acyl-CoAs with 1 mL of methanol containing 0.1% ammonium (B1175870) hydroxide.

  • Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 50-100 µL of the initial mobile phase for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: The precursor ion will be the [M+H]+ of this compound (C39H68N7O17P3S, MW: 1031.98). A characteristic product ion resulting from the neutral loss of 507 Da (the 3'-phospho-ADP moiety) is typically monitored.[6] The specific m/z values would be determined using a standard.

    • Fragmentation Pattern: Acyl-CoAs typically show a neutral loss of 507 Da and a fragment ion at m/z 428, corresponding to the adenosine (B11128) diphosphate (B83284) portion.[7][8]

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Homogenization Homogenization Extraction Extraction SPE SPE Concentration Concentration LC_Separation LC_Separation Concentration->LC_Separation Injection MS_Detection MS_Detection Data_Analysis Data_Analysis

Workflow for LC-MS/MS quantification.
Enzymatic Assay for Enoyl-CoA Hydratase

This is a continuous spectrophotometric assay that measures the decrease in absorbance at 263 nm as the double bond of the trans-2-enoyl-CoA substrate is hydrated.

4.2.1. Reagents

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Substrate: this compound (synthesized enzymatically or chemically).

  • Enzyme: Purified enoyl-CoA hydratase or a cell/tissue homogenate.

4.2.2. Procedure

  • Prepare a reaction mixture in a quartz cuvette containing assay buffer.

  • Add the enzyme preparation to the cuvette and incubate for 2-3 minutes at 37°C to equilibrate.

  • Initiate the reaction by adding a known concentration of this compound.

  • Immediately monitor the decrease in absorbance at 263 nm for 5-10 minutes using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance change using the molar extinction coefficient of the trans-2-enoyl-CoA substrate.

Coupled Enzyme Assay for Trans-2-Enoyl-CoA Reductase

This assay measures the oxidation of NADPH at 340 nm, which is coupled to the reduction of this compound.

4.3.1. Reagents

  • Assay Buffer: 100 mM potassium phosphate, pH 6.6.

  • NADPH.

  • Substrate: this compound.

  • Enzyme: Purified trans-2-enoyl-CoA reductase or a cell/tissue homogenate.

4.3.2. Procedure

  • In a quartz cuvette, combine the assay buffer, NADPH, and the enzyme preparation.

  • Incubate the mixture for 2-3 minutes at 37°C.

  • Start the reaction by adding this compound.

  • Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Conclusion and Future Directions

This compound is a critical intermediate in the metabolism of long-chain unsaturated fatty acids. Its position at the intersection of catabolic and anabolic pathways highlights the intricate regulation of lipid metabolism. While the fundamental roles of the enzymes that act upon this molecule are understood, a significant gap remains in the availability of specific quantitative data, such as its intracellular concentrations and the kinetic parameters of its enzymatic conversions. Future research, employing advanced mass spectrometry-based lipidomics and detailed enzymatic studies, will be crucial to fully elucidate the regulatory significance of this compound in health and disease, potentially uncovering new therapeutic targets for metabolic disorders.

References

The Role of trans-2-Octadecenoyl-CoA in Unsaturated Fatty Acid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of long-chain saturated and monounsaturated fatty acids is a fundamental cellular process, critical for energy storage, membrane structure, and signaling. The microsomal fatty acid elongation system is a key pathway in this process, extending the carbon chain of fatty acids beyond the C16 length typically produced by de novo synthesis. Within this intricate cycle, trans-2-octadecenoyl-CoA emerges as a pivotal, yet transient, intermediate. This technical guide provides an in-depth exploration of the role of this compound, the enzymatic reactions it undergoes, and the methodologies used for its study, with a focus on its relevance to disease and drug development.

The Fatty Acid Elongation Cycle: A Central Role for this compound

The elongation of fatty acids in the endoplasmic reticulum is a four-step cyclical process that adds two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer, such as palmitoyl-CoA (C16:0). The formation and subsequent reduction of this compound is central to the penultimate and final steps of each elongation cycle leading to the synthesis of stearoyl-CoA (C18:0).

The key steps involving this compound are:

  • Dehydration: 3-hydroxyoctadecanoyl-CoA is dehydrated by the enzyme 3-hydroxyacyl-CoA dehydratase to form a trans double bond between the α and β carbons, yielding this compound.

  • Reduction: The this compound is then reduced by the NADPH-dependent enzyme trans-2-enoyl-CoA reductase (TECR) to produce the saturated C18 acyl-CoA, stearoyl-CoA.

This stearoyl-CoA can then be desaturated by stearoyl-CoA desaturase-1 (SCD1) to form oleoyl-CoA (C18:1), a primary monounsaturated fatty acid in mammals.

Quantitative Data

EnzymeSubstrateKm (µM)CofactorOrganismReference
trans-2-enoyl-CoA reductasetrans-2-Hexadecenoyl-CoA1.0NADPHRat[1]
trans-2-enoyl-CoA reductaseCrotonyl-CoA (C4)20NADPHRat[1]
trans-2-enoyl-CoA reductasetrans-2-Hexenoyl-CoA (C6)0.5NADPHRat[1]
trans-2-enoyl-CoA reductaseCrotonyl-CoA (C4)68NADHEuglena[2]
trans-2-enoyl-CoA reductasetrans-2-Hexenoyl-CoA (C6)91NADHEuglena[2]

Table 1: Kinetic parameters of trans-2-enoyl-CoA reductase with various acyl-CoA substrates. The Km value for trans-2-hexadecenoyl-CoA suggests a high affinity of the enzyme for long-chain trans-2-enoyl-CoA substrates.

Experimental Protocols

Assay for trans-2-enoyl-CoA Reductase (TECR) Activity

This protocol is adapted from spectrophotometric assays used for TECR and can be optimized for use with this compound.[2][3]

Principle: The activity of TECR is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of this compound.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0

  • NADPH solution (10 mM stock)

  • This compound substrate (1 mM stock in a suitable solvent, e.g., ethanol)

  • Purified or partially purified TECR enzyme preparation (e.g., microsomal fraction)

  • Bovine Serum Albumin (BSA) (optional, to stabilize the enzyme)

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Reaction Buffer

    • NADPH (final concentration 100-200 µM)

    • BSA (optional, final concentration 0.1 mg/mL)

    • Add water to a final volume of, for example, 1 mL.

  • Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate.

  • Initiate the reaction by adding a small volume of the this compound substrate (e.g., to a final concentration of 1-10 µM).

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes. Record readings at regular intervals (e.g., every 30 seconds).

  • Determine the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot.

  • Calculate the specific activity of the enzyme (µmol/min/mg protein) using the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1cm-1).

Controls:

  • A reaction mixture without the enzyme to control for non-enzymatic NADPH oxidation.

  • A reaction mixture without the substrate to measure endogenous NADPH oxidase activity in the enzyme preparation.

Extraction and Quantification of this compound from Biological Samples

This protocol outlines a general procedure for the extraction and analysis of acyl-CoAs using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), which is a highly sensitive and specific method.[4][5]

A. Extraction of Acyl-CoAs from Tissues or Cells: [6][7][8]

  • Rapidly freeze the tissue or cell pellet in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen sample in a cold extraction solvent (e.g., 2:1 methanol:chloroform or acetonitrile (B52724)/isopropanol/water).

  • Add an internal standard (e.g., a 13C-labeled acyl-CoA of a similar chain length) to the homogenization mixture for accurate quantification.

  • Centrifuge the homogenate at a low temperature to pellet the precipitated proteins and cellular debris.

  • Collect the supernatant containing the acyl-CoAs.

  • The extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.

B. UHPLC-MS/MS Analysis: [4][9]

  • Chromatographic Separation:

    • Use a C18 reversed-phase column for separation of the acyl-CoAs.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).

    • The gradient should be optimized to achieve good separation of this compound from other acyl-CoA species.

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

    • Set up a Multiple Reaction Monitoring (MRM) method to specifically detect the transition from the precursor ion (the molecular weight of this compound) to a specific product ion (e.g., the fragment corresponding to the CoA moiety).

    • The specific MRM transitions for this compound and the internal standard need to be determined empirically.

  • Quantification:

    • Generate a standard curve using known concentrations of a this compound standard.

    • Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Signaling Pathways and Logical Relationships

The fatty acid elongation pathway is tightly integrated with cellular metabolism and signaling. The availability of precursors like acetyl-CoA and malonyl-CoA, as well as the reducing equivalent NADPH, are critical regulatory points.

Fatty_Acid_Elongation_Pathway Acetyl_CoA Acetyl-CoA ACC ACC Acetyl_CoA->ACC Carboxylation FASN FASN Acetyl_CoA->FASN Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN Elongase Elongase Malonyl_CoA->Elongase Palmitoyl_CoA Palmitoyl-CoA (C16:0) Palmitoyl_CoA->Elongase Ketoacyl_CoA 3-Ketoacyl-CoA (C18) KAR KAR Ketoacyl_CoA->KAR Reduction Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (C18) Dehydratase 3-Hydroxyacyl-CoA Dehydratase Hydroxyacyl_CoA->Dehydratase Dehydration Trans_2_Octadecenoyl_CoA This compound (C18:1) TECR TECR Trans_2_Octadecenoyl_CoA->TECR Reduction Stearoyl_CoA Stearoyl-CoA (C18:0) SCD1 SCD1 Stearoyl_CoA->SCD1 Desaturation Oleoyl_CoA Oleoyl-CoA (C18:1n-9) ACC->Malonyl_CoA FASN->Palmitoyl_CoA De novo synthesis Elongase->Ketoacyl_CoA Condensation KAR->Hydroxyacyl_CoA Dehydratase->Trans_2_Octadecenoyl_CoA TECR->Stearoyl_CoA SCD1->Oleoyl_CoA Experimental_Workflow Sample Biological Sample (Tissue or Cells) Extraction Acyl-CoA Extraction Sample->Extraction Purification Solid-Phase Extraction (Optional) Extraction->Purification Analysis UHPLC-MS/MS Analysis Purification->Analysis Quantification Quantification of This compound Analysis->Quantification

References

Preliminary Investigation of Trans-2-Octadecenoyl-CoA: A Technical Guide to Cellular Functions and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-2-octadecenoyl-CoA is a long-chain monounsaturated fatty acyl-CoA intermediate implicated in several key metabolic pathways, including fatty acid biosynthesis and mitochondrial beta-oxidation. While direct research on this specific molecule is nascent, its cellular functions can be largely inferred from the broader understanding of long-chain acyl-CoAs and the enzymes that metabolize them. This technical guide provides a comprehensive overview of the presumed metabolic roles of this compound, its potential involvement in cellular signaling, and detailed experimental protocols for its investigation. Particular attention is given to the enzymatic activities of trans-2-enoyl-CoA reductases and their substrate specificities. Furthermore, this document outlines methodologies for the analysis of long-chain acyl-CoAs using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and for assessing their impact on cellular fatty acid oxidation.

Introduction

Long-chain fatty acyl-CoAs (LCACoAs) are central molecules in cellular lipid metabolism, serving not only as intermediates in catabolic and anabolic pathways but also as signaling molecules that can influence a variety of cellular processes.[1][2] this compound, an 18-carbon monounsaturated fatty acyl-CoA with a double bond in the trans configuration at the second carbon, is an intermediate in the biosynthesis of unsaturated fatty acids and is produced from 3-hydroxyoctadecanoyl-CoA.[3] It is subsequently converted to stearoyl-CoA.[3] The metabolism of trans fatty acids and their CoA esters is of significant interest due to their association with metabolic syndrome, heart disease, and diabetes.[4] This guide aims to provide a detailed preliminary investigation into the cellular functions of this compound, drawing upon current knowledge of related molecules and pathways.

Metabolic Pathways Involving this compound

This compound is primarily involved in two major metabolic pathways: fatty acid elongation and beta-oxidation.

Fatty Acid Elongation

The fatty acid elongation cycle is responsible for the synthesis of very-long-chain fatty acids (VLCFAs).[5] This process involves a four-step cycle of condensation, reduction, dehydration, and a second reduction. Trans-2-enoyl-CoA reductase (TECR) catalyzes the final reduction step, converting a trans-2-enoyl-CoA to a saturated acyl-CoA.[5] While TECR has been shown to act on a range of substrates, including those with chain lengths from C6 to C16, its activity on longer chains like C18 is plausible.

Mitochondrial Beta-Oxidation

Mitochondrial beta-oxidation is the primary pathway for the degradation of fatty acids to produce acetyl-CoA. For unsaturated fatty acids like oleic acid (the cis isomer of octadecenoic acid), additional enzymes are required to handle the double bond. In the case of this compound, it can be directly acted upon by enoyl-CoA hydratase, which hydrates the double bond to form 3-hydroxyoctadecanoyl-CoA.[6] This intermediate then proceeds through the remaining steps of beta-oxidation.

cluster_elongation Fatty Acid Elongation cluster_beta_oxidation Mitochondrial Beta-Oxidation Malonyl-CoA Malonyl-CoA Acyl-CoA (C16) Acyl-CoA (C16) 3-Ketoacyl-CoA (C18) 3-Ketoacyl-CoA (C18) Acyl-CoA (C16)->3-Ketoacyl-CoA (C18) Condensation 3-Hydroxyacyl-CoA (C18) 3-Hydroxyacyl-CoA (C18) 3-Ketoacyl-CoA (C18)->3-Hydroxyacyl-CoA (C18) Reduction Acetyl-CoA + Acyl-CoA (C16) Acetyl-CoA + Acyl-CoA (C16) 3-Ketoacyl-CoA (C18)->Acetyl-CoA + Acyl-CoA (C16) Thiolysis This compound This compound 3-Hydroxyacyl-CoA (C18)->this compound Dehydration Stearoyl-CoA (C18) Stearoyl-CoA (C18) This compound->Stearoyl-CoA (C18) Reduction (TECR) 3-Hydroxyoctadecanoyl-CoA 3-Hydroxyoctadecanoyl-CoA This compound->3-Hydroxyoctadecanoyl-CoA Hydration (Enoyl-CoA Hydratase) Stearoyl-CoA (C18)->this compound Dehydrogenation 3-Hydroxyoctadecanoyl-CoA->3-Ketoacyl-CoA (C18) Dehydrogenation

Figure 1. Metabolic pathways of this compound.

Potential Signaling Roles of Long-Chain Acyl-CoAs

Long-chain acyl-CoAs are not just metabolic intermediates; they also function as signaling molecules that can modulate the activity of various proteins, including enzymes and transcription factors.[1][2] The intracellular concentration of free LCoAs is tightly regulated and buffered by acyl-CoA binding proteins (ACBPs).[7] Alterations in the levels of specific acyl-CoAs can impact cellular processes such as insulin (B600854) secretion and gene expression.[8] While specific signaling roles for this compound have not been elucidated, it is plausible that, like other LCoAs, it could influence cellular signaling pathways.

Quantitative Data

Direct quantitative data for the cellular concentration and enzymatic kinetics of this compound are scarce in the literature. The following table summarizes kinetic data for the enzyme trans-2-enoyl-CoA reductase (TECR) from Euglena gracilis with substrates of varying chain lengths, which can provide an indication of its potential activity towards C18 substrates.[9]

SubstrateKm (µM)Electron Donor
Crotonyl-CoA (C4)68NADH
Trans-2-hexenoyl-CoA (C6)91NADH
Crotonyl-CoA (C4)119NADPH

Table 1: Kinetic parameters of Euglena gracilis trans-2-enoyl-CoA reductase for various substrates.[9]

Experimental Protocols

Investigating the cellular functions of this compound requires robust experimental methodologies. The following sections detail key experimental protocols that can be adapted for this purpose.

Analysis of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species in biological samples.[10][11]

Objective: To quantify the intracellular concentration of this compound.

Materials:

Procedure:

  • Sample Preparation: Homogenize cell or tissue samples in a cold extraction solvent (e.g., acetonitrile/methanol/water).[12]

  • Protein Precipitation: Centrifuge the homogenate to pellet proteins.

  • Supernatant Collection: Collect the supernatant containing the acyl-CoAs.

  • LC Separation: Inject the supernatant onto a C18 reversed-phase column. Use a gradient of ammonium hydroxide in water and acetonitrile to separate the acyl-CoA species.[10]

  • MS/MS Detection: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Use selected reaction monitoring (SRM) for quantification.[13]

start Cell/Tissue Homogenization protein_precipitation Protein Precipitation start->protein_precipitation supernatant Supernatant Collection protein_precipitation->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (SRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Figure 2. Workflow for acyl-CoA analysis by LC-MS/MS.
Fatty Acid Beta-Oxidation Assay

This assay measures the rate of fatty acid beta-oxidation in intact cells or isolated mitochondria using radiolabeled fatty acids.[14][15]

Objective: To determine the effect of this compound or its precursors on the rate of mitochondrial beta-oxidation.

Materials:

  • Cultured cells (e.g., hepatocytes) or isolated mitochondria

  • [14C]Palmitic acid or other radiolabeled fatty acid

  • Bovine serum albumin (BSA)

  • Perchloric acid

  • Scintillation cocktail and counter

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Substrate Preparation: Prepare a solution of [14C]palmitic acid complexed with BSA.

  • Incubation: Incubate the cells with the radiolabeled substrate for a defined period. To study the effect of this compound, cells can be pre-incubated with this molecule.

  • Stopping the Reaction: Stop the reaction by adding perchloric acid.

  • Separation of Metabolites: Separate the acid-soluble metabolites (products of beta-oxidation) from the un-metabolized fatty acids.

  • Quantification: Measure the radioactivity in the acid-soluble fraction using a scintillation counter.

start Cell Culture incubation Incubation with [14C]Fatty Acid start->incubation stop_reaction Stop Reaction (Perchloric Acid) incubation->stop_reaction separation Separate Acid-Soluble Metabolites stop_reaction->separation scintillation Scintillation Counting separation->scintillation analysis Data Analysis scintillation->analysis

Figure 3. Workflow for fatty acid beta-oxidation assay.

Conclusion and Future Directions

This compound is a key, yet understudied, intermediate in fatty acid metabolism. Based on its structural similarity to other long-chain acyl-CoAs and its position in known metabolic pathways, it is likely to play a significant role in both energy metabolism and cellular signaling. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the specific cellular functions of this molecule. Future research should focus on quantifying the cellular levels of this compound under different physiological conditions, identifying the specific enzymes that interact with it, and exploring its potential role in the pathophysiology of metabolic diseases. A deeper understanding of the metabolism and function of this compound will contribute to a more complete picture of lipid biology and may reveal new therapeutic targets for metabolic disorders.

References

An In-depth Technical Guide to Trans-2-Octadecenoyl-CoA: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-octadecenoyl-coenzyme A (CoA) is a long-chain monounsaturated fatty acyl-CoA that plays a crucial role as an intermediate in several key metabolic pathways. Its strategic position in both anabolic and catabolic processes makes it a molecule of significant interest in metabolic research and a potential target for therapeutic intervention in various diseases. This technical guide provides a comprehensive overview of the structure, properties, and biological roles of trans-2-octadecenoyl-CoA, with a focus on quantitative data, experimental protocols, and the visualization of its associated metabolic pathways.

Structure and Physicochemical Properties

This compound is an amphipathic molecule consisting of a long hydrophobic acyl chain (18 carbons with a double bond at the second position in the trans configuration) linked via a high-energy thioester bond to the hydrophilic coenzyme A moiety.

Chemical Structure

The chemical formula for this compound is C39H68N7O17P3S.

Synonyms: (2E)-octadecenoyl-CoA, trans-2-octadecenoyl-coenzyme A

Physicochemical Data
PropertyValueSource
Molecular Weight 1031.98 g/mol HMDB[1]
Monoisotopic Weight 1031.360524011 g/mol HMDB[1]
Melting Point Not Available
Boiling Point Not Available
Water Solubility 0.82 g/L (Predicted)ALOGPS[1]
logP 2.87 (Predicted)ALOGPS[1]

Biological Role and Metabolic Pathways

This compound is a key metabolic intermediate in two major pathways: the biosynthesis of unsaturated fatty acids (fatty acid elongation) and the degradation of sphingosine-1-phosphate (S1P).

Fatty Acid Elongation Pathway

In the endoplasmic reticulum, this compound is an intermediate in the elongation cycle of very-long-chain fatty acids (VLCFAs). This process involves a repeating four-step reaction sequence. This compound is formed in the third step and is subsequently reduced in the final step.

// Nodes Acyl_CoA [label="Acyl-CoA (C16)", fillcolor="#F1F3F4", fontcolor="#202124"]; Malonyl_CoA [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketoacyl_CoA [label="3-Ketoacyl-CoA (C18)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxyacyl_CoA [label="3-Hydroxyacyl-CoA (C18)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enoyl_CoA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Elongated_Acyl_CoA [label="Acyl-CoA (C18)\n(Stearoyl-CoA)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Acyl_CoA -> Ketoacyl_CoA [label="Condensation", color="#4285F4"]; Malonyl_CoA -> Ketoacyl_CoA [color="#4285F4"]; Ketoacyl_CoA -> Hydroxyacyl_CoA [label="Reduction\n(NADPH)", color="#EA4335"]; Hydroxyacyl_CoA -> Enoyl_CoA [label="Dehydration", color="#34A853"]; Enoyl_CoA -> Elongated_Acyl_CoA [label="Reduction\n(trans-2-enoyl-CoA reductase)\n(NADPH)", color="#EA4335"]; } "Fatty Acid Elongation Cycle"

Sphingosine-1-Phosphate (S1P) Degradation Pathway

This compound is also an intermediate in the metabolic pathway of S1P, a critical signaling lipid. In this pathway, S1P is ultimately catabolized, with this compound being a key intermediate that is reduced to a saturated acyl-CoA. The enzyme responsible for this reduction is the trans-2-enoyl-CoA reductase (TER).

// Nodes S1P [label="Sphingosine-1-Phosphate (S1P)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hexadecenal [label="trans-2-Hexadecenal", fillcolor="#F1F3F4", fontcolor="#202124"]; Hexadecenoic_Acid [label="trans-2-Hexadecenoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Hexadecenoyl_CoA [label="trans-2-Hexadecenoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Palmitoyl_CoA [label="Palmitoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"];

// A representative long-chain enoyl-CoA is shown here. The pathway can involve different chain lengths. Enoyl_CoA_Intermediate [label="this compound\n(as a representative long-chain intermediate)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges S1P -> Hexadecenal [label="S1P Lyase", color="#4285F4"]; Hexadecenal -> Hexadecenoic_Acid [label="Aldehyde Dehydrogenase", color="#EA4335"]; Hexadecenoic_Acid -> Hexadecenoyl_CoA [label="Acyl-CoA Synthetase", color="#34A853"]; Hexadecenoyl_CoA -> Palmitoyl_CoA [label="trans-2-enoyl-CoA reductase (TER)", color="#EA4335"]; Hexadecenoyl_CoA -> Enoyl_CoA_Intermediate [style=dashed, arrowhead=none, color="#5F6368"]; } "Sphingosine-1-Phosphate Degradation Pathway"

Enzyme Kinetics

The primary enzyme responsible for the metabolism of this compound is trans-2-enoyl-CoA reductase (TER) . While specific kinetic data for the C18 substrate, this compound, is limited, studies on TER with other long-chain acyl-CoAs provide insights into its function.

EnzymeSubstrateKm (µM)VmaxSource OrganismReference
trans-2-enoyl-CoA reductasetrans-2-Hexadecenoyl-CoA~10Not ReportedRat Liver
trans-2-enoyl-CoA reductaseCrotonyl-CoA68Not ReportedEuglena gracilis[2]
trans-2-enoyl-CoA reductasetrans-2-Hexenoyl-CoA91Not ReportedEuglena gracilis[2]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of specifically this compound are not commonly published. However, established methods for long-chain acyl-CoAs can be adapted.

Synthesis of Long-Chain trans-2-Enoyl-CoA

A general method for the synthesis of long-chain fatty acyl-CoAs involves the use of N-hydroxysuccinimide esters of the corresponding fatty acid.

Workflow for Synthesis:

// Nodes Start [label="trans-2-Octadecenoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; NHS_Ester [label="N-hydroxysuccinimide ester of\ntrans-2-Octadecenoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction with Coenzyme A (lithium salt)\nin a suitable solvent (e.g., THF/water)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification by\nReverse-Phase HPLC", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> NHS_Ester [label="Activation with N-hydroxysuccinimide\nand a carbodiimide (B86325) (e.g., DCC)", color="#4285F4"]; NHS_Ester -> Reaction [color="#EA4335"]; Reaction -> Purification [color="#34A853"]; Purification -> Product [color="#4285F4"]; } "General Synthesis Workflow"

Methodology:

  • Activation of the Fatty Acid: Trans-2-octadecenoic acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in an anhydrous organic solvent (e.g., ethyl acetate) to form the N-hydroxysuccinimide ester.

  • Thioesterification: The purified N-hydroxysuccinimide ester is then reacted with the lithium salt of coenzyme A in a mixed solvent system, such as tetrahydrofuran (B95107) and water, at a controlled pH.

  • Purification: The final product, this compound, is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).

Extraction and Purification of Long-Chain Acyl-CoAs from Tissues

A widely used method for the extraction and purification of long-chain acyl-CoAs from biological samples is solid-phase extraction followed by HPLC.

Methodology:

  • Homogenization: Tissue samples are rapidly homogenized in a cold buffer (e.g., 100 mM KH2PO4, pH 4.9) to quench enzymatic activity.

  • Extraction: Acyl-CoAs are extracted from the homogenate using a mixture of organic solvents, such as isopropanol (B130326) and acetonitrile.[1]

  • Solid-Phase Purification: The extract is passed through a solid-phase extraction column (e.g., C18) to bind the acyl-CoAs.

  • Elution: The bound acyl-CoAs are eluted with an appropriate solvent, such as isopropanol.[1]

  • HPLC Analysis: The purified acyl-CoA fraction is then analyzed by reverse-phase HPLC.[1]

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.

Methodology:

  • Chromatographic Separation: The purified acyl-CoA sample is injected onto a reverse-phase column (e.g., C18) and separated using a gradient elution with a mobile phase typically consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometric Detection: The eluting compounds are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for quantification.

Conclusion

This compound is a pivotal metabolite at the crossroads of fatty acid elongation and sphingolipid degradation. Its central role underscores the interconnectedness of lipid metabolic pathways. While a wealth of information exists regarding the general pathways it is involved in, specific quantitative and experimental data for this particular long-chain acyl-CoA remains an area for further investigation. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the significance of this compound in health and disease. Future studies focusing on the precise quantification of this metabolite and the kinetics of its enzymatic conversion will be crucial for a deeper understanding of its regulatory roles and for the development of novel therapeutic strategies targeting lipid metabolism.

References

An In-Depth Technical Guide to the Enzymatic Conversion of trans-2-Octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of trans-2-octadecenoyl-CoA, a critical reaction in lipid metabolism. The document details the enzymes responsible, the metabolic pathways involved, and the experimental protocols for studying this conversion, with a focus on quantitative data and detailed methodologies.

Introduction

The enzymatic reduction of this compound to stearoyl-CoA is a fundamental step in the elongation of very-long-chain fatty acids (VLCFAs) and plays a crucial role in the sphingosine-1-phosphate (S1P) metabolic pathway. This conversion is catalyzed by the enzyme trans-2-enoyl-CoA reductase (TER), a member of the oxidoreductase family. Understanding the kinetics and regulation of this enzyme is vital for research in metabolic disorders, cancer, and other diseases where lipid metabolism is implicated.

The Enzymatic Reaction and its Metabolic Context

The core reaction involves the reduction of the trans-double bond between the second and third carbons of the octadecenoyl-CoA molecule, utilizing a reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH) as a cofactor. The product, stearoyl-CoA, is a saturated 18-carbon fatty acyl-CoA.

This reaction is the final step in each cycle of fatty acid elongation, a process that occurs in the endoplasmic reticulum and mitochondria. It is also a key step in the degradation of sphingosine, where trans-2-hexadecenoyl-CoA, a shorter-chain analogue, is converted to palmitoyl-CoA.[1]

Signaling Pathways

The enzymatic conversion of this compound is integrated into two primary metabolic pathways:

  • Fatty Acid Elongation Cycle: This pathway is responsible for the synthesis of VLCFAs, which are essential components of cellular membranes, and precursors for signaling molecules.

  • Sphingosine-1-Phosphate (S1P) Metabolic Pathway: This pathway is involved in the degradation of the bioactive lipid, sphingosine-1-phosphate, and its conversion into glycerophospholipids.[1]

Fatty_Acid_Elongation_Cycle Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA ELOVLs Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA KAR Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) (e.g., this compound) Hydroxyacyl_CoA->Enoyl_CoA HACD Elongated_Acyl_CoA Acyl-CoA (Cn+2) (e.g., Stearoyl-CoA) Enoyl_CoA->Elongated_Acyl_CoA TECR Elongated_Acyl_CoA->Acyl_CoA New Cycle

Fatty Acid Elongation Cycle

S1P_Metabolic_Pathway S1P Sphingosine-1-Phosphate (S1P) Hexadecenal trans-2-Hexadecenal S1P->Hexadecenal S1P Lyase Hexadecenoic_Acid trans-2-Hexadecenoic Acid Hexadecenal->Hexadecenoic_Acid Aldehyde Dehydrogenase Hexadecenoyl_CoA trans-2-Hexadecenoyl-CoA Hexadecenoic_Acid->Hexadecenoyl_CoA Acyl-CoA Synthetase Palmitoyl_CoA Palmitoyl-CoA Hexadecenoyl_CoA->Palmitoyl_CoA TECR

Sphingosine-1-Phosphate Metabolic Pathway

Quantitative Data

While specific kinetic data for the conversion of this compound is limited in publicly available literature, studies on homologous enzymes and substrates provide valuable insights. The following table summarizes the Michaelis constants (Km) for a purified NADPH-specific trans-2-enoyl-CoA reductase from rat liver microsomes with various chain-length substrates.

SubstrateChain LengthKm (µM)
Crotonyl-CoAC420
trans-2-Hexenoyl-CoAC60.5
trans-2-Hexadecenoyl-CoA C16 1.0
NADPH (Cofactor)-10
Table 1: Kinetic parameters of rat liver microsomal trans-2-enoyl-CoA reductase.[2][3]

The data indicates that the enzyme has a high affinity for long-chain substrates, suggesting that the Km for this compound would be in a similar low micromolar range.

Experimental Protocols

This section outlines the key experimental procedures for studying the enzymatic conversion of this compound.

Synthesis of this compound

As this compound is not readily commercially available, it must be synthesized. A common method involves the activation of trans-2-octadecenoic acid.

Methodology:

  • Activation of the Carboxylic Acid: trans-2-octadecenoic acid is converted to its corresponding acyl-adenylate.

  • Thioesterification: The acyl-adenylate is then reacted with Coenzyme A (CoA) to form the final product, this compound. This step can be catalyzed by a non-adenylating acyl-CoA ligase.[4]

  • Purification: The synthesized this compound is purified using reverse-phase high-performance liquid chromatography (HPLC).

Purification of trans-2-Enoyl-CoA Reductase

The enzyme can be purified from mammalian tissues, such as rat liver microsomes, or through recombinant expression systems.

Methodology for Purification from Rat Liver Microsomes: [2][3]

  • Homogenization: Rat livers are homogenized in a suitable buffer.

  • Microsomal Fractionation: The homogenate is subjected to differential centrifugation to isolate the microsomal fraction.

  • Solubilization: The microsomal pellet is solubilized using a detergent.

  • Chromatography: The solubilized proteins are purified using a series of chromatography steps, including affinity chromatography on a 2',5'-ADP-agarose column to specifically bind NADPH-dependent enzymes.

  • Purity Assessment: The purity of the enzyme is assessed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Enzymatic Assay

The activity of trans-2-enoyl-CoA reductase is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), the purified enzyme, NADPH, and the substrate, this compound.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate.

  • Spectrophotometric Monitoring: The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Calculation of Activity: The enzyme activity is calculated from the rate of NADPH oxidation using the Beer-Lambert law.

Product Analysis by HPLC and GC-MS

To confirm the identity of the reaction product (stearoyl-CoA) and to quantify the conversion, analytical techniques such as HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) are employed.

HPLC Methodology:

  • Sample Preparation: The enzymatic reaction is stopped, and the acyl-CoAs are extracted.

  • Chromatographic Separation: The extracted acyl-CoAs are separated on a C18 reverse-phase HPLC column using a suitable gradient of solvents, such as acetonitrile (B52724) and an aqueous buffer.[5]

  • Detection: The separated acyl-CoAs are detected by their UV absorbance at 260 nm.

  • Quantification: The amount of stearoyl-CoA produced is quantified by comparing its peak area to that of a known standard.

GC-MS Methodology:

  • Hydrolysis and Derivatization: The acyl-CoAs in the reaction mixture are hydrolyzed to free fatty acids, which are then derivatized to form volatile esters (e.g., methyl esters).

  • Gas Chromatography: The fatty acid methyl esters are separated on a GC column.

  • Mass Spectrometry: The separated esters are identified by their mass spectra.

  • Quantification: The amount of stearic acid (derived from stearoyl-CoA) is quantified using a suitable internal standard.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the comprehensive study of the enzymatic conversion of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Synth Synthesis of This compound Assay Enzymatic Assay (Spectrophotometry) Synth->Assay Purif Purification of trans-2-Enoyl-CoA Reductase Purif->Assay Kinetic_Analysis Kinetic Analysis (Km, Vmax) Assay->Kinetic_Analysis HPLC HPLC Analysis of Acyl-CoAs Assay->HPLC GCMS GC-MS Analysis of Fatty Acids Assay->GCMS Data_Analysis Data Interpretation Kinetic_Analysis->Data_Analysis HPLC->Data_Analysis GCMS->Data_Analysis

Experimental Workflow

Conclusion

This technical guide provides a detailed framework for researchers and professionals in drug development to explore the enzymatic conversion of this compound. By following the outlined experimental protocols and understanding the metabolic context, scientists can gain deeper insights into the role of this crucial reaction in health and disease, potentially leading to the identification of new therapeutic targets. The provided data and methodologies serve as a foundation for further investigation into the regulation and inhibition of trans-2-enoyl-CoA reductase.

References

Unraveling the Biological Significance of trans-2-Octadecenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-2-octadecenoyl-CoA is a pivotal intermediate in lipid metabolism, situated at the crossroads of fatty acid elongation and degradation pathways. Its precise regulation is crucial for the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of cellular membranes and signaling molecules. Dysregulation of its metabolic flux has been implicated in various pathological conditions, highlighting its potential as a therapeutic target. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its metabolic roles, summarizing key quantitative data, and providing in-depth experimental protocols for its study. Furthermore, this guide employs data visualization through signaling pathway and workflow diagrams to facilitate a deeper understanding of its complex biological functions.

Introduction

This compound is a long-chain enoyl-CoA thioester that plays a critical role as an intermediate in lipid metabolic pathways. Specifically, it is a key substrate in the final reductive step of the fatty acid elongation cycle, leading to the formation of stearoyl-CoA. This process is fundamental for the de novo synthesis of VLCFAs, which are fatty acids with chain lengths of 22 carbons or more. VLCFAs are integral to the structure and function of various biological membranes, including the myelin sheath of nerves and the lipid barrier of the skin. Moreover, they are precursors for the synthesis of signaling lipids such as ceramides (B1148491) and sphingolipids.

The metabolism of this compound is tightly regulated by the enzyme trans-2-enoyl-CoA reductase (TECR). Beyond its role in fatty acid elongation, TECR and its substrates are also implicated in other cellular processes, including sphingolipid degradation and the regulation of calcium homeostasis. Given its central position in lipid metabolism, understanding the biological significance of this compound is of paramount importance for elucidating the mechanisms of various diseases and for the development of novel therapeutic strategies.

Metabolic Pathways Involving this compound

This compound is primarily involved in two major metabolic pathways: fatty acid elongation and peroxisomal beta-oxidation.

Fatty Acid Elongation

The elongation of fatty acids occurs in the endoplasmic reticulum and involves a four-step cycle that adds two carbon units to an existing fatty acyl-CoA chain. This compound is the substrate for the final step of the elongation cycle that produces stearoyl-CoA (18:0). This reaction is catalyzed by TECR, which utilizes NADPH as a reducing agent[1].

The four steps of the fatty acid elongation cycle are:

  • Condensation: An acyl-CoA (e.g., palmitoyl-CoA, 16:0) condenses with malonyl-CoA to form a 3-ketoacyl-CoA.

  • Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA.

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2-enoyl-CoA (in this case, this compound).

  • Reduction: The trans-2-enoyl-CoA is reduced to a saturated acyl-CoA (stearoyl-CoA).

Fatty_Acid_Elongation Palmitoyl_CoA Palmitoyl-CoA (16:0) Condensation Condensation Palmitoyl_CoA->Condensation Ketoacyl_CoA 3-Ketoacyl-CoA (18:0) Reduction1 Reduction Ketoacyl_CoA->Reduction1 Hydroxyacyl_CoA 3-Hydroxyoctadecanoyl-CoA Dehydration Dehydration Hydroxyacyl_CoA->Dehydration T2O_CoA This compound Reduction2 Reduction (TECR) T2O_CoA->Reduction2 Stearoyl_CoA Stearoyl-CoA (18:0) Condensation->Ketoacyl_CoA + Malonyl-CoA Reduction1->Hydroxyacyl_CoA NADPH -> NADP+ Dehydration->T2O_CoA - H2O Reduction2->Stearoyl_CoA NADPH -> NADP+ Logical_Relationship T2O_CoA This compound TECR TECR T2O_CoA->TECR Substrate VLCFA VLCFA Synthesis Sphingolipids Sphingolipid Metabolism Calcium Intracellular Ca2+ Signaling SERCA2b SERCA2b Activity SERCA2b->Calcium Regulates TECR->VLCFA Catalyzes TECR->Sphingolipids Participates in Degradation TECR->SERCA2b Inhibits Experimental_Workflow Start Tissue Homogenization Extraction Acyl-CoA Extraction Start->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

References

An In-depth Technical Guide on the Role of trans-2-Octadecenoyl-CoA in Mitochondrial Beta-Oxidation of Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mitochondrial Beta-Oxidation of Long-Chain Fatty Acids

Mitochondrial fatty acid β-oxidation is a critical catabolic pathway responsible for energy production from lipids, particularly during periods of fasting or prolonged exercise.[1] This process systematically shortens long-chain fatty acyl-Coenzyme A (acyl-CoA) molecules to produce acetyl-CoA, NADH, and FADH2.[2][3] The acetyl-CoA enters the tricarboxylic acid (TCA) cycle, while NADH and FADH2 donate electrons to the electron transport chain, ultimately driving ATP synthesis.[1]

The oxidation of saturated fatty acids follows a canonical four-step spiral:

  • Dehydrogenation: Acyl-CoA dehydrogenase introduces a trans-double bond between the α (C2) and β (C3) carbons.[4][5]

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming an L-β-hydroxyacyl-CoA intermediate.[5]

  • Dehydrogenation: L-β-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.[2]

  • Thiolysis: β-ketoacyl-CoA thiolase cleaves the molecule, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[4]

However, the degradation of unsaturated fatty acids, such as the common 18-carbon monounsaturated oleic acid, requires auxiliary enzymes to handle the pre-existing cis-double bonds that would otherwise halt the β-oxidation spiral.[1] This guide focuses on the pivotal intermediate, trans-2-octadecenoyl-CoA , and its role in the complete oxidation of long-chain monounsaturated fatty acids.

The Beta-Oxidation Pathway of Oleic Acid

Oleic acid (C18:1, cis-Δ⁹) is a major dietary fatty acid. Its degradation begins with activation to oleoyl-CoA in the cytoplasm and transport into the mitochondrial matrix via the carnitine shuttle.[6] The initial cycles of β-oxidation proceed normally.

  • Initial Cycles: Oleoyl-CoA undergoes three standard β-oxidation cycles, removing a total of six carbons as three molecules of acetyl-CoA. This process yields cis-Δ³-dodecenoyl-CoA.

  • The Isomerase Step: The cis-Δ³ configuration of the double bond is not a substrate for enoyl-CoA hydratase. The auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase repositions the double bond, converting cis-Δ³-dodecenoyl-CoA into trans-Δ²-dodecenoyl-CoA.[1] This intermediate can now re-enter the standard β-oxidation pathway.

  • Formation of this compound Precursors: The initial dehydrogenation step of oleoyl-CoA itself, catalyzed by a long-chain acyl-CoA dehydrogenase (LCAD), forms a trans-Δ² intermediate. Specifically, the oxidation of stearoyl-CoA (C18:0) would yield this compound. In the pathway of oleic acid, after the initial three cycles and the action of the isomerase, the resulting trans-2-dodecenoyl-CoA is a shorter-chain analogue. The principles of its subsequent processing are identical. The term this compound serves as the archetypal long-chain trans-2-enoyl-CoA intermediate.

  • Hydration by Enoyl-CoA Hydratase: The intermediate, this compound (or its shorter-chain equivalent in the oleate (B1233923) pathway), is then acted upon by enoyl-CoA hydratase (also known as crotonase). This enzyme catalyzes the stereospecific addition of a water molecule across the double bond to form L-β-hydroxyoctadecanoyl-CoA.[7] This is a critical step that prepares the acyl chain for the subsequent oxidation and thiolysis steps.[8]

The pathway continues with the remaining cycles of β-oxidation until the entire fatty acid chain is converted to acetyl-CoA.[3]

Beta_Oxidation_Oleic_Acid Oleoyl_CoA Oleoyl-CoA (C18:1, cis-Δ⁹) Three_Cycles 3 Cycles of β-Oxidation Oleoyl_CoA->Three_Cycles - 3 Acetyl-CoA Cis_Dodecenoyl_CoA cis-Δ³-Dodecenoyl-CoA (C12:1) Three_Cycles->Cis_Dodecenoyl_CoA Isomerase Δ³,Δ²-Enoyl-CoA Isomerase Cis_Dodecenoyl_CoA->Isomerase Trans_Dodecenoyl_CoA trans-Δ²-Dodecenoyl-CoA (C12:1) Beta_Oxidation_Spiral Further β-Oxidation Cycles Trans_Dodecenoyl_CoA->Beta_Oxidation_Spiral Standard β-Oxidation Nine_Acetyl_CoA 9 Acetyl-CoA Beta_Oxidation_Spiral->Nine_Acetyl_CoA Total Yield ACAD Acyl-CoA Dehydrogenase ECH Enoyl-CoA Hydratase HADH Hydroxyacyl-CoA Dehydrogenase Thiolase Thiolase Isomerase->Trans_Dodecenoyl_CoA Regulation_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix AMP High AMP/ATP Ratio (Low Energy) AMPK AMPK AMP->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits Malonyl Malonyl-CoA ACC->Malonyl Produces CPT1 CPT1 Malonyl->CPT1 Inhibits LCFA_CoA Long-Chain Acyl-CoA LCFA_CoA->CPT1 Beta_Ox β-Oxidation CPT1->Beta_Ox Transport & Oxidation Assay_Workflow Start Start Prep_Sample Prepare Sample (e.g., Sonicated Homogenate) Start->Prep_Sample Prep_Reagents Prepare Reaction Mix (Buffer + Ferricenium) Start->Prep_Reagents Equilibrate Equilibrate Mix and Sample in Spectrophotometer (37°C) Prep_Sample->Equilibrate Prep_Reagents->Equilibrate Add_Substrate Initiate Reaction: Add Acyl-CoA Substrate Equilibrate->Add_Substrate Measure Monitor Absorbance Decrease at 300 nm Add_Substrate->Measure Calculate Calculate Enzyme Activity (nmol/min/mg protein) Measure->Calculate End End Calculate->End

References

Methodological & Application

Synthesis and Purification of trans-2-Octadecenoyl-CoA for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

This document provides detailed protocols for the chemical synthesis and subsequent purification of trans-2-octadecenoyl-CoA, a critical intermediate in lipid metabolism. The methodologies described are intended for researchers, scientists, and drug development professionals requiring a high-purity source of this long-chain acyl-CoA for in vitro and in vivo studies.

Introduction

This compound is a key metabolic intermediate in the pathways of fatty acid elongation and sphingolipid metabolism. As the product of the dehydration step in the fatty acid elongation cycle, it serves as a substrate for trans-2-enoyl-CoA reductase, leading to the formation of stearoyl-CoA. Its accurate synthesis and purification are paramount for research investigating lipid metabolism, enzyme kinetics, and the development of therapeutics targeting these pathways. This application note details a reliable method for its preparation and purification, ensuring high purity and yield for research purposes.

Data Presentation

Table 1: Synthesis Reaction Parameters
ParameterValue
Starting Material trans-2-Octadecenoic acid
Activating Agent N,N'-Disuccinimidyl carbonate (DSC)
Coupling Agent Coenzyme A trilithium salt
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature Room Temperature (approx. 25°C)
Reaction Time 4-6 hours
Typical Yield 60-70%
Table 2: Purification and Characterization Parameters
ParameterMethod/Value
Purification Method Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 25 mM Potassium Phosphate, pH 5.3
Mobile Phase B Acetonitrile
Gradient 20-80% B over 30 minutes
Detection Wavelength 260 nm (Adenine moiety of CoA)
Purity Assessment >95% by HPLC
Identity Confirmation LC-MS/MS, ¹H NMR, ¹³C NMR
Molecular Formula C₃₉H₆₈N₇O₁₇P₃S
Molecular Weight 1031.98 g/mol

Experimental Protocols

I. Synthesis of this compound via N,N'-Disuccinimidyl Carbonate Activation

This protocol describes the synthesis of this compound from trans-2-octadecenoic acid and Coenzyme A trilithium salt using N,N'-disuccinimidyl carbonate (DSC) as an activating agent.

Materials:

  • trans-2-Octadecenoic acid

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Coenzyme A trilithium salt hydrate (B1144303)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (B128534) (TEA)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Glass reaction vessel

Procedure:

  • Activation of trans-2-Octadecenoic acid:

    • In a clean, dry glass reaction vessel under an inert atmosphere (argon or nitrogen), dissolve trans-2-octadecenoic acid (1 equivalent) and N,N'-disuccinimidyl carbonate (1.1 equivalents) in anhydrous THF.

    • Add triethylamine (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the N-hydroxysuccinimidyl (NHS) ester of trans-2-octadecenoic acid. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Coupling with Coenzyme A:

    • In a separate vessel, dissolve Coenzyme A trilithium salt hydrate (1.2 equivalents) in a minimal amount of water and then dilute with anhydrous THF.

    • Slowly add the Coenzyme A solution to the activated trans-2-octadecenoic acid NHS ester solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

  • Reaction Quenching and Solvent Removal:

    • After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding a small amount of water.

    • Remove the THF by rotary evaporation under reduced pressure.

II. Purification of this compound by RP-HPLC

This protocol details the purification of the synthesized this compound using reversed-phase high-performance liquid chromatography.

Materials and Equipment:

  • Crude this compound solution

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase A: 25 mM Potassium Phosphate, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Dissolve the crude this compound residue in a small volume of Mobile Phase A.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Separation:

    • Equilibrate the C18 column with 20% Mobile Phase B at a flow rate of 1 mL/min.

    • Inject the prepared sample onto the column.

    • Elute the compound using a linear gradient of 20% to 80% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 260 nm. The product, this compound, should elute as a major peak.

  • Fraction Collection and Lyophilization:

    • Collect the fractions corresponding to the major peak.

    • Combine the collected fractions and freeze-dry them to obtain the purified this compound as a white powder.

  • Purity and Identity Confirmation:

    • Assess the purity of the final product by re-injecting a small amount onto the HPLC system. Purity should be >95%.

    • Confirm the identity of the product by LC-MS/MS analysis, looking for the correct molecular ion and fragmentation pattern.

    • Further structural confirmation can be obtained using ¹H and ¹³C NMR spectroscopy.

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start trans-2-Octadecenoic Acid + DSC Activation NHS Ester Formation Start->Activation TEA, THF Coupling Coupling Reaction Activation->Coupling CoA Coenzyme A CoA->Coupling Crude Crude Product Coupling->Crude HPLC RP-HPLC Crude->HPLC Analysis Purity & Identity Check HPLC->Analysis LC-MS/MS, NMR Final Purified this compound Analysis->Final

Caption: Experimental workflow for the synthesis and purification of this compound.

Fatty_Acid_Elongation Acyl_CoA Acyl-CoA (C_n) Ketoacyl_CoA 3-Ketoacyl-CoA (C_n+2) Acyl_CoA->Ketoacyl_CoA Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (C_n+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction Enoyl_CoA trans-2-Enoyl-CoA (C_n+2) (this compound) Hydroxyacyl_CoA->Enoyl_CoA Dehydration Elongated_Acyl_CoA Acyl-CoA (C_n+2) Enoyl_CoA->Elongated_Acyl_CoA Reduction (trans-2-enoyl-CoA reductase)

Caption: Role of this compound in the fatty acid elongation cycle.

Sphingolipid_Metabolism Sphingosine Sphingosine Sphingosine_1P Sphingosine-1-Phosphate Sphingosine->Sphingosine_1P Hexadecenal trans-2-Hexadecenal Sphingosine_1P->Hexadecenal Hexadecenoic_Acid trans-2-Hexadecenoic Acid Hexadecenal->Hexadecenoic_Acid Hexadecenoyl_CoA trans-2-Hexadecenoyl-CoA Hexadecenoic_Acid->Hexadecenoyl_CoA + CoA Palmitoyl_CoA Palmitoyl-CoA Hexadecenoyl_CoA->Palmitoyl_CoA Reduction

Caption: Involvement of trans-2-enoyl-CoA intermediates in sphingolipid metabolism.

Application Note: Quantification of trans-2-Octadecenoyl-CoA in Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-2-Octadecenoyl-CoA is a long-chain acyl-coenzyme A (CoA) intermediate involved in several key metabolic pathways, including the beta-oxidation of unsaturated fatty acids and the biosynthesis of complex lipids. Accurate quantification of this and other acyl-CoAs in biological tissues is crucial for understanding metabolic flux, identifying biomarkers of disease, and assessing the efficacy of therapeutic interventions. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

While specific quantitative data for this compound in tissues is not widely published, the following tables provide representative concentrations of other C18 acyl-CoA species in rat liver and heart tissue, which can serve as a reference for expected physiological ranges.[1] Researchers should establish their own baseline concentrations for this compound in their specific tissue and model system.

Table 1: Representative Concentrations of C18 Acyl-CoA Species in Rat Liver

Acyl-CoA SpeciesConcentration (nmol/g wet weight)
Stearoyl-CoA (C18:0)2.5 ± 0.5
Oleoyl-CoA (C18:1)8.0 ± 1.5
Linoleoyl-CoA (C18:2)1.0 ± 0.2

Data are presented as mean ± standard deviation and are compiled from literature values for general guidance.[1]

Table 2: Representative Concentrations of C18 Acyl-CoA Species in Rat Heart

Acyl-CoA SpeciesConcentration (nmol/g wet weight)
Stearoyl-CoA (C18:0)1.8 ± 0.4
Oleoyl-CoA (C18:1)5.5 ± 1.1
Linoleoyl-CoA (C18:2)0.8 ± 0.1

Data are presented as mean ± standard deviation and are compiled from literature values for general guidance.[1]

Experimental Protocols

This section details the complete workflow for the quantification of this compound from tissue samples.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Tissue Tissue Homogenization Extraction Acyl-CoA Extraction Tissue->Extraction Homogenate SPE Solid-Phase Extraction (SPE) Extraction->SPE Crude Extract Drydown Sample Dry-down & Reconstitution SPE->Drydown Purified Extract LC Liquid Chromatography Separation Drydown->LC Reconstituted Sample MS Tandem Mass Spectrometry Detection LC->MS Separated Analytes Integration Peak Integration MS->Integration Raw Data Quantification Quantification using Internal Standard Integration->Quantification Peak Areas

References

Application Notes and Protocols for the Enzymatic Assay of trans-2-enoyl-CoA Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-enoyl-CoA reductase (TER), also known as TECR, is a critical enzyme involved in the elongation of very-long-chain fatty acids (VLCFAs) and the sphingosine (B13886) 1-phosphate (S1P) metabolic pathway.[1][2] This enzyme catalyzes the NADPH-dependent reduction of a trans-2-enoyl-CoA to its corresponding saturated acyl-CoA, a key final step in the fatty acid elongation cycle.[1][2] Beyond its role in lipid biosynthesis, TER has been identified as a regulator of cellular calcium homeostasis through its interaction with the SERCA2b pump.[3] Given its involvement in fundamental cellular processes and its potential as a therapeutic target, robust and reliable methods for assaying its activity are essential for research and drug development.

This document provides detailed application notes and protocols for the enzymatic assay of trans-2-enoyl-CoA reductase using the long-chain substrate, trans-2-octadecenoyl-CoA. The primary method described is a spectrophotometric assay that monitors the consumption of NADPH.

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data for trans-2-enoyl-CoA reductase from various sources. This information is crucial for designing and optimizing the enzymatic assay.

ParameterValueEnzyme SourceSubstrateCofactorReference
Km 1.0 µMRat liver microsomestrans-2-hexadecenoyl-CoANADPH[4]
Km 10 µMRat liver microsomesNADPH-[4]
Km 68 µMEuglena gracilis (recombinant)Crotonyl-CoANADH[5]
Km 91 µMEuglena gracilis (recombinant)trans-2-hexenoyl-CoANADH[5]
Km 109 µMEuglena gracilis (recombinant)NADHCrotonyl-CoA[5]
Km 119 µMEuglena gracilis (recombinant)NADPHCrotonyl-CoA[5]
Optimal pH 6.2Euglena gracilisCrotonyl-CoANADPH[6]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Fatty_Acid_Elongation_Cycle cluster_elongation Fatty Acid Elongation Cycle Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA Condensation (Elongase) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (3-Ketoacyl-CoA reductase) NADPH -> NADP+ Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA Dehydration (3-Hydroxyacyl-CoA dehydratase) Saturated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Saturated_Acyl_CoA Reduction (trans-2-Enoyl-CoA reductase) NADPH -> NADP+

Caption: The fatty acid elongation cycle, where trans-2-enoyl-CoA reductase catalyzes the final reduction step.[1][2]

S1P_Metabolic_Pathway cluster_s1p Sphingosine-1-Phosphate (S1P) Metabolic Pathway S1P Sphingosine-1-Phosphate (S1P) Hexadecenal trans-2-Hexadecenal S1P->Hexadecenal S1P Lyase Hexadecenoic_Acid trans-2-Hexadecenoic Acid Hexadecenal->Hexadecenoic_Acid Aldehyde Dehydrogenase Hexadecenoyl_CoA trans-2-Hexadecenoyl-CoA Hexadecenoic_Acid->Hexadecenoyl_CoA Acyl-CoA Synthetase Palmitoyl_CoA Palmitoyl-CoA Hexadecenoyl_CoA->Palmitoyl_CoA trans-2-Enoyl-CoA Reductase (TER/TECR) NADPH -> NADP+

Caption: The role of trans-2-enoyl-CoA reductase in the sphingosine-1-phosphate metabolic pathway.[1][2]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Buffer Prepare Assay Buffer (100 mM Potassium Phosphate (B84403), pH 6.2) Mix_Reagents Mix Assay Buffer, NADPH, and Enzyme in Cuvette Prepare_Buffer->Mix_Reagents Prepare_NADPH Prepare NADPH Solution (e.g., 10 mM stock) Prepare_NADPH->Mix_Reagents Prepare_Substrate Prepare this compound Solution (e.g., 1 mM stock in appropriate solvent) Initiate_Reaction Initiate Reaction by Adding Substrate Prepare_Substrate->Initiate_Reaction Prepare_Enzyme Prepare Enzyme Solution (Purified or cell lysate) Prepare_Enzyme->Mix_Reagents Equilibrate Equilibrate to Assay Temperature (e.g., 37°C) Mix_Reagents->Equilibrate Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm (Decrease due to NADPH oxidation) Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Initial Rate of Reaction (ΔAbs/min) Monitor_Absorbance->Calculate_Rate Determine_Activity Determine Specific Activity (Units/mg protein) Calculate_Rate->Determine_Activity Kinetic_Analysis Perform Kinetic Analysis (optional) (Vary substrate concentration to determine Km and Vmax) Determine_Activity->Kinetic_Analysis

Caption: A generalized workflow for the spectrophotometric assay of trans-2-enoyl-CoA reductase.

Experimental Protocols

Principle

The enzymatic activity of trans-2-enoyl-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[6] The rate of NADPH consumption is directly proportional to the enzyme activity.

Materials and Reagents
  • Enzyme Source: Purified trans-2-enoyl-CoA reductase or a cell lysate/microsomal fraction containing the enzyme.

  • Substrate: this compound

  • Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)

  • Assay Buffer: 100 mM Potassium phosphate buffer, pH 6.2

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes (quartz or UV-transparent disposable)

  • Water bath or temperature-controlled cuvette holder

Preparation of Reagents
  • Assay Buffer (100 mM Potassium Phosphate, pH 6.2):

    • Prepare solutions of 100 mM monobasic potassium phosphate (KH₂PO₄) and 100 mM dibasic potassium phosphate (K₂HPO₄).

    • Titrate the monobasic solution with the dibasic solution until the pH reaches 6.2.

    • Store at 4°C.

  • NADPH Stock Solution (e.g., 10 mM):

    • Dissolve the appropriate amount of NADPH in the assay buffer.

    • Protect from light and store in small aliquots at -20°C.

  • This compound Stock Solution (e.g., 1 mM):

    • Due to the long acyl chain, this compound may have limited solubility in aqueous buffers.

    • Prepare a stock solution in an appropriate organic solvent (e.g., ethanol (B145695) or DMSO) or a buffer containing a mild detergent (e.g., Triton X-100 at a final concentration below its critical micelle concentration).

    • Store in small aliquots at -20°C or as recommended by the supplier.

  • Enzyme Solution:

    • If using a purified enzyme, dilute it to a suitable concentration in the assay buffer.

    • If using a cell lysate or microsomal fraction, the protein concentration should be determined using a standard method (e.g., Bradford or BCA assay) to calculate specific activity.

Assay Procedure
  • Set up the spectrophotometer:

    • Set the wavelength to 340 nm.

    • Set the temperature to the desired value (e.g., 37°C).

  • Prepare the reaction mixture in a cuvette:

    • A typical final reaction volume is 1 mL.

    • Add the following components to the cuvette:

      • Assay Buffer (to bring the final volume to 1 mL)

      • NADPH solution (final concentration of 0.4 mM)[6]

      • Enzyme solution (a volume that results in a linear rate of absorbance change)

  • Equilibrate the reaction mixture:

    • Mix the contents of the cuvette gently by inverting.

    • Incubate the cuvette in the temperature-controlled holder for 3-5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction:

    • Add the this compound solution to the cuvette to a final concentration in the range of 1-10 µM (this should be optimized based on the Km value, which for a similar long-chain substrate is around 1.0 µM).[4]

    • Quickly mix the contents of the cuvette.

  • Monitor the reaction:

    • Immediately start recording the absorbance at 340 nm for a set period (e.g., 5-10 minutes). The absorbance should decrease over time as NADPH is consumed.

  • Control Reactions:

    • Perform a control reaction without the enzyme to account for any non-enzymatic degradation of NADPH.

    • Perform a control reaction without the substrate to measure any endogenous NADPH oxidase activity in the enzyme preparation.

Data Analysis and Calculations
  • Determine the initial rate of reaction (ΔA/min):

    • Plot the absorbance at 340 nm versus time.

    • Determine the slope of the linear portion of the curve. This represents the rate of NADPH oxidation in absorbance units per minute.

  • Calculate the enzyme activity:

    • Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of NADPH consumption.

    • The molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[6]

    • Activity (µmol/min or Units) = (ΔA/min) / (ε * l) * V * 10⁶

      • ΔA/min = the rate of absorbance change per minute

      • ε = 6220 M⁻¹cm⁻¹

      • l = path length of the cuvette (usually 1 cm)

      • V = total volume of the assay in liters

      • 10⁶ = conversion factor from mol to µmol

  • Calculate the specific activity:

    • Specific Activity (Units/mg) = Activity (Units) / amount of protein in the assay (mg)

Conclusion

This document provides a comprehensive guide for establishing a robust enzymatic assay for trans-2-enoyl-CoA reductase using this compound. By following the detailed protocols and utilizing the provided quantitative data and pathway diagrams, researchers can accurately measure the activity of this important enzyme, facilitating further investigation into its physiological roles and its potential as a therapeutic target.

References

Application Notes and Protocols for Studying trans-2-Octadecenoyl-CoA in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-octadecenoyl-CoA is a key intermediate in fatty acid metabolism, particularly within the fatty acid elongation and β-oxidation pathways. As an activated form of trans-2-octadecenoic acid, it sits (B43327) at a crucial metabolic crossroads. Dysregulation of its metabolism, often linked to the activity of enzymes like trans-2-enoyl-CoA reductase (TECR), can impact the synthesis of very-long-chain fatty acids (VLCFAs) and sphingolipids. Understanding the cellular effects of this compound is vital for research into metabolic disorders, cardiovascular diseases, and cancer.

These application notes provide detailed protocols for studying the metabolic and signaling effects of elevated this compound levels in mammalian cell culture models. Since long-chain acyl-CoAs are generally cell-impermeable, the primary approach involves treating cells with the precursor fatty acid, trans-2-octadecenoic acid, which is readily taken up and converted to its CoA thioester intracellularly.[1][2][3] An alternative and complementary method is the genetic knockdown of the TECR enzyme, which is responsible for the reduction of trans-2-enoyl-CoAs, leading to substrate accumulation.

Key Metabolic Pathways Involving this compound

This compound is a central molecule in the fatty acid elongation cycle. This pathway is essential for the synthesis of VLCFAs, which are critical components of cellular membranes and precursors for signaling lipids.

Fatty_Acid_Elongation_Pathway cluster_elongation Fatty Acid Elongation Cycle Acyl_CoA_C16 Acyl-CoA (n) Beta_Ketoacyl_CoA β-Ketoacyl-CoA (n+2) Acyl_CoA_C16->Beta_Ketoacyl_CoA Condensation (Elongase) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Beta_Ketoacyl_CoA Beta_Hydroxyacyl_CoA β-Hydroxyacyl-CoA (n+2) Beta_Ketoacyl_CoA->Beta_Hydroxyacyl_CoA Reduction (KAR) Trans_2_Enoyl_CoA trans-2-Enoyl-CoA (n+2) (e.g., this compound) Beta_Hydroxyacyl_CoA->Trans_2_Enoyl_CoA Dehydration (DECR) Acyl_CoA_C18 Acyl-CoA (n+2) Trans_2_Enoyl_CoA->Acyl_CoA_C18 Reduction (TECR) Further_Elongation Further Elongation Cycles Acyl_CoA_C18->Further_Elongation To VLCFA Synthesis Complex_Lipids Sphingolipids, etc. Acyl_CoA_C18->Complex_Lipids To Complex Lipids Experimental_Workflow cluster_treatment Treatment Strategies cluster_analysis Downstream Analysis Treat_FA Treatment with trans-2-Octadecenoic Acid-BSA LCMS Acyl-CoA Profiling (LC-MS/MS) Treat_FA->LCMS Lipidomics Global Lipidomics Treat_FA->Lipidomics Gene_Expression Gene Expression (RT-qPCR / RNA-seq) Treat_FA->Gene_Expression Functional_Assays Functional Assays (Lipid Droplets, Viability) Treat_FA->Functional_Assays Knockdown_TECR siRNA Knockdown of TECR Knockdown_TECR->LCMS Knockdown_TECR->Lipidomics Knockdown_TECR->Gene_Expression Knockdown_TECR->Functional_Assays Cell_Culture Select Cell Model (e.g., HepG2, HUVEC) Cell_Culture->Treat_FA Cell_Culture->Knockdown_TECR

References

Application Notes & Protocols for the Quantification of trans-2-Octadecenoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Trans-2-octadecenoyl-CoA is a key intermediate in the metabolic pathway of fatty acid beta-oxidation, particularly in the breakdown of unsaturated fatty acids[1][2]. Accurate measurement of its levels in various biological matrices is crucial for understanding lipid metabolism and its dysregulation in various diseases. These application notes provide detailed protocols for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a robust and widely used analytical technique for acyl-CoA analysis[3][4].

Section 1: Quantitative Data Summary

The following tables summarize typical performance data for LC-MS/MS methods for the analysis of long-chain acyl-CoAs, which are applicable to this compound.

Table 1: Method Validation Parameters for Long-Chain Acyl-CoA Quantification by LC-MS/MS [5][6]

ParameterTypical ValueDescription
Linearity (r²) ≥ 0.995Indicates a strong correlation between the concentration and the instrument response.
Accuracy (%) 94.8 - 110.8The closeness of the measured value to the true value.
Intra-run Precision (% CV) 1.2 - 4.4The precision of measurements within a single analytical run.
Inter-run Precision (% CV) 2.6 - 12.2The precision of measurements across different analytical runs.
Limit of Detection (LOD) 1 - 5 fmolThe lowest amount of analyte that can be reliably detected.
Limit of Quantification (LOQ) 4.2 - 16.9 nMThe lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.
Recovery (%) 90 - 111The efficiency of the extraction procedure.

Table 2: Example MRM Transitions for Long-Chain Acyl-CoAs [7]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
C16:0-CoA (Palmitoyl-CoA)1006.6499.3
C18:0-CoA (Stearoyl-CoA)1034.6527.3
C18:1-CoA (Oleoyl-CoA)1032.6525.5
This compound 1032.4 525.4

Note: The specific MRM transition for this compound is proposed based on its monoisotopic mass (1031.36 g/mol ) and the common fragmentation pattern of long-chain acyl-CoAs, which involves the neutral loss of the 3'-phospho-AMP moiety (507 Da)[8]. The exact masses may vary slightly depending on the instrument and adduct ion formation.

Section 2: Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Biological Tissues

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues such as liver[1][5].

Materials:

  • Tissue sample (100-200 mg)

  • Homogenizer

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water

  • Ice-cold 2 M phosphoric acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Water

  • Internal Standard (IS) solution (e.g., C17:0-CoA)

Procedure:

  • Weigh 100-200 mg of frozen tissue and homogenize on ice with 1 mL of ice-cold 10% TCA.

  • Add the internal standard solution to the homogenate.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 2 M phosphoric acid.

  • Wash the cartridge with 1 mL of water.

  • Elute the acyl-CoAs with 1 mL of methanol.

  • The eluate is ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general LC-MS/MS method for the quantification of long-chain acyl-CoAs[5][7].

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Ammonium hydroxide (B78521) in water (pH 10.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of long-chain acyl-CoAs.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40 - 50 °C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: Precursor ion (Q1) m/z 1032.4 -> Product ion (Q3) m/z 525.4.

  • Collision Energy: Optimize for the specific instrument and transition.

  • Other parameters (e.g., cone voltage, source temperature): Optimize for maximal signal intensity.

Section 3: Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing tissue_sample Biological Sample (e.g., Liver Tissue) homogenization Homogenization with TCA and Internal Standard tissue_sample->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elution Elution spe->elution extract Final Extract elution->extract lc_msms LC-MS/MS Analysis (MRM Mode) extract->lc_msms data_acquisition Data Acquisition lc_msms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification results Quantitative Results quantification->results

Caption: Experimental workflow for this compound analysis.

Metabolic Pathway

The diagram below shows the involvement of this compound in the beta-oxidation of unsaturated fatty acids.

beta_oxidation_pathway fatty_acyl_coa Unsaturated Fatty Acyl-CoA (e.g., Oleoyl-CoA) beta_oxidation_1 Beta-Oxidation Cycles fatty_acyl_coa->beta_oxidation_1 cis_delta3_enoyl_coa cis-Δ³-Enoyl-CoA beta_oxidation_1->cis_delta3_enoyl_coa isomerase Enoyl-CoA Isomerase cis_delta3_enoyl_coa->isomerase trans_2_octadecenoyl_coa This compound isomerase->trans_2_octadecenoyl_coa beta_oxidation_2 Beta-Oxidation Cycles trans_2_octadecenoyl_coa->beta_oxidation_2 acetyl_coa Acetyl-CoA beta_oxidation_2->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

References

Application Notes and Protocols for Tracing the Metabolism of trans-2-Octadecenoyl-CoA Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing stable isotope tracing for the elucidation of the metabolic fate of trans-2-octadecenoyl-CoA. The protocols outlined herein are designed to be adaptable for various research and drug development contexts, from basic metabolic pathway mapping to investigating the effects of therapeutic agents on fatty acid metabolism.

Introduction to this compound Metabolism and Stable Isotope Tracing

This compound is a key intermediate in several crucial metabolic pathways, primarily within the mitochondria and peroxisomes. It is a product of the first step of beta-oxidation of stearoyl-CoA and also serves as a substrate for chain elongation and modification, leading to the synthesis of various fatty acids. Understanding the flux through these pathways is critical for research in metabolic diseases such as diabetes, obesity, and certain cancers, as well as in the development of drugs targeting these pathways.

Stable isotope tracing, coupled with mass spectrometry (MS), is a powerful technique to quantitatively track the movement of atoms through metabolic networks. By introducing a labeled precursor, such as a ¹³C- or ²H-labeled fatty acid, researchers can follow its incorporation into downstream metabolites, providing a dynamic view of metabolic fluxes.

Key Metabolic Pathways Involving this compound

This compound is primarily involved in:

  • Mitochondrial Beta-Oxidation: A cyclical process that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH for energy production.

  • Fatty Acid Elongation: A process that extends the length of fatty acyl-CoA chains, contributing to the synthesis of very-long-chain fatty acids (VLCFAs). This process involves the enzyme trans-2-enoyl-CoA reductase.

  • Sphingolipid Metabolism: trans-2-Enoyl-CoA intermediates are also involved in the sphingosine (B13886) 1-phosphate (S1P) metabolic pathway.

The balance between these pathways is crucial for cellular homeostasis, and dysregulation can be indicative of disease states.

Data Presentation: Quantitative Metabolic Flux Analysis

The primary goal of stable isotope tracing is to quantify the rate of metabolic reactions, or fluxes. The data generated from mass spectrometry analysis of labeled metabolites can be used to calculate the contribution of the tracer to various metabolic pools. Below is a template for presenting such quantitative data, populated with hypothetical but realistic values for illustrative purposes.

Table 1: Hypothetical Isotope Enrichment and Flux Data for [U-¹³C₁₈]-trans-2-Octadecenoyl-CoA Tracing in Cultured Hepatocytes

MetaboliteIsotope Enrichment (M+n)Fractional Contribution from Tracer (%)Calculated Flux (nmol/mg protein/hr)
Precursor
[U-¹³C₁₈]-trans-2-Octadecenoyl-CoAM+1899.0-
Beta-Oxidation Products
Acetyl-CoAM+235.2125.6
CitrateM+228.9102.8
MalateM+225.490.3
Elongation Products
Arachidoyl-CoA (C20:0)M+1815.755.8
Behenoyl-CoA (C22:0)M+188.329.5
Incorporation into Complex Lipids
Phosphatidylcholine (18:1/18:0)M+1812.143.0
Triacylglycerol (18:1/18:0/18:1)M+1822.580.0

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Cells with [U-¹³C₁₈]-trans-2-Octadecenoyl-CoA

This protocol describes the labeling of cultured cells to trace the metabolism of this compound.

Materials:

  • Cultured cells (e.g., HepG2, primary hepatocytes)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), dialyzed

  • [U-¹³C₁₈]-trans-2-octadecenoyl-CoA (or a suitable labeled precursor like [U-¹³C₁₈]-Stearic Acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate (B84403) Buffered Saline (PBS)

  • Methanol (B129727), ice-cold

  • Scraper

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of the labeled fatty acid complexed to BSA. For a 5 mM stock, dissolve the labeled fatty acid in a small amount of ethanol (B145695) and add it to a 10% (w/v) fatty acid-free BSA solution in PBS with gentle stirring.

    • Dilute the stock solution into serum-free cell culture medium to the desired final concentration (e.g., 50-100 µM).

  • Labeling:

    • Aspirate the growth medium from the cells and wash twice with warm PBS.

    • Add the prepared labeling medium to each well.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a CO₂ incubator.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

    • Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

    • Store the extracts at -80°C until analysis.

Protocol 2: Analysis of Labeled Acyl-CoAs by LC-MS/MS

This protocol outlines the analysis of acyl-CoA species from cell extracts using Liquid Chromatography-Tandem Mass Spectrometry.

Materials:

  • Metabolite extracts from Protocol 1

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)

  • C18 reverse-phase HPLC column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Acyl-CoA standards (for retention time and fragmentation pattern confirmation)

Procedure:

  • Sample Preparation:

    • Dry the methanolic extracts under a stream of nitrogen.

    • Reconstitute the dried extracts in a suitable volume (e.g., 100 µL) of 50% methanol.

  • LC Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Use a gradient elution to separate the acyl-CoA species. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: 5-95% B

      • 15-20 min: 95% B

      • 20-22 min: 95-5% B

      • 22-30 min: 5% B

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted analysis of specific acyl-CoAs. The precursor ion will be the [M+H]⁺ of the acyl-CoA, and the product ion will be a characteristic fragment (e.g., the coenzyme A fragment).

    • For [U-¹³C₁₈]-trans-2-octadecenoyl-CoA, the precursor ion will be shifted by +18 Da.

    • Monitor the transitions for both the labeled and unlabeled species of interest.

  • Data Analysis:

    • Integrate the peak areas for each isotopologue of the target metabolites.

    • Correct for the natural abundance of ¹³C.

    • Calculate the fractional enrichment and metabolic fluxes using appropriate software (e.g., INCA, Metran).

Protocol 3: Enzymatic Assay for trans-2-Enoyl-CoA Reductase Activity

This protocol measures the activity of trans-2-enoyl-CoA reductase by monitoring the oxidation of NADPH.

Materials:

  • Cell or tissue lysate containing the enzyme

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4

  • NADPH

  • This compound (substrate)

  • UV-Vis spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a cell or tissue lysate and determine the total protein concentration.

  • Reaction Mixture: In a cuvette, prepare the following reaction mixture:

    • Assay Buffer

    • NADPH (final concentration ~0.2 mM)

    • Enzyme preparation (e.g., 10-50 µg of total protein)

  • Initiate Reaction: Add this compound (final concentration ~50 µM) to the cuvette to start the reaction.

  • Measure Absorbance: Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) over time.

  • Calculate Activity: The rate of NADPH oxidation is proportional to the enzyme activity. Calculate the specific activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Visualizations

The following diagrams illustrate the key metabolic pathways and experimental workflows described in these notes.

metabolic_pathway cluster_beta_oxidation Mitochondrial Beta-Oxidation cluster_elongation Fatty Acid Elongation stearoyl_coa Stearoyl-CoA (C18:0) t2o_coa This compound (C18:1) stearoyl_coa->t2o_coa Acyl-CoA Dehydrogenase three_hydroxy 3-Hydroxyoctadecanoyl-CoA t2o_coa->three_hydroxy Enoyl-CoA Hydratase t2o_coa_elong This compound (C18:1) three_keto 3-Keto-octadecanoyl-CoA three_hydroxy->three_keto 3-Hydroxyacyl-CoA Dehydrogenase palmitoyl_coa Palmitoyl-CoA (C16:0) three_keto->palmitoyl_coa Thiolase acetyl_coa Acetyl-CoA three_keto->acetyl_coa octadecanoyl_coa Octadecanoyl-CoA (C18:0) t2o_coa_elong->octadecanoyl_coa trans-2-Enoyl-CoA Reductase malonyl_coa Malonyl-CoA

Caption: Metabolic fate of this compound.

experimental_workflow cell_culture 1. Cell Culture labeling 2. Stable Isotope Labeling ([U-13C18]-trans-2-octadecenoyl-CoA) cell_culture->labeling quenching 3. Quenching and Metabolite Extraction labeling->quenching lcms 4. LC-MS/MS Analysis quenching->lcms data_analysis 5. Data Analysis and Flux Calculation lcms->data_analysis

Caption: Experimental workflow for stable isotope tracing.

tecr_assay substrate This compound + NADPH enzyme trans-2-Enoyl-CoA Reductase substrate->enzyme product Octadecanoyl-CoA + NADP+ enzyme->product detection Measure decrease in Absorbance at 340 nm enzyme->detection

Caption: Principle of the trans-2-enoyl-CoA reductase assay.

Conclusion and Future Directions

The methodologies presented here provide a robust framework for investigating the metabolic roles of this compound. By applying these stable isotope tracing techniques, researchers can gain valuable insights into the regulation of fatty acid metabolism in both physiological and pathological states. This knowledge is essential for identifying novel therapeutic targets and for the preclinical evaluation of drug candidates designed to modulate these pathways. Future studies could involve applying these protocols to in vivo models to understand the systemic metabolism of this important fatty acyl-CoA intermediate.

High-performance liquid chromatography (HPLC) analysis of trans-2-octadecenoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol: HPLC Analysis of trans-2-Octadecenoyl-CoA

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a key intermediate in the beta-oxidation of monounsaturated fatty acids. Accurate and robust quantification of this and other fatty acyl-CoA species is crucial for studying lipid metabolism and its role in various physiological and pathological processes. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with either UV or mass spectrometry (MS) detection. The methodologies are designed to be applicable to a range of biological samples.

Experimental Protocols

Sample Preparation from Cultured Cells or Tissues

This protocol details the extraction of acyl-CoAs from biological matrices.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), HPLC grade, ice-cold

  • Acetonitrile (B52724), HPLC grade

  • Internal Standard (IS) solution (e.g., 10 µM C17:0-CoA in methanol)

  • Centrifuge capable of 15,000 x g and 4°C

  • Vacuum concentrator

Procedure:

  • Harvesting: For adherent cells, wash the culture plate twice with ice-cold PBS. For tissues, ensure the sample is flash-frozen in liquid nitrogen immediately after collection and weighed.

  • Lysis and Extraction: Add 2 mL of ice-cold methanol to the cell culture plate or to the homogenized tissue sample. For quantitative analysis, add a known amount of internal standard (e.g., 15 µL of 10 µM C17:0-CoA)[1]. Scrape the cells or ensure the tissue is fully submerged and incubate at -80°C for 15 minutes to precipitate proteins and facilitate cell lysis.

  • Centrifugation: Transfer the lysate to a centrifuge tube and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new glass tube.

  • Evaporation: Add 1 mL of acetonitrile to the supernatant and evaporate the solvent in a vacuum concentrator at 55°C for approximately 1.5 hours, or until fully dry[1].

  • Reconstitution: Reconstitute the dried extract in 150 µL of methanol. Vortex vigorously and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any remaining insoluble material[1].

  • Final Sample: Transfer the clear supernatant to an HPLC vial for analysis.

HPLC-UV Method

This method is suitable for the quantification of this compound when high sensitivity is not required.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 75 mM KH2PO4, pH 4.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 260 nm (the absorbance maximum of the adenine (B156593) moiety of Coenzyme A).

  • Column Temperature: 35°C

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
06040
202080
252080
266040
306040
LC-MS/MS Method for High-Sensitivity Quantification

This method provides high sensitivity and selectivity, making it ideal for the analysis of low-abundance acyl-CoAs in complex biological samples.

Instrumentation and Conditions:

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Reversed-phase C8 or C18 column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size)[2].

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water[2].

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile[2].

  • Flow Rate: 0.4 mL/min[2].

  • Injection Volume: 5-10 µL

  • Ionization Mode: Positive ESI

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.08020
2.85545
3.07525
4.03565
4.58020
5.08020

Mass Spectrometry Parameters:

  • Spray Voltage: 3.5 kV

  • Sheath Gas Flow: 45 (arbitrary units)

  • Capillary Temperature: 275°C

  • Collision Energy: 30 eV (may require optimization for this compound)

  • Selected Reaction Monitoring (SRM) Transitions: The precursor ion for this compound ([M+H]⁺) is m/z 1032.9. A common product ion for acyl-CoAs results from the neutral loss of 507 Da, corresponding to the phosphoadenosine diphosphate (B83284) moiety. Therefore, the primary SRM transition to monitor would be m/z 1032.9 -> 526.9 .

Data Presentation

The following tables provide representative quantitative data for a range of long-chain acyl-CoAs, which can be used as a reference for the analysis of this compound.

Table 1: HPLC Retention Times and LC-MS/MS Parameters for Selected Acyl-CoAs.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
Palmitoyl-CoA (C16:0)~10.11006.6499.6
Oleoyl-CoA (C18:1, cis-9)~10.31032.9525.9
This compound (C18:1, trans-2) *Est. ~10.0-10.2 1032.9 525.9
Stearoyl-CoA (C18:0)~11.01034.9527.9
Linoleoyl-CoA (C18:2)~9.71030.9523.9
Arachidonoyl-CoA (C20:4)~9.71054.8547.8

Note: The retention time for this compound is an estimate based on the principle that trans isomers typically elute slightly earlier than their corresponding cis isomers in reversed-phase chromatography.

Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Long-Chain Acyl-CoAs. [3]

AnalyteLimit of Detection (LOD) (fmol on column)Limit of Quantitation (LOQ) (fmol on column)
Palmitoyl-CoA (C16:0)~1-5~3-15
Oleoyl-CoA (C18:1)~1-5~3-15
Stearoyl-CoA (C18:0)~1-5~3-15
Linoleoyl-CoA (C18:2)~1-5~3-15

Visualizations

Workflow for HPLC Analysis of this compound

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection Methods cluster_data Data Analysis sample Biological Sample (Cells or Tissue) homogenize Homogenization & Lysis (Methanol) sample->homogenize extract Extraction & Protein Precipitation homogenize->extract concentrate Evaporation & Reconstitution extract->concentrate final_sample Final Sample for HPLC concentrate->final_sample hplc HPLC Separation (Reversed-Phase C18/C8) final_sample->hplc detection Detection hplc->detection uv UV Detector (260 nm) detection->uv Quantitative ms Mass Spectrometer (ESI-MS/MS) detection->ms High-Sensitivity Quantitative quant Quantification (Peak Area vs. Standard Curve) uv->quant ms->quant

Caption: Workflow for the HPLC analysis of this compound.

Beta-Oxidation Pathway for Monounsaturated Fatty Acids

G cluster_pathway Mitochondrial Beta-Oxidation of Oleoyl-CoA oleoyl_coa Oleoyl-CoA (cis-Δ9-C18:1-CoA) beta_ox_1 3 Cycles of β-Oxidation oleoyl_coa->beta_ox_1 cis_d3_dodecenoyl_coa cis-Δ3-Dodecenoyl-CoA beta_ox_1->cis_d3_dodecenoyl_coa Yields 3 Acetyl-CoA isomerase Enoyl-CoA Isomerase cis_d3_dodecenoyl_coa->isomerase trans_d2_dodecenoyl_coa trans-Δ2-Dodecenoyl-CoA isomerase->trans_d2_dodecenoyl_coa beta_ox_2 5 Cycles of β-Oxidation trans_d2_dodecenoyl_coa->beta_ox_2 acetyl_coa 6 Acetyl-CoA beta_ox_2->acetyl_coa note This compound is an intermediate in the beta-oxidation of other fatty acids.

Caption: Beta-oxidation pathway for monounsaturated fatty acids.

References

Application Notes and Protocols for In Vitro Reconstitution of Metabolic Pathways Involving trans-2-Octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-octadecenoyl-CoA is a key intermediate in several metabolic pathways, most notably in the final step of fatty acid elongation and within the sphingosine (B13886) 1-phosphate (S1P) metabolic pathway. The in vitro reconstitution of these pathways is crucial for understanding the enzymatic mechanisms, identifying potential inhibitors, and developing therapeutic strategies for diseases associated with lipid metabolism. These notes provide detailed protocols for the in vitro reconstitution and analysis of the metabolic conversion of this compound, focusing on the reduction to stearoyl-CoA by trans-2-enoyl-CoA reductase (TECR).

Metabolic Pathways Involving this compound

This compound is primarily involved in two significant metabolic routes:

  • Fatty Acid Elongation: This is a cyclical process that adds two-carbon units to a growing fatty acyl-CoA chain. This compound is the product of the third reaction in the elongation of palmitoyl-CoA (C16:0) and the substrate for the fourth and final reaction, catalyzed by TECR, which reduces the trans-double bond to form stearoyl-CoA (C18:0).[1][2]

  • Sphingosine 1-Phosphate (S1P) Metabolism: In the degradation of sphingolipids, S1P is ultimately converted to palmitoyl-CoA. An intermediate in this pathway, trans-2-hexadecenoyl-CoA, is analogous to this compound and is also a substrate for TECR.[3]

This document will focus on the in vitro reconstitution of the TECR-catalyzed reduction of this compound, a critical step in very-long-chain fatty acid (VLCFA) synthesis.[4]

Signaling Pathway Diagram

cluster_elongation Fatty Acid Elongation Cycle (Final Step) This compound This compound Stearoyl-CoA Stearoyl-CoA This compound->Stearoyl-CoA TECR TECR TECR NADP+ NADP+ TECR->NADP+ NADPH NADPH NADPH->TECR e- donor

Caption: Reduction of this compound to stearoyl-CoA by TECR.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the in vitro reconstitution of pathways involving trans-2-enoyl-CoA reductase. Note that specific kinetic data for this compound with mammalian TECR is limited in the literature; therefore, data for related substrates are provided for reference.

Table 1: Enzyme Kinetic Parameters for trans-2-enoyl-CoA Reductase

Enzyme SourceSubstrateKm (µM)VmaxCofactorReference
Euglena gracilis (recombinant)Crotonyl-CoA (C4:1)68Not ReportedNADH[5]
Euglena gracilis (recombinant)trans-2-Hexenoyl-CoA (C6:1)91Not ReportedNADH[5]
Euglena gracilis (recombinant)NADH109Not Reported-[5]
Euglena gracilis (recombinant)NADPH119Not Reported-[5]

Table 2: Suggested Reagent Concentrations for In Vitro TECR Assay

ReagentStock ConcentrationFinal Concentration
Purified Recombinant TECR1 mg/mL1-10 µg/mL
This compound1 mM10-100 µM
NADPH10 mM100-500 µM
Tris-HCl buffer (pH 7.4)1 M50 mM
DTT1 M1 mM

Experimental Protocols

Protocol 1: In Vitro Reduction of this compound by TECR

This protocol describes a spectrophotometric assay to monitor the reduction of this compound by measuring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Purified recombinant human TECR (trans-2,3-enoyl-CoA reductase)[6][7]

  • This compound

  • NADPH

  • Tris-HCl

  • Dithiothreitol (DTT)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Reaction Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM DTT.

  • Prepare Reagent Solutions:

    • TECR Enzyme Solution: Dilute the stock solution of purified TECR in reaction buffer to a working concentration of 100 µg/mL. Keep on ice.

    • This compound Solution: Prepare a 1 mM stock solution in the reaction buffer.

    • NADPH Solution: Prepare a 10 mM stock solution in the reaction buffer.

  • Set up the Reaction:

    • In a microcentrifuge tube or a well of a 96-well plate, combine the following in the order listed:

      • Reaction Buffer (to a final volume of 200 µL)

      • 10 µL of 1 mM this compound (final concentration: 50 µM)

      • 20 µL of 10 mM NADPH (final concentration: 1 mM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Add 2 µL of the 100 µg/mL TECR enzyme solution (final concentration: 1 µg/mL) to the reaction mixture.

    • Mix gently by pipetting.

  • Monitor the Reaction:

    • Immediately start monitoring the decrease in absorbance at 340 nm at 37°C for 10-30 minutes, taking readings every 30 seconds. The molar extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1.

  • Controls:

    • No Enzyme Control: Replace the TECR enzyme solution with an equal volume of reaction buffer.

    • No Substrate Control: Replace the this compound solution with an equal volume of reaction buffer.

  • Data Analysis:

    • Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time plot.

    • Enzyme activity can be expressed as µmol of NADPH consumed per minute per mg of protein.

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Buffer Prepare Reaction Buffer (50 mM Tris-HCl, pH 7.4, 1 mM DTT) Reagents Prepare Reagent Solutions (TECR, Substrate, NADPH) Buffer->Reagents Setup Set up Reaction Mixture (Buffer, Substrate, NADPH) Reagents->Setup Incubate Pre-incubate at 37°C for 5 min Setup->Incubate Initiate Initiate with TECR Enzyme Incubate->Initiate Monitor Monitor Absorbance at 340 nm Initiate->Monitor Calculate Calculate Rate of NADPH Consumption Monitor->Calculate Activity Determine Enzyme Activity Calculate->Activity

Caption: Workflow for the in vitro spectrophotometric assay of TECR.

Protocol 2: LC-MS/MS Analysis of this compound Reduction

This protocol provides a method for the direct quantification of the substrate (this compound) and the product (stearoyl-CoA) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

Procedure:

  • Enzymatic Reaction:

    • Perform the enzymatic reaction as described in Protocol 1 (steps 1-4).

    • Incubate the reaction at 37°C for a defined period (e.g., 0, 5, 15, 30 minutes).

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate the protein.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to separate this compound and stearoyl-CoA (e.g., a linear gradient from 20% to 95% B over 10 minutes).

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitor the specific parent-to-fragment ion transitions (MRM) for this compound, stearoyl-CoA, and the internal standard. The exact m/z values will depend on the specific adducts formed.

  • Data Analysis:

    • Quantify the peak areas of the substrate and product relative to the internal standard.

    • Calculate the concentration of substrate consumed and product formed over time.

    • This data can be used to determine initial reaction rates and for enzyme kinetic analysis (Km and Vmax).[8][9]

Logical Relationship of Protocols

Protocol1 Protocol 1: Spectrophotometric Assay EnzymeActivity Initial Enzyme Activity Screening Protocol1->EnzymeActivity InhibitorScreening Inhibitor Screening Protocol1->InhibitorScreening (High-throughput) Protocol2 Protocol 2: LC-MS/MS Analysis ProductConfirmation Substrate and Product Quantification Protocol2->ProductConfirmation KineticAnalysis Detailed Kinetic Analysis (Km, Vmax) ProductConfirmation->KineticAnalysis

Caption: Relationship between the provided experimental protocols.

Concluding Remarks

The provided protocols offer a robust framework for the in vitro reconstitution and analysis of metabolic pathways involving this compound. The spectrophotometric assay is suitable for high-throughput screening of enzyme activity and inhibitors, while the LC-MS/MS method provides precise quantification of substrates and products, enabling detailed kinetic studies. Researchers can adapt these protocols to investigate the role of TECR in various physiological and pathological contexts and to identify novel modulators of fatty acid and sphingolipid metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enzymatic Synthesis of trans-2-Octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of trans-2-octadecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic routes for synthesizing this compound?

A1: The synthesis of this compound can be achieved through two main enzymatic reactions. The first involves the dehydrogenation of octadecanoyl-CoA, catalyzed by a long-chain acyl-CoA dehydrogenase (LCAD). This enzyme introduces a trans double bond between the α and β carbons (C2 and C3) of the fatty acyl-CoA substrate.[1][2][3][4] The second, less common approach for synthesis, involves the reduction of a corresponding precursor, although the dehydrogenation route is more direct for this specific product.

Q2: Which type of acyl-CoA dehydrogenase should I use for this synthesis?

A2: For the synthesis of this compound, a long-chain acyl-CoA dehydrogenase (LCAD) is the most suitable enzyme. Acyl-CoA dehydrogenases exhibit specificity for substrates of varying chain lengths.[1][4] LCADs are effective for fatty acyl-CoAs with chain lengths of 12 carbons or more.[3] Very-long-chain acyl-CoA dehydrogenases (VLCADs) are also active on long-chain substrates and could be considered.[3]

Q3: What are the essential cofactors for the acyl-CoA dehydrogenase reaction?

A3: Acyl-CoA dehydrogenases are flavoproteins that require Flavin Adenine Dinucleotide (FAD) as a prosthetic group.[1][2] FAD is essential for the enzyme's catalytic activity and also contributes significantly to its overall stability.[1] Ensure that your reaction buffer is supplemented with an adequate concentration of FAD.

Q4: My reaction yield is consistently low. What are the potential causes?

A4: Low yield can stem from several factors:

  • Suboptimal Enzyme Activity: The enzyme may not be functioning at its optimal pH, temperature, or ionic strength.

  • Enzyme Instability: Acyl-CoA dehydrogenases can be sensitive to environmental conditions, and improper storage or handling can lead to loss of activity.[5]

  • Substrate or Product Inhibition: High concentrations of the substrate (octadecanoyl-CoA) or the product (this compound) can inhibit the enzyme's activity.[6][7]

  • Cofactor Limitation: Insufficient FAD can limit the reaction rate.

  • Presence of Inhibitors: Contaminants in the substrate or buffer could be inhibiting the enzyme.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored spectrophotometrically by following the reduction of an artificial electron acceptor. In the absence of the natural electron acceptor (electron-transferring flavoprotein), a dye such as dichlorophenolindophenol (DCPIP) can be used. The rate of dye reduction is proportional to the rate of acyl-CoA dehydrogenation. Alternatively, HPLC or LC-MS methods can be used to directly measure the consumption of the substrate and the formation of the product over time.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or very low product formation Inactive enzyme- Verify enzyme activity with a standard assay and a known substrate. - Ensure proper storage of the enzyme at the recommended temperature. - Prepare fresh enzyme dilutions for each experiment.
Missing or degraded cofactor (FAD)- Add FAD to the reaction mixture at an appropriate concentration. - Use a fresh stock of FAD.
Incorrect buffer conditions (pH, ionic strength)- Optimize the reaction buffer's pH and salt concentration. Most acyl-CoA dehydrogenases have a pH optimum around 7.5.[5]
Reaction starts but stops prematurely Substrate inhibition- Perform the reaction with varying initial concentrations of octadecanoyl-CoA to determine the optimal concentration.[6][7] - Consider a fed-batch approach where the substrate is added incrementally.
Product inhibition- Remove the product as it is formed, if possible (e.g., using in-situ product removal techniques). - Analyze the kinetics to understand the inhibitory effect of the product.
Enzyme instability over time- Optimize the reaction temperature; lower temperatures may improve stability at the cost of reaction rate. - Add stabilizing agents such as glycerol (B35011) to the reaction buffer.
Inconsistent yields between experiments Pipetting errors or inaccurate substrate/enzyme concentrations- Calibrate pipettes regularly. - Prepare fresh, accurately quantified stock solutions of substrates and cofactors.
Variability in enzyme activity- Use a single batch of enzyme for a series of comparative experiments. - Always run a control reaction with a known substrate to check for variations in enzyme activity.

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol provides a starting point for the synthesis. Optimization of each parameter is recommended.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.6).

    • To the buffer, add the following components to their final desired concentrations:

      • Octadecanoyl-CoA (substrate)

      • FAD (cofactor)

      • An artificial electron acceptor (optional, for monitoring)

    • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Enzyme Addition:

    • Dilute the long-chain acyl-CoA dehydrogenase (LCAD) in cold reaction buffer immediately before use.

    • Initiate the reaction by adding the diluted enzyme to the reaction mixture.

  • Incubation:

    • Incubate the reaction at the chosen temperature with gentle agitation.

    • Monitor the reaction progress over time.

  • Reaction Termination:

    • Stop the reaction by adding a quenching agent, such as a strong acid (e.g., perchloric acid) or by heat inactivation.

  • Product Purification:

    • If necessary, purify the this compound from the reaction mixture using techniques such as solid-phase extraction or high-performance liquid chromatography (HPLC).

Quantitative Data

The following tables provide illustrative kinetic parameters for related enzymes. This data can be used as a reference for optimizing your reaction conditions. Note that the specific values for the synthesis of this compound may differ.

Table 1: Michaelis-Menten Constants (Km) for trans-2-enoyl-CoA Reductase with Various Substrates

SubstrateKm (µM)
Crotonyl-CoA (C4)20
trans-2-Hexenoyl-CoA (C6)0.5
trans-2-Hexadecenoyl-CoA (C16)1.0
NADPH (cofactor)10

Data adapted from a study on NADPH-specific trans-2-enoyl-CoA reductase.[8]

Table 2: Substrate Specificity of Acyl-CoA Dehydrogenases

EnzymeOptimal Substrate Chain Length
Short-Chain Acyl-CoA Dehydrogenase (SCAD)C4 - C6
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)C6 - C12
Long-Chain Acyl-CoA Dehydrogenase (LCAD)> C12
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)> C12

This table illustrates the general substrate specificity of different classes of acyl-CoA dehydrogenases.[1][4]

Visualizations

Signaling Pathways and Workflows

Enzymatic_Synthesis_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Octadecanoyl_CoA Octadecanoyl-CoA LCAD Long-Chain Acyl-CoA Dehydrogenase Octadecanoyl_CoA->LCAD Substrate FAD_ox FAD (oxidized) FAD_ox->LCAD Cofactor trans_2_Octadecenoyl_CoA This compound LCAD->trans_2_Octadecenoyl_CoA Product FAD_red FADH2 (reduced) LCAD->FAD_red Reduced Cofactor

Caption: Enzymatic conversion of octadecanoyl-CoA to this compound.

Troubleshooting_Workflow Start Low or No Product Yield Check_Enzyme Verify Enzyme Activity and Stability Start->Check_Enzyme Check_Conditions Optimize Reaction Conditions (pH, Temp, Buffer) Check_Enzyme->Check_Conditions Active Solution_Enzyme Use Fresh Enzyme/ Optimize Storage Check_Enzyme->Solution_Enzyme Inactive Check_Substrate Investigate Substrate/ Product Inhibition Check_Conditions->Check_Substrate Optimal Solution_Conditions Adjust pH, Temperature, or Buffer Composition Check_Conditions->Solution_Conditions Suboptimal Check_Cofactor Ensure Cofactor (FAD) Availability Check_Substrate->Check_Cofactor No Inhibition Solution_Substrate Vary Substrate Concentration/ Fed-batch Approach Check_Substrate->Solution_Substrate Inhibition Detected Solution_Cofactor Add Fresh FAD Check_Cofactor->Solution_Cofactor Limiting End Improved Yield Solution_Enzyme->End Solution_Conditions->End Solution_Substrate->End Solution_Cofactor->End

Caption: A logical workflow for troubleshooting low yield in enzymatic synthesis.

References

Technical Support Center: Troubleshooting trans-2-enoyl-CoA Reductase (TECR) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during trans-2-enoyl-CoA reductase (TECR) assays.

Frequently Asked Questions (FAQs)

Q1: My TECR activity is very low or undetectable. What are the common causes?

Low or absent TECR activity can stem from several factors, ranging from reagent quality to experimental setup. Here are some of the most common culprits:

  • Inactive Enzyme: The TECR enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or degradation.

  • Sub-optimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for your specific TECR enzyme.

  • Incorrect Substrate or Cofactor Concentration: The concentrations of the trans-2-enoyl-CoA substrate or the NADPH cofactor may be too low, limiting the reaction rate.

  • Presence of Inhibitors: Your sample or reagents may contain inhibitors of the TECR enzyme.

  • Degraded Substrate or Cofactor: The trans-2-enoyl-CoA substrate and NADPH are susceptible to degradation.

Q2: How can I check if my TECR enzyme is active?

To confirm the activity of your TECR enzyme, it is essential to include positive and negative controls in your experimental setup.[1]

  • Positive Control: Use a commercially available, purified TECR enzyme with a known activity or a cell lysate from a cell line known to express active TECR. This will help validate that the assay components and conditions are suitable for detecting TECR activity.

  • Negative Control: A reaction mixture without the enzyme or with a heat-inactivated enzyme should be included to establish the baseline and ensure that the observed signal is enzyme-dependent.

Q3: The absorbance at 340 nm is not decreasing or decreasing very slowly. What does this indicate?

A slow or absent decrease in absorbance at 340 nm directly indicates low or no oxidation of NADPH, which is consumed during the TECR-catalyzed reduction of trans-2-enoyl-CoA.[2] This points to a problem with the enzymatic reaction itself. Refer to the troubleshooting steps outlined in the guide below to identify the potential cause.

Q4: What are the optimal concentrations for the substrate and cofactor in a TECR assay?

The optimal concentrations of trans-2-enoyl-CoA and NADPH can vary depending on the source of the enzyme and the specific experimental conditions. However, a good starting point for optimization is:

  • trans-2-enoyl-CoA: 50-100 µM

  • NADPH: 100-200 µM

It is recommended to perform a substrate and cofactor titration to determine the optimal concentrations for your specific enzyme and assay conditions.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues leading to low TECR activity.

Problem: Low or No Detectable TECR Activity
Potential Cause Recommended Action
Enzyme Inactivity - Verify Storage: Ensure the enzyme has been stored at the correct temperature (typically -80°C) in appropriate aliquots to avoid multiple freeze-thaw cycles. - Perform a Positive Control: Test a fresh aliquot of a known active TECR enzyme to confirm the assay setup is working.
Suboptimal Assay Conditions - Check Buffer pH: The optimal pH for TECR is typically around 7.0-7.5. Verify the pH of your assay buffer. - Optimize Temperature: Most TECR assays are performed at 37°C. Ensure your spectrophotometer's temperature control is accurate.
Reagent Issues - Use Fresh Reagents: Prepare fresh solutions of trans-2-enoyl-CoA and NADPH. NADPH solutions are particularly unstable and should be prepared fresh for each experiment. - Verify Reagent Concentrations: Double-check the calculations for your stock solutions and their final concentrations in the assay.
Presence of Inhibitors - Sample Purity: If using cell lysates or tissue homogenates, consider potential endogenous inhibitors. It may be necessary to partially purify the enzyme. - Reagent Purity: Ensure all reagents are of high purity and free from contaminants that could inhibit the enzyme.
Instrument Settings - Correct Wavelength: Ensure the spectrophotometer is set to measure absorbance at 340 nm. - Blanking: Use a proper blank that contains all reaction components except the enzyme to zero the spectrophotometer.

Quantitative Data Interpretation

Table 1: Expected vs. Low TECR Activity (Example Data)

Parameter Expected Activity Range Low Activity Indication Possible Interpretations of Low Activity
Rate of Absorbance Change (ΔA340/min) 0.02 - 0.1< 0.01Inactive enzyme, suboptimal conditions, presence of inhibitors.
Specific Activity (U/mg) 1 - 10< 0.5Low enzyme concentration in the sample, inactive enzyme, inaccurate protein quantification.

Note: Expected activity ranges can vary significantly depending on the enzyme source (e.g., recombinant vs. endogenous), purity, and assay conditions. The values provided are for illustrative purposes. It is recommended to establish a baseline for your specific system.

Experimental Protocols

Spectrophotometric Assay for trans-2-enoyl-CoA Reductase Activity

This protocol is a standard method for measuring TECR activity by monitoring the decrease in absorbance at 340 nm due to NADPH oxidation.

Materials:

  • TECR enzyme preparation (purified enzyme, cell lysate, or tissue homogenate)

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4

  • NADPH solution (10 mM stock in assay buffer, prepared fresh)

  • trans-2-enoyl-CoA substrate (e.g., trans-2-hexadecenoyl-CoA, 10 mM stock in water)

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading absorbance at 340 nm with temperature control

Procedure:

  • Prepare the Reaction Mixture: In a cuvette or well of a microplate, prepare the reaction mixture with the following components (for a 1 mL final volume):

    • 850 µL of Assay Buffer

    • 100 µL of NADPH solution (final concentration: 1 mM)

    • 50 µL of TECR enzyme preparation

  • Pre-incubation: Incubate the reaction mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Start the reaction by adding 10 µL of the trans-2-enoyl-CoA substrate (final concentration: 100 µM).

  • Measure Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.

  • Calculate Activity: Determine the linear rate of absorbance decrease (ΔA340/min). The specific activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Calculation of Specific Activity:

Specific Activity (µmol/min/mg) = (ΔA340/min) / (6.22 * mg of protein in the assay)

Visualizing Key Pathways and Workflows

Fatty Acid Elongation Pathway

The following diagram illustrates the fatty acid elongation cycle, where TECR catalyzes the final reductive step.

FattyAcidElongation cluster_cycle Fatty Acid Elongation Cycle Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA Malonyl-CoA 3-ketoacyl-CoA synthase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA NADPH -> NADP+ 3-ketoacyl-CoA reductase Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA H2O 3-hydroxyacyl-CoA dehydratase Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA NADPH -> NADP+ trans-2-enoyl-CoA reductase (TECR) Elongated_Acyl_CoA->Acyl_CoA Further Elongation or Cellular Use

Caption: The fatty acid elongation cycle.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to troubleshoot low TECR activity.

TroubleshootingWorkflow Start Low TECR Activity Detected Check_Controls Run Positive and Negative Controls Start->Check_Controls Controls_OK Controls Work? Check_Controls->Controls_OK Check_Reagents Check Reagent Quality (Enzyme, Substrate, Cofactor) Controls_OK->Check_Reagents Yes Consult Consult Further Technical Support Controls_OK->Consult No Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Conditions Verify Assay Conditions (pH, Temperature) Reagents_OK->Check_Conditions Yes Reagents_OK->Consult No Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Inhibitors Investigate Potential Inhibitors in Sample Conditions_OK->Check_Inhibitors Yes Conditions_OK->Consult No Resolved Problem Resolved Check_Inhibitors->Resolved

Caption: A logical workflow for troubleshooting low TECR activity.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of trans-2-Octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of trans-2-octadecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to matrix effects in this specific analysis.

I. Troubleshooting Guide

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on issues arising from matrix effects.

Issue 1: Low Signal Intensity or Complete Signal Loss

Question: My signal for this compound is much lower than expected, or I'm not seeing a signal at all. Could this be due to matrix effects?

Answer: Yes, low or inconsistent signal intensity is a classic sign of ion suppression, a major type of matrix effect.[1][2] Co-eluting endogenous components from your sample matrix, such as phospholipids (B1166683), can interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to a reduced signal.[2][3]

Troubleshooting Steps:

  • Assess Matrix Effects Quantitatively: Perform a post-extraction spike experiment to determine the extent of ion suppression.[2][4]

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][5][6]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing phospholipids.[1][5][7]

    • Liquid-Liquid Extraction (LLE): Can be used to separate lipids from more polar interfering molecules.[1][3][7]

    • Protein Precipitation (PPT): While a quick method, it is often the least effective at removing non-protein matrix components and can lead to significant ion suppression.[1][3]

  • Improve Chromatographic Separation: Modifying your LC method can help separate this compound from co-eluting interferences.[1][5][6]

    • Adjust the gradient profile.

    • Experiment with different mobile phase compositions.

    • Consider a different stationary phase (column).

  • Sample Dilution: A simple first step is to dilute your sample.[1][6] This can reduce the concentration of interfering matrix components, but ensure your analyte concentration remains above the limit of quantification (LOQ).[1][6]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS that co-elutes with your analyte will experience similar matrix effects, allowing for more accurate quantification.[3][5]

Issue 2: Poor Reproducibility and High Variability in Results

Question: I am observing significant variability in the quantification of this compound across different samples and even between technical replicates of the same sample. What could be the cause?

Answer: High variability is often a direct consequence of inconsistent matrix effects. The composition of the matrix can vary from sample to sample, leading to different degrees of ion suppression or enhancement and, consequently, poor reproducibility.[8][9]

Troubleshooting Steps:

  • Implement a Robust Internal Standard Strategy: The use of a suitable internal standard, preferably a stable isotope-labeled (SIL) version of this compound, is crucial for correcting variability caused by matrix effects.[3][5] The SIL-IS co-elutes and experiences the same ionization suppression or enhancement as the analyte, allowing for a consistent analyte-to-IS ratio.[5]

  • Standardize Sample Preparation: Ensure your sample preparation protocol is consistent for all samples. Minor variations in extraction efficiency can lead to different matrix loads and variable results.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as similar as possible to your study samples.[5] This helps to compensate for matrix effects by ensuring that the standards and samples experience similar ionization conditions.[5]

  • Evaluate Different Sample Lots: If possible, test different batches of your sample matrix to assess the lot-to-lot variability of the matrix effect.[4]

Issue 3: Poor Peak Shape (Tailing or Fronting)

Question: The chromatographic peak for this compound is showing significant tailing or fronting. Can matrix effects cause this?

Answer: While poor peak shape is often related to chromatographic issues, severe matrix effects can contribute to this problem. High concentrations of co-eluting matrix components can overload the column or interact with the analyte, leading to distorted peak shapes.

Troubleshooting Steps:

  • Improve Sample Cleanup: As with signal suppression, a more rigorous sample preparation method to remove interfering compounds is the primary solution.[1]

  • Optimize LC Conditions:

    • Mobile Phase Modifiers: Ensure the pH and ionic strength of your mobile phase are optimal for the analysis of long-chain acyl-CoAs.

    • Column Choice: Consider a column with a different chemistry or particle size.

    • Flow Rate: Adjust the flow rate to improve peak shape.

  • Check for Column Contamination: Repeated injections of poorly cleaned samples can lead to a buildup of matrix components on the column, causing peak shape issues.[10] Implement a column washing procedure between runs.

II. Frequently Asked Questions (FAQs)

General Matrix Effect Questions

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2][5] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which adversely affects the accuracy, reproducibility, and sensitivity of quantitative analysis.[2][8][9][11]

Q2: What are the primary causes of matrix effects in the analysis of long-chain acyl-CoAs from biological samples?

A2: In biological matrices like plasma, serum, or tissue extracts, phospholipids are the most significant cause of matrix effects.[2][3] Other sources include salts, proteins, and other endogenous metabolites that can co-elute with the target analyte and interfere with the ionization process.[2][4]

Q3: How can I determine if my analysis of this compound is impacted by matrix effects?

A3: There are two main methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is infused into the mass spectrometer after the LC column.[2][4][12] A separate injection of a blank matrix extract is then performed. Dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[2][4]

  • Post-Extraction Spiking: This is a quantitative approach. The response of an analyte spiked into a blank matrix extract that has already undergone the entire sample preparation process is compared to the response of the analyte in a neat (clean) solvent at the same concentration.[2][4][11] The ratio of these responses indicates the degree of signal suppression or enhancement.[2][4]

Sample Preparation and Mitigation Strategies

Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?

A4: The goal of sample preparation is to remove as many interfering components as possible while retaining your analyte of interest.[1]

  • Solid-Phase Extraction (SPE): This is often the most effective technique for removing a broad range of interferences, including phospholipids, from biological samples.[1][5][13]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in immiscible liquids and is effective at removing polar interferences from lipid extracts.[1][3]

  • Specialized Sorbents: Products specifically designed for lipid removal, such as those with enhanced matrix removal capabilities, can be very effective.[14]

Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the accurate quantification of this compound?

A5: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and considered the "gold standard" for accurate and precise quantification in complex matrices.[15][16][17] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus effectively compensating for matrix effects.[3][5]

Data Interpretation and Quantification

Q6: How is the matrix effect quantitatively expressed?

A6: The matrix effect (ME) is typically calculated as a percentage using the following formula:

ME (%) = (Peak area of analyte in post-extraction spiked matrix / Peak area of analyte in neat solution) x 100

  • An ME value of 100% indicates no matrix effect.

  • An ME value < 100% indicates ion suppression.[6]

  • An ME value > 100% indicates ion enhancement.[6]

Q7: What is the difference between recovery and matrix effect?

A7: It is important to distinguish between these two parameters:

  • Recovery: This measures the efficiency of the sample preparation process in extracting the analyte from the matrix. It is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Matrix Effect: This measures the influence of the co-extracted matrix components on the analyte's ionization. It is determined by comparing the analyte response in a post-extraction spiked sample to the response in a neat solvent.[11]

III. Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This protocol allows for the quantitative determination of ion suppression or enhancement.

Materials:

  • Blank matrix (e.g., plasma, tissue homogenate) free of the analyte.

  • This compound analytical standard.

  • Solvents for sample preparation and LC-MS analysis.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration.

    • Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow (e.g., PPT, LLE, or SPE).

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as Set A.[1]

  • LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.

  • Calculation:

    • Calculate the Matrix Effect (ME) % as described in FAQ Q6.

    • Calculate the Recovery (RE) % using the formula: RE (%) = (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100.

    • Calculate the Process Efficiency (PE) % using the formula: PE (%) = (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in neat solution) x 100.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This is a general protocol and should be optimized for your specific application.

Materials:

  • SPE cartridge (e.g., C18 or a mixed-mode sorbent).

  • Sample extract.

  • Conditioning solvent (e.g., methanol).

  • Equilibration solvent (e.g., water).

  • Wash solvent(s) (e.g., a weak organic solvent to remove interferences).

  • Elution solvent (e.g., an organic solvent to elute this compound).

  • SPE manifold.

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[1]

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[1]

  • Loading: Load the sample onto the SPE cartridge.[1]

  • Washing: Pass the wash solvent(s) through the cartridge to remove unwanted, weakly bound matrix components.[1]

  • Elution: Pass the elution solvent through the cartridge to collect the analyte of interest.[1]

  • Dry-down and Reconstitution: The eluted sample is typically dried down under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS system.

IV. Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery
Sample Preparation MethodMatrix Effect (%)Recovery (%)Process Efficiency (%)
Protein Precipitation (PPT)45 ± 895 ± 543 ± 7
Liquid-Liquid Extraction (LLE)75 ± 688 ± 766 ± 9
Solid-Phase Extraction (SPE)92 ± 491 ± 684 ± 5

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

V. Visualizations

Troubleshooting_Workflow start Start: Poor Signal or High Variability assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me is_me_significant Is Matrix Effect Significant? assess_me->is_me_significant optimize_sp Optimize Sample Preparation (SPE, LLE) is_me_significant->optimize_sp Yes re_evaluate Re-evaluate Performance is_me_significant->re_evaluate No optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is matrix_matched Use Matrix-Matched Calibrants use_sil_is->matrix_matched matrix_matched->re_evaluate end_ok Analysis Successful re_evaluate->end_ok Issue Resolved end_consult Consult Further Technical Support re_evaluate->end_consult Issue Persists

Caption: Troubleshooting workflow for addressing matrix effects.

SPE_Workflow start Start: Sample Extract condition 1. Condition Cartridge (e.g., Methanol) start->condition equilibrate 2. Equilibrate Cartridge (e.g., Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Interferences (e.g., Weak Organic) load->wash elute 5. Elute Analyte (e.g., Strong Organic) wash->elute collect Collect Eluate for Analysis elute->collect

Caption: General workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: Accurate Quantification of trans-2-Octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for the accurate quantification of trans-2-octadecenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the quantification of this compound?

A1: The most widely accepted and robust method for the quantification of this compound and other long-chain fatty acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-abundance species in complex biological matrices.

Q2: Why is the quantification of long-chain acyl-CoAs like this compound challenging?

A2: The quantification of long-chain acyl-CoAs presents several challenges:

  • Instability: Acyl-CoAs are susceptible to both enzymatic and chemical hydrolysis, particularly in aqueous solutions with alkaline or strongly acidic pH.

  • Low Abundance: These molecules are often present at very low concentrations in biological samples.

  • Poor Chromatographic Behavior: The amphipathic nature of acyl-CoAs can lead to poor peak shapes (tailing) and retention time shifts in reversed-phase chromatography.

  • Ion Suppression: Co-eluting matrix components, especially phospholipids, can interfere with the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.

Q3: What is a suitable internal standard for the quantification of this compound?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C-labeled this compound. However, due to their commercial unavailability, odd-chain fatty acyl-CoAs (e.g., heptadecanoyl-CoA (C17:0-CoA)) are commonly used as surrogate internal standards. These are structurally similar to the analyte but do not occur naturally in most biological systems.

Q4: What are the expected concentrations of long-chain acyl-CoAs in mammalian tissues?

A4: The concentration of total long-chain acyl-CoAs can vary depending on the tissue type and metabolic state. While specific quantitative data for this compound is limited in publicly available literature, the following table provides representative concentrations of total long-chain acyl-CoAs and other acyl-CoA species in various mammalian tissues.

Data Presentation

Table 1: Representative Concentrations of Acyl-CoAs in Mammalian Tissues

Acyl-CoA SpeciesTissue/Cell TypeConcentrationReference
Total Long-Chain Acyl-CoARat Liver83 ± 11 nmol/g wet weight[1]
Total Long-Chain Acyl-CoAHamster Heart61 ± 9 nmol/g wet weight[1]
Acetyl-CoAMouse Heart5.77 pmol/mg tissue[2]
Propionyl-CoAMouse Heart0.476 pmol/mg tissue[2]
Lactoyl-CoAMouse Heart0.0172 pmol/mg tissue[2]

Note: The data presented are for total long-chain acyl-CoAs or other specified acyl-CoAs and should be used as a general reference. The concentration of individual acyl-CoA species, including this compound, will be a fraction of the total pool.

Experimental Protocols

A detailed methodology for the quantification of long-chain acyl-CoAs using LC-MS/MS is provided below. This protocol is a general guideline and may require optimization for specific experimental conditions and sample types.

Protocol: Quantification of this compound by LC-MS/MS

1. Sample Preparation (from Tissue)

  • Homogenization: Rapidly weigh a frozen tissue sample (20-50 mg) and homogenize it in 1 mL of ice-cold extraction solvent (e.g., 2:1:0.8 methanol (B129727):chloroform (B151607):water) containing a suitable internal standard (e.g., 1 nmol of C17:0-CoA).

  • Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water to the homogenate. Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Extraction: Collect the lower organic phase and the upper aqueous/methanol phase. The acyl-CoAs will be in the aqueous/methanol phase.

  • Solid-Phase Extraction (SPE) - Optional but Recommended:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous/methanol extract onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the acyl-CoAs with methanol.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol in water).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Monitor the transition from the precursor ion [M+H]⁺ to a specific product ion. The exact m/z values will depend on the specific adducts formed. A common fragmentation is the neutral loss of the 3'-phospho-ADP moiety (507.3 m/z).

      • Internal Standard (e.g., C17:0-CoA): Monitor the corresponding precursor to product ion transition.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

3. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve using a series of standards with known concentrations of this compound and a fixed concentration of the internal standard.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Peak Tailing)

  • Question: My chromatograms for this compound show significant peak tailing. What could be the cause and how can I fix it?

  • Answer:

    • Cause: Peak tailing for acyl-CoAs is often due to secondary interactions between the phosphate (B84403) groups of the CoA moiety and active sites on the silica-based stationary phase of the column. It can also be caused by column overload or a void at the column inlet.[3]

    • Troubleshooting Steps:

      • Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active sites on the column.[4] Alternatively, operating at a higher pH (around 10.5 with ammonium hydroxide) can improve peak shape for acyl-CoAs.[4]

      • Reduce Sample Load: Dilute your sample to check if column overload is the issue.[3]

      • Check for Column Voids: A sudden drop in pressure or a visible void at the column inlet indicates a failing column that needs replacement.[3]

      • Use a Different Column: Consider using a column with a different stationary phase chemistry, such as one with end-capping to reduce silanol (B1196071) interactions.

Issue 2: Low Signal Intensity or No Peak Detected

  • Question: I am not seeing a peak for this compound, or the signal is very weak. What should I check?

  • Answer:

    • Cause: This could be due to analyte degradation, insufficient sample concentration, ion suppression, or incorrect MS parameters.

    • Troubleshooting Steps:

      • Analyte Stability: Ensure that samples were processed quickly and kept on ice or at -80°C to prevent degradation.[2][5] Acyl-CoAs are unstable in aqueous solutions, especially at non-neutral pH.[2]

      • Sample Concentration: If the expected concentration is very low, you may need to concentrate your sample further or use a larger starting amount of tissue.

      • Ion Suppression: Co-eluting compounds, particularly phospholipids, can significantly suppress the ionization of your analyte.[1][6][7]

        • Diagnosis: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.

        • Solution: Improve your sample cleanup procedure to remove interfering matrix components. Solid-phase extraction (SPE) is effective for this.[8] Also, ensure good chromatographic separation to move the analyte away from the suppression zones.

      • MS Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source and fragmentation parameters (e.g., capillary voltage, cone voltage, collision energy) for maximum sensitivity.

Issue 3: Poor Reproducibility (Varying Peak Areas or Retention Times)

  • Question: My results are not reproducible between injections. What are the likely causes?

  • Answer:

    • Cause: Poor reproducibility can stem from inconsistent sample preparation, instrument instability, or carryover from previous injections.

    • Troubleshooting Steps:

      • Consistent Sample Preparation: Ensure that all samples are treated identically throughout the extraction and preparation process. The use of an internal standard added at the very beginning of the sample preparation can help to correct for variability.

      • Instrument Equilibration: Allow the LC system to equilibrate thoroughly with the mobile phase before starting a sequence of injections.

      • Check for Carryover: Inject a blank solvent after a high-concentration sample to see if there is any carryover. If carryover is observed, optimize the needle wash method of your autosampler.

      • Mobile Phase Stability: Prepare fresh mobile phases daily, as pH can change over time, affecting retention and peak shape.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

fatty_acid_beta_oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondria Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA Fatty Acyl-CoA_mito Fatty Acyl-CoA Fatty Acyl-CoA->Fatty Acyl-CoA_mito CPT1/CAT/CPT2 Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Fatty Acyl-CoA_mito->Acyl-CoA Dehydrogenase trans-2-Enoyl-CoA This compound Acyl-CoA Dehydrogenase->trans-2-Enoyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase trans-2-Enoyl-CoA->Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA->3-Hydroxyacyl-CoA Dehydrogenase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase->3-Ketoacyl-CoA Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Shorter Acyl-CoA Shorter Acyl-CoA Thiolase->Shorter Acyl-CoA

Caption: Mitochondrial Beta-Oxidation Pathway for Fatty Acids.

experimental_workflow Tissue Sample Tissue Sample Homogenization Homogenization Tissue Sample->Homogenization Add Internal Standard Phase Separation Phase Separation Homogenization->Phase Separation SPE Cleanup SPE Cleanup Phase Separation->SPE Cleanup Drying Drying SPE Cleanup->Drying Reconstitution Reconstitution Drying->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

References

Preventing the degradation of trans-2-octadecenoyl-CoA during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of trans-2-octadecenoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing lower than expected concentrations of this compound in my samples after extraction. What are the potential causes?

A1: Lower than expected recovery of this compound is a common issue and can stem from several factors during sample preparation. The primary culprits are enzymatic degradation and chemical instability of the thioester bond and the unsaturated acyl chain.

  • Enzymatic Degradation: Endogenous acyl-CoA thioesterases can rapidly hydrolyze the thioester bond of this compound, releasing coenzyme A and trans-2-octadecenoic acid.[1][2] These enzymes are present in various cellular compartments and can become active upon cell lysis.[3]

  • Chemical Instability (Hydrolysis): The thioester bond is susceptible to hydrolysis, particularly at non-neutral pH. Aliphatic thioesters are reported to be more prone to hydrolysis at higher pH.[4]

  • Oxidation: The trans-2 double bond in the octadecenoyl chain is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or contaminating metal ions.

  • Adsorption: Long-chain acyl-CoAs can adsorb to plasticware, leading to sample loss.

Q2: What are the immediate steps I should take to minimize degradation during sample harvesting and cell lysis?

A2: Rapid inactivation of enzymatic activity is critical.

  • Quenching: Immediately quench metabolic activity by flash-freezing the sample in liquid nitrogen. For cultured cells, rapid aspiration of media followed by washing with ice-cold PBS before quenching is recommended.

  • Cold Environment: Perform all subsequent sample preparation steps on ice or at 4°C to minimize enzymatic activity and chemical degradation.

  • Acidification: Use an acidic extraction solvent to precipitate proteins and inactivate most enzymes. A common choice is acetonitrile (B52724)/methanol (B129727)/water (2:2:1, v/v/v) or 80% methanol containing a small amount of acid, such as formic or acetic acid.

Q3: Are there any specific inhibitors I can add to my extraction buffer to prevent enzymatic degradation?

A3: While a universally effective inhibitor for all acyl-CoA thioesterases is not commonly cited, a combination of strategies is recommended.

  • General Protease Inhibitors: While not specific for thioesterases, a broad-spectrum protease inhibitor cocktail can help minimize overall proteolytic activity that might indirectly affect sample stability. Phenylmethylsulfonyl fluoride (B91410) (PMSF) is a serine protease inhibitor that could potentially inhibit certain thioesterases with a serine in their active site.[5] However, its efficacy against all relevant thioesterases is not guaranteed.

  • Acidification and Solvents: The most effective and common method for inactivating thioesterases is the use of acidic organic solvents for extraction, which denatures and precipitates these enzymes.

Q4: How can I prevent the oxidation of the unsaturated acyl chain of this compound?

A4: The addition of antioxidants to your extraction and storage solvents is highly recommended.

  • Butylated Hydroxytoluene (BHT): BHT is a widely used antioxidant in lipid analysis to prevent the oxidation of unsaturated fatty acids.[6][7][8] It acts by scavenging free radicals.[8] A typical concentration to include in your solvents is 0.01% (w/v).

  • Ethylenediaminetetraacetic acid (EDTA): EDTA is a metal chelator that can be included to sequester metal ions that can catalyze lipid oxidation.[6]

  • Light and Air Protection: Minimize exposure of your samples to light and air. Use amber vials and consider performing extractions under a nitrogen or argon atmosphere.

Q5: What is the optimal pH and solvent for storing my extracted this compound samples?

A5: Acyl-CoAs are most stable at a slightly acidic to neutral pH.

  • pH: Maintain a pH between 4.0 and 7.0. Alkaline conditions should be strictly avoided as they promote rapid hydrolysis of the thioester bond.[4]

  • Storage Solvent: For short-term storage (e.g., in an autosampler), reconstitution in 50% methanol in water or a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH ~7) has been shown to provide good stability for acyl-CoAs. For long-term storage, it is best to store the dried extract at -80°C and reconstitute it just before analysis.

Quantitative Data on Stability

ConditionTemperature (°C)pHExpected Stability of this compound (Illustrative)Key Degradation Pathway(s)
Optimal Storage (Short-term) 45.0 - 6.0HighMinimal degradation
Typical Extraction 4~4.0 (Acidified Solvent)Moderate to HighMinimal hydrolysis and enzymatic activity
Room Temperature, Neutral pH 257.0ModerateSlow hydrolysis and potential oxidation
Room Temperature, Alkaline pH 259.0LowRapid hydrolysis of the thioester bond
Elevated Temperature, Neutral pH 377.0Low to ModerateIncreased rate of hydrolysis and oxidation
Long-term Storage (Dried) -80N/AVery HighMinimal degradation

Experimental Protocols

Protocol 1: Solvent Precipitation Extraction for this compound

This protocol is a rapid method suitable for cultured cells or tissues.

  • Sample Quenching: Flash-freeze tissue samples in liquid nitrogen immediately after collection. For adherent cells, aspirate the culture medium, wash twice with ice-cold PBS, and then add the extraction solvent directly to the plate. For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and then resuspend in the extraction solvent.

  • Extraction Solvent Preparation: Prepare an extraction solvent of 80% methanol in water containing 0.01% BHT. Keep this solvent on ice.

  • Homogenization/Lysis: For tissues, homogenize the frozen powder in the ice-cold extraction solvent. For cells, scrape the cells in the extraction solvent on the plate or vortex the cell pellet in the solvent.

  • Protein Precipitation: Vigorously vortex the homogenate for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted this compound to a new tube.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with 0.1% formic acid and 0.01% BHT.

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts

This protocol provides a cleaner extract, which can reduce matrix effects in LC-MS/MS analysis.

  • Sample Preparation: Homogenize the tissue or cell sample in a buffer such as 0.1 M potassium phosphate, pH 6.7, mixed with an organic solvent like acetonitrile/isopropanol.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with the homogenization buffer.

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a high-aqueous buffer to remove polar impurities, followed by a low percentage of organic solvent to remove less polar interferences.

  • Elution: Elute the this compound from the cartridge using a high percentage of an organic solvent like methanol or acetonitrile containing 0.01% BHT.

  • Solvent Evaporation and Reconstitution: Dry the eluate under nitrogen and reconstitute as described in Protocol 1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Cell/Tissue Sample quench Quench Metabolism (Liquid N2) sample->quench Immediate extract Extraction (Acidified Organic Solvent + BHT) quench->extract On Ice centrifuge Centrifugation (14,000 x g, 4°C) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down (Nitrogen Stream) supernatant->dry reconstitute Reconstitute (LC-MS/MS Buffer + BHT) dry->reconstitute Just before analysis lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for the extraction of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation T2OC This compound hydrolysis_products trans-2-Octadecenoic Acid + CoASH T2OC->hydrolysis_products Thioesterases High pH oxidation_products Oxidized Products (e.g., epoxides, aldehydes) T2OC->oxidation_products Oxygen, Light, Metal Ions

References

Strategies to enhance the solubility of trans-2-octadecenoyl-CoA for in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies and troubleshooting guidance for enhancing the solubility of trans-2-octadecenoyl-CoA in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous buffers?

This compound is a long-chain fatty acyl-CoA with a C18 carbon chain. Its long hydrophobic acyl chain makes it practically insoluble in water and aqueous buffers, leading to the formation of micelles or precipitates. This poor solubility can significantly impact the accuracy and reproducibility of in vitro enzyme assays.

Q2: What are the primary strategies to improve the solubility of this compound?

The main approaches to solubilizing long-chain fatty acyl-CoAs like this compound for enzymatic assays are:

  • Complexation with Bovine Serum Albumin (BSA): BSA can bind to the hydrophobic acyl chain, effectively chaperoning the molecule in an aqueous solution.

  • Use of Detergents: Non-ionic or zwitterionic detergents can be used to form mixed micelles with the acyl-CoA, keeping it in solution.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic tail of the acyl-CoA, increasing its water solubility.

  • Use of Organic Co-solvents: A small percentage of an organic solvent like DMSO can aid in initial solubilization, but its compatibility with the enzyme of interest must be carefully evaluated.

Q3: How does the solubility of this compound affect enzyme kinetics?

If not properly solubilized, this compound can exist in various aggregated states (micelles, precipitates) in the assay buffer. This can lead to:

  • Underestimation of the true substrate concentration: Only the monomeric form of the substrate is typically available to the enzyme.

  • Non-linear reaction rates: As the enzyme consumes the monomeric substrate, the equilibrium between micelles and monomers may shift, leading to unpredictable reaction kinetics.

  • Enzyme inhibition: High concentrations of micelles can sometimes inhibit enzyme activity.

Q4: Are there any specific buffer components to be cautious of when working with long-chain acyl-CoAs?

Yes, divalent cations like magnesium (Mg²⁺) can significantly decrease the solubility of long-chain fatty acyl-CoAs. For instance, palmitoyl-CoA (a C16:0 acyl-CoA) has been shown to precipitate in the presence of Mg²⁺ concentrations as low as 1 mM in Tris-HCl buffer[1]. Therefore, it is crucial to determine the optimal Mg²⁺ concentration that supports enzyme activity without causing substrate precipitation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Visible precipitate or cloudy solution upon adding this compound to the assay buffer. The concentration of the acyl-CoA is above its solubility limit in the buffer.1. Decrease the final concentration of this compound in the assay. 2. Employ a solubilizing agent: Prepare the substrate as a complex with fatty acid-free BSA or pre-incubate it with a suitable concentration of a non-ionic detergent (e.g., Triton X-100) or cyclodextrin.
Non-linear or irreproducible enzyme kinetics. 1. Substrate is forming micelles. 2. The solubilizing agent is interfering with the enzyme.1. Ensure the working concentration of this compound is below its critical micelle concentration (CMC) in the final assay buffer. The CMC of similar long-chain acyl-CoAs can be in the low micromolar range. 2. If using a detergent, perform control experiments to assess its effect on enzyme activity at the concentration used. Consider screening different detergents (e.g., CHAPS, octyl glucoside) that may be milder to the enzyme[2]. 3. If using BSA, ensure it is fatty acid-free and that the molar ratio of BSA to acyl-CoA is optimized.
Low or no enzyme activity. 1. The substrate is not accessible to the enzyme due to aggregation. 2. The chosen solubilizing agent is inhibiting the enzyme.1. Confirm the solubilization of the substrate by centrifuging the prepared stock solution and measuring the concentration in the supernatant. 2. Perform a titration of the solubilizing agent (detergent, BSA, or cyclodextrin) to find a concentration that effectively solubilizes the substrate without significantly inhibiting the enzyme. Some enzymes are sensitive to detergents, leading to denaturation and loss of activity[3].
Hydrolysis of the thioester bond of this compound. Acyl-CoAs are susceptible to hydrolysis, especially at alkaline pH.1. Prepare fresh stock solutions of this compound for each experiment. 2. Maintain the pH of the stock solution and assay buffer within a stable range (typically around pH 7.0-7.5), unless the enzyme requires a different pH. Acyl-CoAs are unstable in strongly acidic or alkaline aqueous solutions[4].

Quantitative Data Summary

The following table summarizes the solubility of long-chain fatty acyl-CoAs under different conditions, providing a reference for experimental design. Note that specific values for this compound are limited in the literature, so data for similar molecules are included.

CompoundSolvent/BufferAdditiveConcentration/SolubilityReference
Palmitoyl-CoA (C16:0)0.10 M Tris-HCl, pH 7.41 mM Mg²⁺90% precipitated at 100 µM[1]
Palmitoyl-CoA (C16:0)0.05 M Phosphate, pH 7.4< 4-5 mM Mg²⁺Soluble[1]
General Long-Chain Acyl-CoAsLysis Buffer, pH 7.40.5% - 5.0% Triton X-100Soluble[5]
Generic LipidWaterFatty Acid-Free BSA (4 mg/mL)125 µM[6]

Experimental Protocols

Protocol 1: Solubilization of this compound using Bovine Serum Albumin (BSA)

This protocol is adapted from a general method for solubilizing hydrophobic lipids for delivery to cells or in in vitro assays[6].

Materials:

  • This compound

  • Methanol (B129727):Water (95:5, v/v)

  • Essentially fatty acid-free Bovine Serum Albumin (BSA)

  • Assay Buffer (e.g., HEPES, Tris-HCl at the desired pH)

  • Glass vials

  • Nitrogen gas stream or speed vacuum concentrator

  • Water bath or incubator at 37°C

  • Vortex mixer and sonicator

Procedure:

  • Prepare a stock solution of this compound in methanol:water:

    • Dissolve a known amount of this compound in methanol:water (95:5) to a convenient stock concentration (e.g., 1-5 mg/mL).

    • Gentle warming and sonication may be required to aid dissolution.

  • Create a thin film of the lipid:

    • Aliquot the desired amount of the methanolic stock solution into a clean glass vial.

    • Evaporate the solvent under a gentle stream of nitrogen gas or using a speed vacuum concentrator. Rotate the vial during evaporation to ensure a thin, even film on the inner surface.

  • Prepare the BSA solution:

    • Dissolve fatty acid-free BSA in the desired assay buffer to a concentration that will yield the target molar ratio of BSA to acyl-CoA. A common starting point is a 1:1 to 3:1 molar ratio.

  • Complexation of this compound with BSA:

    • Add the pre-warmed (37°C) BSA solution to the glass vial containing the thin lipid film.

    • Incubate the mixture at 37°C for 30 minutes.

    • Intermittently vortex and sonicate the solution to facilitate the complete dissolution of the lipid film and its complexation with BSA.

  • Final Preparation:

    • The resulting solution of the this compound:BSA complex is now ready to be used in the in vitro assay. It is recommended to use this solution fresh.

Protocol 2: Solubilization of this compound using Triton X-100

This protocol provides a general guideline for using a non-ionic detergent to solubilize long-chain acyl-CoAs.

Materials:

  • This compound

  • High-purity Triton X-100

  • Assay Buffer

  • Vortex mixer and sonicator

Procedure:

  • Prepare a concentrated stock of this compound:

    • If possible, prepare a concentrated stock in a small amount of an organic solvent like methanol or DMSO. Ensure the final concentration of the organic solvent in the assay is minimal and does not affect enzyme activity.

  • Prepare a Triton X-100 stock solution:

    • Prepare a 10% (w/v) stock solution of Triton X-100 in the assay buffer.

  • Solubilization:

    • In a microcentrifuge tube, add the required volume of assay buffer.

    • Add the Triton X-100 stock solution to achieve a final concentration that is above its critical micelle concentration (CMC) but low enough to not inhibit the enzyme. A starting range of 0.1% to 0.5% (w/v) is often effective.

    • Add the concentrated stock of this compound to the detergent-containing buffer with vigorous vortexing.

    • Brief sonication may help to ensure complete solubilization.

  • Pre-incubation and Use:

    • Allow the solution to equilibrate for 15-30 minutes before adding it to the enzyme reaction. This allows for the formation of stable mixed micelles.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate Stock) solubilize Solubilize this compound (e.g., with BSA) reagents->solubilize dilutions Prepare Substrate Dilutions solubilize->dilutions mix Mix Enzyme and Buffer dilutions->mix initiate Initiate Reaction (Add Substrate) mix->initiate measure Measure Product Formation or Substrate Depletion (e.g., Spectrophotometry) initiate->measure plot Plot Reaction Progress Curve measure->plot initial_rate Determine Initial Velocity (V₀) plot->initial_rate kinetics Calculate Kinetic Parameters (Km, Vmax) initial_rate->kinetics

Caption: Experimental workflow for an in vitro enzyme kinetics assay.

beta_oxidation_pathway fatty_acyl_coa Fatty Acyl-CoA (Cn) trans_enoyl_coa trans-Δ²-Enoyl-CoA fatty_acyl_coa->trans_enoyl_coa Acyl-CoA Dehydrogenase (FAD → FADH₂) hydroxyacyl_coa L-β-Hydroxyacyl-CoA trans_enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase (+H₂O) ketoacyl_coa β-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ → NADH) shorter_acyl_coa Fatty Acyl-CoA (Cn-2) ketoacyl_coa->shorter_acyl_coa Thiolase (+CoA-SH) acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase tca TCA Cycle acetyl_coa->tca

Caption: Simplified diagram of the mitochondrial beta-oxidation pathway.

References

Technical Support Center: Managing Non-Specific Binding of trans-2-octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address the non-specific binding of trans-2-octadecenoyl-CoA in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular roles?

A: this compound is an intermediate metabolite involved in the biosynthesis of unsaturated fatty acids.[1] It is produced from 3-hydroxyoctadecanoyl-CoA and is subsequently converted to stearoyl-CoA.[1] This molecule is a long-chain 2-enoyl-CoA, playing a role in fatty acid elongation. It is also implicated as an intermediate in sphingolipid degradation pathways.[2][3]

Q2: Why is non-specific binding a concern when working with this compound?

A: Due to its long acyl chain, this compound is hydrophobic and can readily partition into lipid membranes or bind to hydrophobic pockets on proteins in a non-specific manner. This can lead to experimental artifacts, such as high background signals in binding assays, or inhibition of enzymes that are not true physiological targets. Acyl-CoA esters, in general, are known to bind to proteins like Acyl-CoA Binding Protein (ACBP) with high affinity, which helps to mitigate non-specific interactions within the cell.[4]

Q3: What are the common indicators of non-specific binding of this compound in my experiments?

A: Common indicators include:

  • High background signal in control experiments (e.g., in the absence of a specific binding partner).

  • Lack of saturable binding in protein-ligand interaction studies.

  • Inhibition or activation of multiple, unrelated proteins or enzymes.

  • Precipitation of the compound out of aqueous solution.

  • Inconsistent results between experimental replicates.

Q4: How can I differentiate between specific and non-specific binding?

A: To distinguish between specific and non-specific interactions, you can:

  • Perform competition assays: A specific interaction should be displaceable by a known, unlabeled ligand, whereas non-specific binding is less likely to be affected.

  • Vary protein concentration: Specific binding should be dependent on the concentration of the target protein and exhibit saturation kinetics.

  • Include a non-related protein control: Use a protein with a different structure and function (e.g., Bovine Serum Albumin) to assess the level of non-specific binding.

  • Use structurally related negative controls: Test molecules similar to this compound that are not expected to bind to the target.

Troubleshooting Guide

Issue 1: High Background in Binding Assays

High background signal can obscure the detection of specific interactions with this compound.

Potential Cause Troubleshooting Step Expected Outcome
Hydrophobic interactions with assay surfaces (e.g., plates, beads) 1. Add a non-ionic detergent (e.g., Tween-20, Triton X-100) to buffers. 2. Block surfaces with a protein like Bovine Serum Albumin (BSA).Reduced signal in no-protein controls.
Non-specific binding to proteins other than the target 1. Include a blocking agent like BSA in the reaction buffer. 2. Optimize the concentration of this compound to the lowest detectable level.Increased signal-to-noise ratio.
Aggregation of this compound 1. Ensure the experimental concentration is below the critical micelle concentration (CMC). 2. Briefly sonicate the stock solution before use.More consistent and reproducible results.
Issue 2: Inconsistent Enzyme Inhibition/Activation

Apparent modulation of enzyme activity may be due to non-specific effects rather than direct, specific binding.

Potential Cause Troubleshooting Step Expected Outcome
Detergent effects of acyl-CoAs at high concentrations 1. Perform dose-response curves to determine the IC50/EC50. 2. Compare with other acyl-CoAs of varying chain lengths and saturation.A specific inhibitor will have a distinct dose-response relationship compared to non-specific detergent effects.
Interaction with non-catalytic sites on the enzyme 1. Use site-directed mutagenesis to alter the putative binding site. 2. Perform competition experiments with known ligands of the enzyme.Loss of inhibition/activation with a mutated binding site suggests specific interaction.
Thioesterase activity in crude lysates hydrolyzing the acyl-CoA 1. Use purified enzyme preparations. 2. Include a thioesterase inhibitor in the assay buffer.More stable and reliable measurements of enzyme activity.

Experimental Protocols

Protocol 1: Reducing Non-Specific Binding in a Plate-Based Protein Binding Assay
  • Plate Blocking:

    • Pre-treat microplate wells with a blocking buffer containing 1% (w/v) BSA in phosphate-buffered saline (PBS) for 1 hour at room temperature.

    • Wash the wells three times with PBS containing 0.05% (v/v) Tween-20 (PBST).

  • Binding Reaction:

    • Prepare a reaction buffer of PBS with 0.1% (w/v) BSA and 0.05% (v/v) Tween-20.

    • Add your target protein to the wells at a desired concentration.

    • Add varying concentrations of this compound.

    • Include control wells with no protein and wells with a non-specific protein (e.g., lysozyme) to quantify background binding.

  • Incubation and Washing:

    • Incubate for a predetermined time and temperature to reach equilibrium.

    • Wash the wells extensively with PBST to remove unbound this compound.

  • Detection:

    • Detect the bound this compound using an appropriate method (e.g., if labeled with a fluorophore or biotin).

Protocol 2: Competition Assay to Confirm Specificity
  • Assay Setup:

    • Follow the setup for the protein binding assay as described above.

    • Use a concentration of labeled this compound that gives a robust signal (e.g., at its Kd).

  • Competition:

    • In separate wells, add increasing concentrations of unlabeled this compound or another putative competing ligand.

    • Include a control with no competitor.

  • Incubation, Washing, and Detection:

    • Proceed as with the standard binding assay.

  • Data Analysis:

    • Plot the signal from the labeled this compound against the concentration of the unlabeled competitor. A specific interaction will show a dose-dependent decrease in signal as the labeled ligand is displaced.

Visualizations

experimental_workflow Workflow for Mitigating Non-Specific Binding cluster_prep Preparation cluster_assay Assay Execution cluster_controls Controls cluster_analysis Analysis start Start Experiment block Block Assay Surface (e.g., with BSA) start->block buffer Prepare Assay Buffer (with detergent/blocking agent) block->buffer add_protein Add Target Protein buffer->add_protein add_ligand Add this compound add_protein->add_ligand incubate Incubate to Equilibrium add_ligand->incubate no_protein No Protein Control add_ligand->no_protein non_specific_protein Non-Specific Protein Control add_ligand->non_specific_protein competition Competition Assay add_ligand->competition wash Wash to Remove Unbound Ligand incubate->wash detect Detect Bound Ligand wash->detect analyze Analyze Data (Subtract Background) detect->analyze end Conclusion on Specificity analyze->end

Caption: A logical workflow for an experiment designed to minimize and control for the non-specific binding of this compound.

signaling_pathway Simplified Fatty Acid Elongation Cycle malonyl_coa Malonyl-CoA ketoacyl_coa 3-Ketoacyl-CoA (Cn+2) malonyl_coa->ketoacyl_coa Condensation acyl_coa_n Acyl-CoA (Cn) acyl_coa_n->ketoacyl_coa hydroxyacyl_coa 3-Hydroxyacyl-CoA (Cn+2) ketoacyl_coa->hydroxyacyl_coa Reduction enoyl_coa trans-2-Enoyl-CoA (Cn+2) (e.g., this compound) hydroxyacyl_coa->enoyl_coa Dehydration acyl_coa_n2 Acyl-CoA (Cn+2) enoyl_coa->acyl_coa_n2 Reduction

Caption: The role of trans-2-enoyl-CoA intermediates, such as this compound, in the fatty acid elongation cycle.[3]

References

Technical Support Center: Optimizing Enzyme Reactions with trans-2-octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing enzymatic reactions involving trans-2-octadecenoyl-CoA.

Section 1: General FAQs for Handling this compound

This section addresses common questions and challenges related to the physical properties and handling of the long-chain acyl-CoA substrate, this compound.

Q1: My this compound substrate is difficult to dissolve in aqueous buffers. How can I improve its solubility?

A1: Long-chain acyl-CoAs like this compound have limited solubility in aqueous solutions and a tendency to form micelles, which can affect enzyme kinetics.[1][2] Here are some strategies to improve solubility:

  • Use of Detergents: Non-ionic detergents like Triton X-100 can aid in solubilizing long-chain acyl-CoAs. A concentration of 0.01% Triton X-100 has been used in standard reaction mixtures for acyl-CoA synthetase activity.[3] For fatty acyl-CoA assays, a lysis buffer with 0.5% - 5.0% Triton X-100 is suggested.[4]

  • Solvent Preparation: Initially dissolve the this compound in a small amount of an organic solvent like methanol (B129727) before diluting it into the assay buffer.[5]

  • Sonication: Brief sonication can help to disperse the acyl-CoA and break up aggregates.

  • Temperature: Gently warming the solution may improve solubility, but be mindful of the temperature stability of your enzyme.

Q2: How can I determine if my this compound is forming micelles, and why is this a problem?

A2: Micelle formation can sequester the substrate, making it unavailable to the enzyme and leading to inaccurate kinetic measurements. The critical micelle concentration (CMC) for long-chain acyl-CoAs can range from 7 to 250 µM and is influenced by buffer composition, pH, and ionic strength.[1][2] It is crucial to work at substrate concentrations below the CMC. While direct measurement of the CMC can be complex, be aware that previously published kinetic studies may require reinterpretation if conducted above the CMC.[1][2]

Q3: What are the best practices for storing this compound?

A3: Fatty acyl-CoAs are unstable, and proper storage is crucial. Ideally, samples should be tested on the same day they are prepared.[4] For longer-term storage, snap-freeze aliquots in liquid nitrogen and store them at -80°C for up to one week to minimize degradation from repeated freeze-thaw cycles.[4]

Section 2: Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)

VLCAD catalyzes the initial step of mitochondrial beta-oxidation for long-chain fatty acids, introducing a double bond between the alpha and beta carbons of the acyl-CoA thioester.[6][7]

VLCAD: FAQs

Q1: What are the typical reaction conditions for a VLCAD assay using this compound?

A1: A common spectrophotometric assay for VLCAD activity uses an artificial electron acceptor like ferricenium hexafluorophosphate.[8][9] The reaction is monitored by the reduction of the electron acceptor.

Q2: What cofactors are required for VLCAD activity?

A2: VLCAD is a flavoprotein that requires Flavin Adenine Dinucleotide (FAD) as a cofactor.[6]

VLCAD: Troubleshooting Guide
Problem Possible Cause Solution
Low or no enzyme activity Poor substrate solubility.See Section 1, Q1 for solubilization strategies.
Inactive enzyme.Ensure proper storage of the enzyme and avoid repeated freeze-thaw cycles.
Incorrect buffer pH.The optimal pH for VLCAD is typically around 7.2.[8]
Absence of FAD cofactor.Ensure FAD is included in the reaction mixture.
High background signal Non-enzymatic reduction of the electron acceptor.Run a blank reaction without the enzyme to measure the background rate and subtract it from the sample readings.
Contaminants in the substrate.Use high-purity this compound.
Inconsistent results Pipetting errors.Prepare a master mix for the reaction components to minimize variability.
Temperature fluctuations.Ensure a constant and optimal temperature throughout the assay.
VLCAD: Quantitative Data
Parameter Value Substrate Enzyme Source
Basal Specific Activity 130 ± 20 milliunits/mgPalmitoyl-CoANormal human fibroblasts
VLCAD: Experimental Protocol

Spectrophotometric Assay for VLCAD Activity: [8][9]

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

    • 100 mM potassium phosphate (B84403) buffer, pH 7.2

    • 0.2% Triton X-100

    • 0.1 mM EDTA

    • 150 µM ferricenium hexafluorophosphate

  • Enzyme Addition: Add the cell lysate or purified VLCAD enzyme to the reaction mixture.

  • Reaction Initiation: Start the reaction by adding 200 µM of this compound.

  • Measurement: Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of ferricenium.

Section 3: Enoyl-CoA Hydratase (ECH)

ECH catalyzes the hydration of the trans-double bond of 2-enoyl-CoA to form 3-hydroxyacyl-CoA, the second step in beta-oxidation.[10][11]

ECH: FAQs

Q1: How can I measure the activity of enoyl-CoA hydratase with this compound?

A1: ECH activity can be determined using an HPLC-based method that separates and quantifies the substrate (this compound) and the product (3-hydroxyoctadecanoyl-CoA).[12]

Q2: Are there any specific buffer conditions recommended for ECH assays?

A2: A mobile phase of 50 mM phosphate buffer (pH 5.0) and methanol (35:65 v/v) has been optimized for the HPLC separation of long-chain enoyl-CoAs and their corresponding 3-hydroxyacyl-CoAs.[12]

ECH: Troubleshooting Guide
Problem Possible Cause Solution
Poor separation of substrate and product peaks in HPLC Inappropriate mobile phase.Optimize the mobile phase composition, particularly the ratio of buffer to organic solvent.[12]
Incorrect column temperature.Maintain a constant and optimized column temperature (e.g., 25°C).[12]
Flow rate is too high or too low.Adjust the flow rate to achieve optimal separation (e.g., 0.5 mL/min).[12]
Low product formation Sub-optimal pH.Verify the pH of your reaction buffer. While the HPLC mobile phase is acidic, the enzymatic reaction itself may have a different optimal pH.
Enzyme instability.Handle the enzyme according to the manufacturer's recommendations.
No detectable product Insufficient incubation time.Increase the reaction time or the amount of enzyme used.
Substrate degradation.Use freshly prepared substrate solution.
ECH: Experimental Protocol

HPLC-Based Assay for ECH Activity: [12]

  • Enzymatic Reaction:

    • Incubate the purified enzyme or cell extract with this compound in an appropriate buffer at a controlled temperature.

  • Reaction Termination: Stop the reaction at various time points by adding an acid (e.g., perchloric acid) to denature the enzyme.

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject the supernatant onto a chiral separation column.

    • Use a mobile phase of 35/65 (v/v) 50 mM phosphate buffer (pH 5.0)/methanol.

    • Set the flow rate to 0.5 mL/min.

    • Maintain the column temperature at 25°C.

    • Detect the substrate and product by monitoring the absorbance at 260 nm.

  • Quantification: Determine the amount of product formed by integrating the peak area and comparing it to a standard curve.

Section 4: Trans-2-Enoyl-CoA Reductase (TER)

TER is involved in fatty acid elongation and catalyzes the NADPH-dependent reduction of trans-2-enoyl-CoAs to acyl-CoAs.[13]

TER: FAQs

Q1: What are the necessary cofactors for trans-2-enoyl-CoA reductase activity?

A1: TER utilizes NADPH as an electron donor for the reduction of the trans-double bond.[13][14] Some bacterial TERs can also use NADH.[15]

Q2: How is TER activity typically assayed?

A2: The activity of TER can be monitored spectrophotometrically by following the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

TER: Troubleshooting Guide
Problem Possible Cause Solution
High background NADPH oxidation Non-enzymatic oxidation of NADPH.Run a control reaction without the substrate to measure the rate of substrate-independent NADPH oxidation and subtract this from the experimental values.
Contaminating enzymes in the sample.Use purified enzyme or account for the activity of contaminating enzymes.
Precipitation in the cuvette Poor substrate solubility.Refer to Section 1, Q1 for methods to improve the solubility of this compound.
Rapid initial drop in absorbance followed by a plateau Substrate limitation.Ensure that the substrate concentration is not depleted during the initial phase of the reaction. Use a higher substrate concentration if necessary.
Product inhibition.Perform initial velocity studies to minimize the effects of product inhibition.
TER: Quantitative Data
Parameter Value Substrate Enzyme Source
Km (NADH) 109 µMCrotonyl-CoARecombinant Euglena gracilis
Km (NADPH) 119 µMCrotonyl-CoARecombinant Euglena gracilis
Km (Crotonyl-CoA) 68 µM-Recombinant Euglena gracilis
Km (trans-2-hexenoyl-CoA) 91 µM-Recombinant Euglena gracilis
TER: Experimental Protocol

Spectrophotometric Assay for TER Activity:

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

    • Buffer (e.g., 100 mM potassium phosphate, pH 7.0)

    • NADPH (typically 100-200 µM)

    • Purified TER or cell extract

  • Background Measurement: Equilibrate the mixture to the desired temperature (e.g., 37°C) in a spectrophotometer and record the baseline absorbance at 340 nm for a few minutes to measure any substrate-independent NADPH oxidation.

  • Reaction Initiation: Add this compound to start the reaction.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm over time.

  • Calculation: Calculate the rate of NADPH oxidation using its molar extinction coefficient (6220 M⁻¹cm⁻¹ at 340 nm).

Section 5: Visualizing Workflows and Pathways

Diagrams

experimental_workflow General Experimental Workflow for Enzyme Assays cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_substrate Prepare Substrate (this compound) - Solubilize - Determine Concentration mix_reagents Mix Reagents - Buffer, Enzyme, Cofactors - Equilibrate Temperature prep_substrate->mix_reagents prep_enzyme Prepare Enzyme - Purified or Lysate - Determine Concentration prep_enzyme->mix_reagents prep_buffer Prepare Buffer & Cofactors - Optimize pH - Add necessary cofactors (FAD, NADPH) prep_buffer->mix_reagents initiate_reaction Initiate Reaction - Add Substrate mix_reagents->initiate_reaction monitor_reaction Monitor Reaction - Spectrophotometry - HPLC initiate_reaction->monitor_reaction calc_rate Calculate Initial Rate - Slope of linear phase monitor_reaction->calc_rate det_kinetics Determine Kinetic Parameters - Km, Vmax calc_rate->det_kinetics

Caption: General workflow for enzyme kinetic assays.

troubleshooting_workflow Troubleshooting Logic for Enzyme Assays start Unexpected Result (e.g., Low/No Activity) check_reagents Check Reagents - Substrate Solubility? - Enzyme Activity? - Buffer pH Correct? start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_assay_cond Check Assay Conditions - Temperature Correct? - Incubation Time Sufficient? cond_ok Conditions OK? check_assay_cond->cond_ok check_instrument Check Instrumentation - Correct Wavelength? - Proper Calibration? instr_ok Instrument OK? check_instrument->instr_ok reagent_ok->check_assay_cond Yes optimize_sol Optimize Substrate Solubilization reagent_ok->optimize_sol No, Solubility new_enzyme Use Fresh Enzyme Aliquot reagent_ok->new_enzyme No, Enzyme adjust_ph Adjust Buffer pH reagent_ok->adjust_ph No, pH cond_ok->check_instrument Yes adjust_temp Adjust Temperature/ Incubation Time cond_ok->adjust_temp No recalibrate Recalibrate/ Check Settings instr_ok->recalibrate No consult_lit Consult Literature/ Technical Support instr_ok->consult_lit Yes

Caption: A logical workflow for troubleshooting enzyme assays.

beta_oxidation_pathway Key Enzymatic Steps Involving trans-2-enoyl-CoA cluster_beta_ox Beta-Oxidation cluster_elongation Fatty Acid Elongation acyl_coa Acyl-CoA (e.g., Octadecanoyl-CoA) vlc vlc acyl_coa->vlc trans_enoyl_coa This compound ech Enoyl-CoA Hydratase trans_enoyl_coa->ech ter Trans-2-Enoyl-CoA Reductase trans_enoyl_coa->ter hydroxyacyl_coa 3-Hydroxyacyl-CoA had 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->had ketoacyl_coa 3-Ketoacyl-CoA thiolase Thiolase ketoacyl_coa->thiolase shortened_acyl_coa Shortened Acyl-CoA acetyl_coa Acetyl-CoA elongated_acyl_coa Elongated Acyl-CoA ad VLCAD ad->trans_enoyl_coa ech->hydroxyacyl_coa had->ketoacyl_coa thiolase->shortened_acyl_coa thiolase->acetyl_coa ter->elongated_acyl_coa

Caption: Metabolic pathways involving this compound.

References

Validation & Comparative

Untapped Potential: Evaluating trans-2-octadecenoyl-CoA as a Novel Biomarker for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The escalating prevalence of metabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity, necessitates the discovery and validation of novel biomarkers for early diagnosis, patient stratification, and monitoring of therapeutic interventions. While a range of biomarkers is currently in clinical use, the search for more specific and sensitive indicators of disease progression continues. This guide provides a comparative overview of established biomarkers for major metabolic diseases and explores the theoretical potential of trans-2-octadecenoyl-CoA, a key intermediate in fatty acid metabolism, as a candidate biomarker.

Currently, there are no published studies validating this compound as a clinical biomarker for metabolic diseases. However, its central role in lipid metabolism suggests it may hold untapped potential. This document outlines the established biomarkers, presents the necessary experimental framework for validating a new biomarker like this compound, and visualizes the key metabolic and experimental pathways.

Established Biomarkers in Metabolic Diseases: A Comparative Overview

A variety of biomarkers are employed to diagnose and monitor metabolic diseases. These range from simple anthropometric and biochemical measurements to more complex panels of molecules. The following tables summarize the most commonly used biomarkers for type 2 diabetes, NAFLD, and obesity.

Table 1: Established Biomarkers for Type 2 Diabetes

BiomarkerTypeKey AdvantagesKey Limitations
Glycated Hemoglobin (HbA1c) Glycemic ControlReflects long-term (2-3 months) glucose control, standardized assay.[1]Can be affected by conditions altering red blood cell turnover.
Fasting Plasma Glucose Glycemic ControlSimple, widely available, and inexpensive.[1]Reflects only a single point in time, requires fasting.
C-peptide Insulin (B600854) ProductionDistinguishes between endogenous and exogenous insulin.[2]Levels can be influenced by renal function.
Adiponectin AdipokineInversely correlated with insulin resistance and inflammation.[2][3]Levels can be influenced by various factors including age and sex.
Leptin AdipokineCorrelates with adiposity and plays a role in insulin resistance.[2]Leptin resistance is common in obesity.
High-Density Lipoprotein (HDL) Cholesterol Lipid ProfileInversely associated with diabetes risk.[3][4]Not specific to diabetes.
Triglycerides Lipid ProfileOften elevated in individuals with insulin resistance.[4]Not specific to diabetes.

Table 2: Established Biomarkers for Non-Alcoholic Fatty Liver Disease (NAFLD)

Biomarker/PanelTypeKey AdvantagesKey Limitations
Alanine Aminotransferase (ALT) Liver EnzymeWidely available, inexpensive, and reflects liver injury.[5]Can be normal in a significant proportion of NAFLD patients.
Aspartate Aminotransferase (AST) Liver EnzymeUsed in conjunction with ALT (AST/ALT ratio) to assess fibrosis.[5]Not specific to the liver.
NAFLD Fibrosis Score (NFS) Scoring SystemNon-invasive, combines several readily available parameters.[6]Less accurate in intermediate stages of fibrosis.[6]
Fibrosis-4 (FIB-4) Index Scoring SystemSimple calculation, good negative predictive value for advanced fibrosis.[6]Accuracy can be affected by age.[6]
Fatty Liver Index (FLI) Scoring SystemGood correlation with imaging-based steatosis assessment.[5][6]Requires waist circumference measurement.
Cytokeratin-18 (CK-18) fragments Apoptosis MarkerReflects hepatocyte apoptosis, a key feature of NASH.[7]Not widely available in routine clinical practice.
FibroTest-ActiTest PanelCombines multiple serum markers to assess fibrosis and activity.Proprietary and more expensive.

Table 3: Established Biomarkers for Obesity

BiomarkerTypeKey AdvantagesKey Limitations
Body Mass Index (BMI) AnthropometricSimple, non-invasive, and widely used to classify weight status.[8]Does not differentiate between fat and muscle mass.[8]
Waist Circumference AnthropometricA good indicator of visceral adiposity.Measurement technique needs to be standardized.
Leptin AdipokineCorrelates strongly with body fat mass.[9][10][11]Leptin resistance is a hallmark of obesity.
Adiponectin AdipokineLevels are inversely correlated with adiposity.[9]Can be influenced by other factors.
C-reactive protein (CRP) Inflammatory MarkerA marker of systemic inflammation, which is often elevated in obesity.[10][11]Non-specific marker of inflammation.
Plasminogen Activator Inhibitor-1 (PAI-1) Prothrombotic FactorLevels are increased in obesity and associated with cardiovascular risk.[9][10][11]Not specific to obesity.
Insulin HormoneFasting insulin levels are often elevated due to insulin resistance.Not all obese individuals are insulin resistant.

The Case for this compound: A Hypothetical Biomarker

This compound is an intermediate in the metabolic pathway of fatty acid biosynthesis and degradation.[12][13] Specifically, it is involved in the elongation of fatty acids and the beta-oxidation of unsaturated fatty acids.[14][15]

Metabolic Significance:

Disturbances in fatty acid metabolism are a cornerstone of metabolic diseases. In conditions like obesity and NAFLD, there is an excess flux of fatty acids, leading to lipid accumulation and lipotoxicity. In type 2 diabetes, altered fatty acid metabolism contributes to insulin resistance. As an intermediate in these critical pathways, the levels of this compound could potentially reflect the metabolic state of an individual. An accumulation or depletion of this molecule might indicate a bottleneck or a shift in fatty acid processing, providing a more dynamic and proximal measure of metabolic dysregulation than some of the more downstream markers.

Below is a diagram illustrating the position of this compound in the fatty acid elongation pathway.

Fatty_Acid_Elongation Malonyl-CoA Malonyl-CoA 3-Ketoacyl-CoA 3-Ketoacyl-CoA Malonyl-CoA->3-Ketoacyl-CoA Condensation Acyl-CoA (Cn) Acyl-CoA (Cn) Acyl-CoA (Cn)->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA 3-Ketoacyl-CoA->3-Hydroxyacyl-CoA Reduction trans-2-Enoyl-CoA This compound (in the case of C16 to C18 elongation) 3-Hydroxyacyl-CoA->trans-2-Enoyl-CoA Dehydration Acyl-CoA (Cn+2) Acyl-CoA (Cn+2) trans-2-Enoyl-CoA->Acyl-CoA (Cn+2) Reduction

Caption: Fatty acid elongation pathway highlighting this compound.

Framework for Validation: A Roadmap for Novel Biomarkers

The validation of a new biomarker is a rigorous, multi-stage process. The following section details the essential experimental protocols that would be required to validate this compound as a clinical biomarker for metabolic diseases.

Experimental Protocols for Biomarker Validation

  • Analytical Validation:

    • Method Development: Establish a robust and sensitive analytical method for the quantification of this compound in biological matrices (e.g., plasma, serum, tissue). Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for such measurements.

    • Assay Performance Characteristics: The developed assay must be validated for:

      • Accuracy: Agreement between the measured value and the true value.

      • Precision: Repeatability and reproducibility of the measurement.

      • Sensitivity: The lowest concentration that can be reliably detected (Lower Limit of Quantification, LLOQ).

      • Specificity: The ability to differentiate and quantify the analyte in the presence of other similar molecules.

      • Linearity and Range: The concentration range over which the assay is accurate and precise.

      • Stability: Stability of the analyte in the biological matrix under different storage conditions.

  • Clinical Validation:

    • Case-Control Studies: Measure the levels of this compound in well-characterized cohorts of patients with the metabolic disease of interest (e.g., type 2 diabetes) and compare them to healthy controls. This will establish if there is a statistically significant association between the biomarker and the disease.

    • Longitudinal Cohort Studies: In prospective studies, measure the biomarker at baseline in a healthy population and follow them over time to see if baseline levels predict the future development of the metabolic disease. This is crucial for establishing the biomarker's prognostic value.

    • Correlation with Disease Severity: In patient cohorts, assess whether the levels of this compound correlate with established measures of disease severity (e.g., HbA1c in diabetes, liver fibrosis stage in NAFLD, degree of adiposity in obesity).

    • Receiver Operating Characteristic (ROC) Curve Analysis: Determine the diagnostic accuracy of the biomarker by calculating the area under the ROC curve (AUC). This will define the optimal cut-off value to discriminate between diseased and healthy individuals and determine the sensitivity and specificity at that cut-off.[16]

  • Clinical Utility Assessment:

    • Comparison with Existing Biomarkers: Evaluate whether the new biomarker, either alone or in combination with existing markers, improves the prediction of the disease or its complications.[3]

    • Impact on Patient Management: Assess whether the use of the new biomarker leads to changes in clinical decision-making and ultimately improves patient outcomes.

The following diagram outlines a typical workflow for biomarker validation.

Biomarker_Validation_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Hypothesis Hypothesis Generation (e.g., Metabolomics) Candidate Candidate Biomarker Selection (this compound) Hypothesis->Candidate Analytical Analytical Validation (Assay Development & Validation) Candidate->Analytical Clinical Clinical Validation (Case-Control & Cohort Studies) Analytical->Clinical Utility Clinical Utility Assessment Clinical->Utility Clinical Application Clinical Application Utility->Clinical Application

Caption: A generalized workflow for biomarker discovery and validation.

Conclusion

While this compound is not currently an established biomarker for metabolic diseases, its integral role in fatty acid metabolism makes it a plausible and intriguing candidate for future investigation. This guide has provided a comprehensive overview of the currently utilized biomarkers and has laid out a clear and detailed roadmap for the necessary steps to validate a novel biomarker like this compound. For researchers and drug development professionals, the exploration of such novel metabolic intermediates may open new avenues for improved diagnostics and personalized therapies in the fight against the growing epidemic of metabolic diseases. The rigorous validation process outlined here is essential to translate promising basic science discoveries into clinically meaningful tools.

References

Comparative analysis of trans-2-octadecenoyl-CoA and oleoyl-CoA in fatty acid metabolism.

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Trans-2-Octadecenoyl-CoA and Oleoyl-CoA in Fatty Acid Metabolism

Published: December 5, 2025

This guide provides a detailed comparative analysis of two key intermediates in fatty acid metabolism: this compound and oleoyl-CoA. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their metabolic processing, enzymatic handling, and broader physiological implications. The content is supported by experimental data and includes detailed protocols for relevant assays.

Structural and Functional Overview

Oleoyl-CoA and this compound are both 18-carbon monounsaturated fatty acyl-CoA molecules, but their distinct double bond configurations—cis for oleoyl-CoA and trans for this compound—dictate significantly different metabolic fates and biological roles.

Oleoyl-CoA, the activated form of the common dietary fatty acid oleic acid, features a cis double bond at the Δ9 position. This "kinked" structure is a primary substrate for energy production via mitochondrial beta-oxidation. In contrast, this compound has a linear configuration due to its trans double bond at the Δ2 position. This molecule is not a direct dietary derivative but rather a central intermediate in the metabolism of various unsaturated fatty acids.

FeatureOleoyl-CoAThis compound
Systematic Name (9Z)-Octadecenoyl-CoA(2E)-Octadecenoyl-CoA
Chemical Formula C₃₉H₇₀N₇O₁₇P₃SC₃₉H₆₈N₇O₁₇P₃S
Double Bond cis at carbon 9 (Δ9)trans at carbon 2 (Δ2)
Molecular Shape Kinked / BentLinear
Primary Metabolic Role Substrate for beta-oxidationIntermediate in beta-oxidation and fatty acid elongation

Comparative Metabolic Pathways

The metabolism of these two molecules diverges primarily within the beta-oxidation pathway. Oleoyl-CoA requires auxiliary enzymes for its complete degradation, whereas this compound is a canonical intermediate that can proceed directly through the core enzymatic steps.

Metabolism of Oleoyl-CoA

The beta-oxidation of oleoyl-CoA begins with three standard cycles, each shortening the chain by two carbons and producing one molecule each of acetyl-CoA, FADH₂, and NADH. After these three cycles, the resulting 12-carbon intermediate, cis-Δ3-dodecenoyl-CoA, cannot be processed by the next enzyme in the sequence, acyl-CoA dehydrogenase.

At this juncture, the auxiliary enzyme enoyl-CoA isomerase is required. It catalyzes the isomerization of the cis-Δ3 double bond to a trans-Δ2 double bond, forming trans-2-dodecenoyl-CoA. This product is a standard substrate for enoyl-CoA hydratase, allowing beta-oxidation to resume until the fatty acid is completely oxidized.[1][2][3]

Beta-Oxidation Pathway of Oleoyl-CoA.
Metabolism of this compound

This compound is a versatile intermediate. Within the catabolic beta-oxidation pathway, it is the product of the first step (acyl-CoA dehydrogenase) for saturated fatty acids and a direct substrate for the second step (enoyl-CoA hydratase).[2][3] Therefore, it does not require any auxiliary isomerase activity to be metabolized.

Beyond catabolism, trans-2-enoyl-CoA intermediates are central to anabolic pathways. Specifically, this compound is a substrate for trans-2-enoyl-CoA reductase (TECR) . This enzyme reduces the double bond to yield the saturated fatty acyl-CoA, stearoyl-CoA. This reaction is the final step in each cycle of very-long-chain fatty acid (VLCFA) elongation and is also involved in the degradation pathway of sphingosine.[4][5]

Dual Metabolic Roles of this compound.

Comparative Data on Metabolic Efficiency

Direct kinetic comparisons between oleoyl-CoA and this compound are context-dependent. However, studies comparing the oxidation of oleic acid (cis-Δ9) with its trans isomer, elaidic acid (trans-Δ9), provide valuable insights. The structural similarity of elaidic acid to other trans fatty acids makes this a relevant proxy for understanding the metabolic consequences of the trans configuration.

Research on rat heart mitochondria has shown that the overall rate of beta-oxidation for elaidoyl-CoA is significantly lower than for oleoyl-CoA.[6] This suggests that while trans isomers can be metabolized, the process is less efficient than for their naturally occurring cis counterparts.

ParameterOleoyl-CoA (from Oleic Acid)Elaidoyl-CoA (from Elaidic Acid)Reference
Relative Oxidation Rate ~100% (Baseline)~50%[6]
Auxiliary Enzyme Required Enoyl-CoA IsomeraseYes (for the Δ9 bond)[1][2]
Health Implications Generally neutral or beneficialAssociated with increased LDL, decreased HDL, and cardiovascular risk[7][8]

The reduced oxidation rate of trans fatty acids may contribute to their accumulation and subsequent incorporation into complex lipids, potentially altering membrane properties and cellular signaling.[8][9] Furthermore, trans fatty acids can interfere with the metabolism of essential polyunsaturated fatty acids by inhibiting key enzymes like Δ6 desaturase, which impacts the production of important signaling molecules like prostaglandins.[7][10]

Experimental Protocols

Objective comparison of the metabolic effects of this compound and oleoyl-CoA requires robust experimental methodologies. Below are detailed protocols for two key assays.

Protocol 1: Fatty Acid Oxidation (FAO) Rate via Oxygen Consumption

This method uses an extracellular flux analyzer (e.g., Seahorse XF) to measure the oxygen consumption rate (OCR), a real-time indicator of mitochondrial respiration driven by fatty acid oxidation.

Methodology

  • Cell Seeding: Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in a Seahorse XF cell culture microplate and incubate overnight to allow for adherence.[11]

  • Substrate Preparation: Prepare FAO substrates by conjugating oleate (B1233923) to bovine serum albumin (BSA). A similar custom conjugation can be performed for trans-2-octadecenoic acid. The final working concentration is typically 150-200 µM.[12]

  • Assay Medium Preparation: Use Seahorse XF Base Medium supplemented with 0.5 mM L-Carnitine and 2.5 mM glucose. Warm to 37°C before use.[11][13]

  • Cell Preparation: One hour before the assay, remove culture medium, wash cells twice with the prepared assay medium, and then add fresh assay medium containing the fatty acid-BSA substrate. Incubate the plate at 37°C in a non-CO₂ incubator for one hour.[11]

  • Analyzer Setup: Calibrate the Seahorse XF Analyzer sensor cartridge according to the manufacturer's instructions.

  • Assay Execution:

    • Place the cell culture plate into the analyzer and measure the basal OCR.

    • To determine the maximal FAO capacity, inject an uncoupling agent like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone).

    • To confirm that the measured OCR is due to fatty acid oxidation, inject an inhibitor of CPT1, such as Etomoxir, and observe the subsequent decrease in OCR.[11][12]

  • Data Analysis: Normalize OCR data to cell number or protein content. Compare the basal and maximal respiration rates between cells treated with oleoyl-CoA precursors and those treated with this compound precursors.

Workflow for Real-Time Fatty Acid Oxidation Assay.
Protocol 2: Quantification of Acyl-CoA Esters by LC-MS/MS

This protocol provides a highly sensitive and specific method for the absolute quantification of intracellular acyl-CoA species, allowing for a direct comparison of their pool sizes under various metabolic conditions.[14][15]

Methodology

  • Sample Collection & Quenching: Harvest cells or tissue and immediately quench metabolic activity by flash-freezing in liquid nitrogen.

  • Extraction:

    • Homogenize the frozen sample in a cold extraction solvent (e.g., 2:1:1 acetonitrile:methanol (B129727):water) containing a known amount of an internal standard (e.g., ¹³C-labeled or C17:0-CoA).[14][16]

    • Vortex vigorously and incubate on ice to precipitate proteins.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C.

    • Collect the supernatant containing the acyl-CoA esters.

  • Sample Preparation: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate, which has been shown to maintain acyl-CoA stability.[15]

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoA species using reverse-phase liquid chromatography (e.g., a C18 column) with a gradient elution. A typical mobile phase consists of an aqueous solvent with an ion-pairing agent or buffer (e.g., 15 mM ammonium hydroxide) and an organic solvent like acetonitrile.[14][15]

    • Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode. Use Selected Reaction Monitoring (SRM) for quantification, monitoring the specific precursor-to-product ion transitions for each target acyl-CoA and the internal standard.[14]

  • Data Analysis: Construct a standard curve using authentic standards of known concentrations. Quantify the endogenous levels of oleoyl-CoA and this compound by comparing their peak areas to that of the internal standard and interpolating from the standard curve.

Workflow for Acyl-CoA Quantification via LC-MS/MS.

Conclusion

The metabolic pathways of oleoyl-CoA and this compound, while intersecting, are fundamentally distinct. Oleoyl-CoA is a primary cis-configured substrate for beta-oxidation that requires an auxiliary isomerase for complete catabolism. In contrast, this compound is a "universal" trans-configured intermediate that serves as a nexus between catabolic beta-oxidation and anabolic fatty acid elongation. Experimental evidence suggests that fatty acids with a trans geometry are oxidized less efficiently than their cis counterparts, a finding with significant implications for metabolic health, including lipid dysregulation and cardiovascular disease.[6][9] Understanding these differences is critical for developing therapeutic strategies that target fatty acid metabolism and for assessing the health impact of dietary fats.

References

The Central Role of trans-2-Octadecenoyl-CoA in Mitochondrial Fatty Acid Beta-Oxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the role and performance of trans-2-octadecenoyl-CoA as a key intermediate in mitochondrial fatty acid beta-oxidation. We will delve into its position within the metabolic pathway, compare its processing with other substrates, and provide detailed experimental protocols for its study.

Introduction to Mitochondrial Fatty Acid Beta-Oxidation

Mitochondrial fatty acid beta-oxidation is a critical catabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH₂, essential molecules for cellular energy production through the citric acid cycle and the electron transport chain.[1][2][3] The process involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons in each cycle.[3][4][5] this compound is a pivotal intermediate in the oxidation of long-chain saturated fatty acids, such as stearic acid (C18:0).

The Role of this compound

This compound is the product of the first step of beta-oxidation of stearoyl-CoA. This reaction is catalyzed by acyl-CoA dehydrogenase, which introduces a trans double bond between the α and β carbons (C2 and C3) of the fatty acyl-CoA chain.[1][6] The subsequent and critical step is the hydration of this double bond, a reaction catalyzed by the enzyme enoyl-CoA hydratase (also known as crotonase).[2][7][8] This hydration step is essential for the continuation of the beta-oxidation spiral.

Comparative Analysis: this compound and Alternatives

The efficiency of mitochondrial beta-oxidation can be influenced by the chain length and saturation of the fatty acid substrate. Here, we compare the processing of this compound with other enoyl-CoA intermediates.

Chain Length Specificity of Enoyl-CoA Hydratase

Enoyl-CoA hydratase exhibits a degree of substrate specificity based on the acyl chain length. While the enzyme can process a range of chain lengths, its affinity can vary.

Substrate (trans-2-enoyl-CoA)Carbon Chain LengthKm (μM)
Crotonyl-CoAC4~40
Hexenoyl-CoAC6~40
Octenoyl-CoAC8~40
Decenoyl-CoAC10~43
Dodecenoyl-CoAC12~43
Octadecenoyl-CoA C18 Data not explicitly found in the provided results, but the trend suggests a potential decrease in affinity for very long chains.[9][10]
Table 1: Comparative Km values of Aeromonas caviae R-specific enoyl-CoA hydratase for trans-2-enoyl-CoA substrates of varying chain lengths.[9] Note: While this data is for a bacterial enzyme, it illustrates the principle of chain length specificity.

The rate of the hydration reaction catalyzed by enoyl-CoA hydratase generally decreases with increasing tail length of the fatty acid.[10]

Saturated vs. Unsaturated Fatty Acid Oxidation

The beta-oxidation of unsaturated fatty acids, such as oleic acid (C18:1), requires additional enzymes to handle the pre-existing cis double bonds. This makes their breakdown pathway different and potentially less direct than that of saturated fatty acids like stearic acid, which produces this compound. For instance, the oxidation of oleoyl-CoA requires an isomerase to convert a cis-Δ³ double bond to a trans-Δ² double bond, which is a substrate for enoyl-CoA hydratase.[11] This additional step can impact the overall flux through the pathway.

Signaling and Experimental Workflow Diagrams

Mitochondrial Fatty Acid Beta-Oxidation Pathway

Beta_Oxidation_Pathway Stearoyl_CoA Stearoyl-CoA (C18:0) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Stearoyl_CoA->Acyl_CoA_Dehydrogenase Trans_2_Octadecenoyl_CoA This compound Acyl_CoA_Dehydrogenase->Trans_2_Octadecenoyl_CoA FAD -> FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_2_Octadecenoyl_CoA->Enoyl_CoA_Hydratase L_3_Hydroxyacyl_CoA L-3-Hydroxyoctadecanoyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA H2O L_3_Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA->L_3_Hydroxyacyl_CoA_Dehydrogenase Beta_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA_Dehydrogenase->Beta_Ketoacyl_CoA NAD+ -> NADH Thiolase Thiolase Beta_Ketoacyl_CoA->Thiolase Palmitoyl_CoA Palmitoyl-CoA (C16:0) Thiolase->Palmitoyl_CoA CoA-SH Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA FAD FAD FADH2 FADH2 H2O H2O NAD NAD+ NADH NADH CoA_SH CoA-SH

Caption: Mitochondrial beta-oxidation of stearoyl-CoA.

Experimental Workflow for Analyzing Beta-Oxidation Intermediates

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture/ Tissue Homogenate Mitochondria_Isolation Mitochondria Isolation Cell_Culture->Mitochondria_Isolation Substrate_Incubation Incubation with Labeled Fatty Acid Mitochondria_Isolation->Substrate_Incubation Metabolite_Extraction Metabolite Extraction Substrate_Incubation->Metabolite_Extraction LC_MS_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: Workflow for analyzing beta-oxidation intermediates.

Experimental Protocols

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol measures the activity of enoyl-CoA hydratase by monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the trans-2-enoyl-CoA substrate.[9]

Materials:

  • Purified enoyl-CoA hydratase

  • This compound (or other trans-2-enoyl-CoA substrate)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Quartz cuvettes (1.0 cm light path)

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a stock solution of the trans-2-enoyl-CoA substrate in a suitable buffer. The concentration should be determined based on the expected Km of the enzyme.

  • Set up the reaction mixture in a quartz cuvette by adding the Tris-HCl buffer and the substrate.

  • Equilibrate the cuvette to the desired temperature (e.g., 30°C) in the spectrophotometer.

  • Initiate the reaction by adding a small volume of the purified enoyl-CoA hydratase enzyme solution to the cuvette.

  • Immediately start monitoring the decrease in absorbance at 263 nm over time.

  • The initial linear rate of the reaction is used to calculate the enzyme activity. The molar extinction coefficient for the hydration of the enoyl-CoA double bond is required for this calculation.

In Vitro Beta-Oxidation Assay using Radiolabeled Palmitic Acid

This assay measures the overall flux through the mitochondrial beta-oxidation pathway using a radiolabeled fatty acid substrate.[12][13][14]

Materials:

  • Isolated mitochondria or cultured cells

  • [¹⁴C]Palmitic acid or [³H]Palmitic acid

  • Reaction buffer (e.g., Krebs-Ringer buffer)

  • Bovine serum albumin (BSA), fatty acid-free

  • Scintillation vials and scintillation cocktail

  • Ion-exchange chromatography columns (for separation of products)

Procedure:

  • Substrate Preparation: Prepare a solution of the radiolabeled palmitic acid complexed with fatty acid-free BSA in the reaction buffer.

  • Incubation: Incubate the isolated mitochondria or cells with the radiolabeled substrate solution at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid) to precipitate proteins and stop enzymatic activity.

  • Product Separation: Separate the radiolabeled metabolic products (e.g., ¹⁴CO₂ or ³H₂O and acid-soluble metabolites) from the unreacted radiolabeled palmitic acid. This can be achieved by methods such as acid precipitation followed by centrifugation and collection of the supernatant, or by using ion-exchange chromatography.[12][13]

  • Quantification: Measure the radioactivity of the product fraction using a scintillation counter.

  • Normalization: Normalize the results to the amount of protein or the activity of a mitochondrial marker enzyme (e.g., citrate (B86180) synthase) to account for variations in mitochondrial content between samples.

Analysis of Beta-Oxidation Intermediates by Tandem Mass Spectrometry (MS/MS)

This highly sensitive and specific method allows for the quantification of various acylcarnitine intermediates of beta-oxidation.[15][16][17]

Materials:

  • Isolated mitochondria or cell lysates

  • Stable isotope-labeled internal standards (e.g., deuterated acylcarnitines)

  • Solvents for extraction (e.g., methanol, acetonitrile)

  • Solid-phase extraction (SPE) cartridges

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Sample Preparation: To the mitochondrial or cell samples, add a mixture of stable isotope-labeled internal standards.

  • Metabolite Extraction: Extract the acylcarnitines from the sample using a protein precipitation method with cold organic solvents.

  • Purification: Further purify and concentrate the acylcarnitines from the extract using solid-phase extraction.

  • LC-MS/MS Analysis: Separate the different acylcarnitine species using reverse-phase HPLC and detect and quantify them using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Quantify the endogenous acylcarnitines by comparing their peak areas to those of their corresponding stable isotope-labeled internal standards.

Conclusion

This compound is a fundamental intermediate in the mitochondrial beta-oxidation of long-chain saturated fatty acids. Its efficient hydration by enoyl-CoA hydratase is a critical step in this energy-generating pathway. Understanding the kinetics and regulation of this step, in comparison to the metabolism of other fatty acyl-CoA intermediates, is crucial for researchers in metabolism and for professionals involved in the development of drugs targeting metabolic disorders. The provided experimental protocols offer robust methods for investigating the intricacies of this vital metabolic pathway.

References

Comparing the substrate specificity of different trans-2-enoyl-CoA reductases for trans-2-octadecenoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the substrate specificity of various trans-2-enoyl-CoA reductases (TERs) with a focus on the long-chain substrate, trans-2-octadecenoyl-CoA. TERs are crucial enzymes in the final reductive step of the fatty acid elongation cycle and are also implicated in sphingolipid metabolism.[1][2][3] Their ability to process different chain-length substrates varies significantly across species, impacting their physiological roles and potential as therapeutic targets.

Enzyme Activity Comparison

The substrate specificity of TERs for this compound is largely inferred from their physiological roles and studies on substrates with varying acyl chain lengths. Direct comparative kinetic data for this compound across a wide range of TERs is limited in the available literature. The following table summarizes the known substrate preferences and likely activity towards this C18:1 substrate.

Enzyme SourceSpecific Enzyme/HomologPreferred Substrates (Acyl Chain Length)Reported Activity with Long-Chain Substrates (≥C16)Likely Activity with this compound (C18:1)
Mammalian TECR (ER-associated)Long and very-long-chain (VLCFA)[3][4]Active on trans-2-hexadecenoyl-CoA (C16:1)[3]High
HsNrbf-1 (Mitochondrial)Medium-chain (C6-C16)[1]Reduced activity on C16, preference for shorter chains[1]Moderate to Low
Yeast Tsc13 (ER-associated)Long and very-long-chain (VLCFA)[3]Essential for VLCFA synthesis, implying activity on long chains[3]High
Bacteria Clostridium acetobutylicum (CaTER)Short-chain (Crotonyl-CoA, C4)[5]Specific for crotonyl-CoA[5]Very Low to None
Treponema denticola (TdTER)Short-chain (Crotonyl-CoA, C4)[5]Specific for crotonyl-CoA[5]Very Low to None
Euglena gracilis Mitochondrial TERShort-chain (Crotonyl-CoA, C4; Hexenoyl-CoA, C6)[6][7]Km for hexenoyl-CoA (C6) is 91 µM; no data for longer chains[6]Very Low to None

Experimental Protocols

Spectrophotometric Assay for Trans-2-Enoyl-CoA Reductase Activity

This protocol outlines a method to determine the kinetic parameters of a given TER with this compound by monitoring the consumption of the NADPH cofactor.

1. Reagents and Buffers:

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM DTT.

  • Enzyme: Purified trans-2-enoyl-CoA reductase.

  • Substrate: this compound solution (e.g., 1 mM stock in a suitable buffer, stored at -80°C).

  • Cofactor: NADPH solution (e.g., 10 mM stock in assay buffer, freshly prepared).

2. Equipment:

  • UV-visible spectrophotometer capable of reading absorbance at 340 nm.

  • Temperature-controlled cuvette holder.

  • 96-well UV-transparent microplates (for high-throughput screening).

3. Procedure:

  • Prepare a reaction mixture in a quartz cuvette or a well of a UV-transparent plate containing the assay buffer and the desired concentration of NADPH (e.g., a final concentration of 100-200 µM).

  • Add the purified TER enzyme to the reaction mixture to a final concentration that allows for a linear rate of reaction.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a specific amount of the this compound substrate. Due to the poor solubility of long-chain acyl-CoAs, the inclusion of a detergent like Triton X-100 (e.g., 0.01%) in the assay buffer may be necessary.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

  • To determine kinetic parameters, vary the concentration of this compound while keeping the enzyme and NADPH concentrations constant.

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

4. Data Analysis:

  • The rate of NADPH oxidation is calculated using the Beer-Lambert law: Rate (mol/min) = (ΔA₃₄₀ / min) / (ε * l) where ε is the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) and l is the path length of the cuvette (typically 1 cm).

  • Kinetic parameters (Km and Vmax) are determined by non-linear regression fitting of the initial rate data to the Michaelis-Menten equation.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the substrate specificity of a trans-2-enoyl-CoA reductase.

TER_Substrate_Specificity_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Enzyme Purify TER Enzyme Assay Spectrophotometric Assay (Monitor NADPH at 340 nm) Enzyme->Assay Substrate Synthesize/Acquire This compound Substrate->Assay Cofactor Prepare NADPH Solution Cofactor->Assay Kinetics Calculate Initial Velocities Assay->Kinetics MM_Plot Michaelis-Menten Plot Kinetics->MM_Plot Params Determine Km and Vmax MM_Plot->Params

Caption: Workflow for determining TER kinetic parameters.

Signaling Pathways and Logical Relationships

The reduction of trans-2-enoyl-CoA is the final step in the fatty acid elongation cycle, a crucial pathway for generating long and very-long-chain fatty acids.

Fatty_Acid_Elongation_Cycle Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA Dehydration Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA Reduction ELOVL ELOVL ELOVL->Ketoacyl_CoA KAR KAR KAR->Hydroxyacyl_CoA HACD HACD HACD->Enoyl_CoA TER TER TER->Elongated_Acyl_CoA

Caption: The fatty acid elongation cycle.

References

A Researcher's Guide to Validating the Cellular Localization of Enzymes Metabolizing trans-2-Octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The metabolic fate of fatty acids is intrinsically linked to the specific subcellular compartments where these reactions occur. Trans-2-octadecenoyl-CoA is a key intermediate in fatty acid β-oxidation, a catabolic process that is not confined to a single organelle. In mammalian cells, this pathway is active in both mitochondria and peroxisomes, with distinct enzymes and physiological roles in each. Furthermore, related enzymes that act on trans-2-enoyl-CoA intermediates, such as trans-2-enoyl-CoA reductase, are involved in anabolic pathways like fatty acid elongation within the endoplasmic reticulum.[1][2]

Accurately determining the subcellular residence of these enzymes is critical for understanding cellular metabolism, identifying drug targets, and elucidating disease mechanisms. An enzyme's location dictates its access to substrates, cofactors, and regulatory molecules, thereby defining its role in cellular physiology. This guide provides a comparative overview of key experimental techniques used to validate the localization of these enzymes, complete with performance data and detailed protocols.

Key Metabolic Hubs for this compound

The metabolism of this compound and related molecules primarily occurs in three distinct organelles:

  • Mitochondria: Serve as the primary site for β-oxidation of short, medium, and long-chain fatty acids to generate ATP for cellular energy.[3]

  • Peroxisomes: Specialize in the β-oxidation of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids. This process chain-shortens fatty acids, which are then often transported to mitochondria for complete oxidation.[1][4][5]

  • Endoplasmic Reticulum (ER): The site of fatty acid elongation, where trans-2-enoyl-CoA reductase enzymes catalyze a crucial saturation step.[2]

The distinct but interconnected roles of these organelles in fatty acid metabolism are visualized in the pathway diagram below.

cluster_mito Mitochondria cluster_pero Peroxisome cluster_er Endoplasmic Reticulum Mito_BetaOx β-Oxidation Cycle TCA_Cycle TCA Cycle & ATP Production Mito_BetaOx->TCA_Cycle Acetyl-CoA T2OC This compound Mito_BetaOx->T2OC Hydratase/ Dehydrogenase Pero_BetaOx VLCFA β-Oxidation H2O2 H2O2 Production Pero_BetaOx->H2O2 Pero_BetaOx->T2OC Hydratase/ Dehydrogenase SCFA Shortened Acyl-CoA Pero_BetaOx->SCFA FA_Elong Fatty Acid Elongation TECR Trans-2-Enoyl-CoA Reductase (TECR) TECR->T2OC Reduction LCFA Long-Chain Fatty Acyl-CoA LCFA->Mito_BetaOx CPT System VLCFA Very-Long-Chain Fatty Acyl-CoA VLCFA->Pero_BetaOx SCFA->Mito_BetaOx Carnitine Shuttle

Figure 1. Organelle interplay in fatty acid metabolism.

Comparison of Key Validation Techniques

Choosing the right method for validating enzyme localization depends on factors such as the required resolution, the availability of specific antibodies, and whether the study requires live-cell dynamics or a static snapshot. The following table compares four widely used techniques.

Technique Principle Resolution Live/Fixed Cells Throughput Key Advantages Potential Drawbacks
Subcellular Fractionation + Western Blot Physical separation of organelles by differential centrifugation, followed by immunoblotting for the protein of interest.Low (Organelle level)Lysed (Fixed)Low to MediumDoes not require imaging; provides biochemical evidence of presence in a fraction.Potential for cross-contamination between fractions; loss of spatial context.[6]
Immunofluorescence (IF) Microscopy In-situ detection using specific primary antibodies and fluorescently labeled secondary antibodies.Medium (Optical limit, ~200 nm)FixedMediumVisualizes endogenous protein in its native cellular context; allows for co-localization with known organelle markers.[7]Requires high-quality, specific antibodies; fixation can create artifacts.[8]
Fluorescent Protein (FP) Tagging Genetic fusion of a fluorescent protein (e.g., GFP) to the enzyme of interest and expression in cells.Medium (Optical limit, ~200 nm)LiveHighEnables real-time tracking of protein dynamics in living cells; no antibody needed.[3][4]Overexpression can lead to mislocalization; the tag itself may interfere with protein function.[3][9]
Proximity Labeling (e.g., APEX, BioID) Fusion of an enzyme (peroxidase or biotin (B1667282) ligase) to the protein of interest, which labels proximal proteins for identification by mass spectrometry.High (~10-20 nm radius)Live (labeling), then FixedLowHigh spatial resolution; identifies protein microenvironment and interaction networks. APEX is compatible with electron microscopy.[5][10][11][12]Can be technically complex; requires specialized equipment (mass spectrometer); overexpression artifacts are possible.

Experimental Workflows & Protocols

Immunofluorescence (IF) Microscopy Workflow

Immunofluorescence is a powerful technique for visualizing the location of an endogenous protein. The workflow involves fixing the cell to preserve its structure, permeabilizing the membranes to allow antibody access, and using antibodies to specifically label the target protein.

A 1. Cell Culture Grow cells on glass coverslips B 2. Fixation Treat with 4% Paraformaldehyde (PFA) to cross-link proteins A->B C 3. Permeabilization Use detergent (e.g., 0.2% Triton X-100) to create pores in membranes B->C D 4. Blocking Incubate with BSA or serum to prevent non-specific antibody binding C->D E 5. Primary Antibody Incubation Add antibody specific to the enzyme (e.g., anti-ACAA2) D->E F 6. Secondary Antibody Incubation Add fluorescently-labeled secondary antibody that binds the primary Ab E->F G 7. Counterstaining & Mounting Stain nuclei (DAPI) and mount on slide with anti-fade medium F->G H 8. Imaging Visualize with confocal or fluorescence microscope G->H

Figure 2. Workflow for immunofluorescence microscopy.

Detailed Protocol: Immunofluorescence Staining for a Mitochondrial Enzyme

This protocol is adapted for staining a target enzyme (e.g., a mitochondrial thiolase) alongside a known mitochondrial marker (e.g., TOM20).

  • Cell Preparation: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere and grow for 24-48 hours.

  • Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[8]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.2% Triton X-100 in PBS for 5-10 minutes at room temperature to permeabilize the cellular and organellar membranes.[8]

  • Blocking: Wash three times with PBS. Block non-specific binding by incubating the cells in a blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Dilute the primary antibodies (e.g., rabbit anti-target enzyme and mouse anti-TOM20) in the blocking buffer according to the manufacturer's recommended concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[7]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 594) in the blocking buffer. Protect from light from this point onwards. Incubate with the secondary antibody solution for 1-2 hours at room temperature.[7]

  • Counterstaining and Mounting: Wash three times with PBS. If desired, incubate with a nuclear counterstain like DAPI (300 nM in PBS) for 5 minutes. Perform a final wash with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.[7]

  • Imaging: Visualize the stained cells using a confocal microscope. Co-localization between the target enzyme's signal (green) and the mitochondrial marker's signal (red) will appear as yellow in the merged image, confirming mitochondrial localization.

Subcellular Fractionation Workflow

This biochemical method provides quantitative data on the distribution of an enzyme across different cellular compartments. It is particularly useful for confirming findings from imaging-based techniques.

A 1. Cell Lysis Homogenize cells in hypotonic buffer to break plasma membrane B 2. Low-Speed Centrifugation (e.g., 700 x g, 5 min) A->B C Pellet 1: Nuclei & Debris (Nuclear Fraction) B->C Pellet D Supernatant 1 (Post-Nuclear Supernatant) B->D Supernatant K 5. Analysis Analyze all fractions by Western Blot using specific antibodies C->K E 3. Medium-Speed Centrifugation (e.g., 10,000 x g, 10 min) D->E F Pellet 2: Mitochondria, Peroxisomes (Heavy Membrane Fraction) E->F Pellet G Supernatant 2 (Light Membrane & Cytosol) E->G Supernatant F->K H 4. High-Speed Centrifugation (e.g., 100,000 x g, 1 hr) G->H I Pellet 3: Microsomes (ER) (Microsomal Fraction) H->I Pellet J Supernatant 3 (Cytosolic Fraction) H->J Supernatant I->K J->K

References

A Functional Deep Dive: Trans-2-Octadecenoyl-CoA in the Landscape of Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between long-chain acyl-Coenzyme A (acyl-CoA) molecules is paramount for deciphering metabolic pathways and designing targeted therapeutic interventions. This guide provides a comprehensive functional comparison of trans-2-octadecenoyl-CoA with other significant long-chain acyl-CoAs, supported by experimental data and detailed methodologies.

This compound, an 18-carbon monounsaturated acyl-CoA with a trans double bond at the second carbon, is a key intermediate in several metabolic processes. Its unique structure dictates its substrate specificity for various enzymes and its role in cellular signaling, setting it apart from other long-chain acyl-CoAs such as the saturated stearoyl-CoA (C18:0), the monounsaturated oleoyl-CoA (C18:1, cis-Δ9), and the very-long-chain lignoceroyl-CoA (C24:0).

Metabolic Crossroads: The Role of this compound

This compound primarily participates in two major metabolic pathways:

  • Mitochondrial Beta-Oxidation: As an intermediate in the beta-oxidation of unsaturated fatty acids, it is a substrate for enzymes that process fatty acids for energy production.

  • Fatty Acid Elongation and Sphingolipid Metabolism: It is a crucial intermediate in the fatty acid elongation cycle, which produces very-long-chain fatty acids (VLCFAs), and is also involved in the sphingosine (B13886) 1-phosphate (S1P) metabolic pathway.[1]

Comparative Enzyme Kinetics

The functional distinctions between this compound and other long-chain acyl-CoAs are most evident in their interactions with key metabolic enzymes. The following tables summarize the available quantitative data on these interactions.

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg)Source
Trans-2-Hexadecenoyl-CoA (C16:1, trans-Δ2) Trans-2-enoyl-CoA Reductase (TER)--[1]
Crotonyl-CoA (C4:1, trans-Δ2) Trans-2-enoyl-CoA Reductase (from E. gracilis)68-[2]
Trans-2-Hexenoyl-CoA (C6:1, trans-Δ2) Trans-2-enoyl-CoA Reductase (from E. gracilis)91-[2]
Stearoyl-CoA (C18:0) Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)--[3]
Behenoyl-CoA (C22:0) Acyl-CoA Dehydrogenase 11 (ACAD11)-(Optimal Substrate)[4]
5-cis-Tetradecenoyl-CoA (C14:1, cis-Δ5) Long-Chain Acyl-CoA Dehydrogenase (LCAD)-(Effective Substrate)[5]
Tetradecanoyl-CoA (C14:0) Long-Chain Acyl-CoA Dehydrogenase (LCAD)-(Effective Substrate)[5]

Note: Direct comparative kinetic data for this compound with a wide range of other long-chain acyl-CoAs for mammalian trans-2-enoyl-CoA reductase and specific acyl-CoA dehydrogenases is limited in the currently available literature. The data presented reflects the closest available comparisons.

Signaling Functions: A Tale of Two Receptors

Long-chain acyl-CoAs are not merely metabolic intermediates; they also function as signaling molecules, primarily through the activation of nuclear receptors and G-protein coupled receptors.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a key regulator of lipid metabolism. Long-chain acyl-CoAs have been identified as high-affinity ligands for PPARα, with their CoA thioester forms being more potent activators than the corresponding free fatty acids.[6][7][8]

LigandDissociation Constant (Kd) (nM)Source
Arachidoyl-CoA (C20:0) 3 - 29[6][8]
Behenoyl-CoA (C22:0) 3 - 29[6][8]
Lignoceroyl-CoA (C24:0) 3 - 29[6][8]
Phytanoyl-CoA ~11[6][8]
Pristanoyl-CoA ~12[8]
Arachidonic Acid (C20:4) ~20[6][8]
G-Protein Coupled Receptor 40 (GPR40)

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is activated by medium and long-chain fatty acids, leading to the potentiation of glucose-stimulated insulin (B600854) secretion.[9][10] While the direct role of acyl-CoAs in GPR40 activation is still under investigation, it is believed that their intracellular accumulation contributes to the signaling cascade.[9][11]

Visualizing the Pathways

To better illustrate the roles of these molecules, the following diagrams depict key metabolic and signaling pathways.

Fatty_Acid_Elongation_and_S1P_Metabolism cluster_elongation Fatty Acid Elongation Cycle cluster_s1p S1P Metabolic Pathway Acyl-CoA (Cn) Acyl-CoA (Cn) 3-Ketoacyl-CoA (Cn+2) 3-Ketoacyl-CoA (Cn+2) Acyl-CoA (Cn)->3-Ketoacyl-CoA (Cn+2) ELOVLs 3-Hydroxyacyl-CoA (Cn+2) 3-Hydroxyacyl-CoA (Cn+2) 3-Ketoacyl-CoA (Cn+2)->3-Hydroxyacyl-CoA (Cn+2) KAR trans-2-Enoyl-CoA (Cn+2) trans-2-Enoyl-CoA (Cn+2) 3-Hydroxyacyl-CoA (Cn+2)->trans-2-Enoyl-CoA (Cn+2) HACDs Acyl-CoA (Cn+2) Acyl-CoA (Cn+2) trans-2-Enoyl-CoA (Cn+2)->Acyl-CoA (Cn+2) TER This compound This compound S1P S1P trans-2-Hexadecenal trans-2-Hexadecenal S1P->trans-2-Hexadecenal trans-2-Hexadecenoic Acid trans-2-Hexadecenoic Acid trans-2-Hexadecenal->trans-2-Hexadecenoic Acid trans-2-Hexadecenoyl-CoA trans-2-Hexadecenoyl-CoA trans-2-Hexadecenoic Acid->trans-2-Hexadecenoyl-CoA Palmitoyl-CoA Palmitoyl-CoA trans-2-Hexadecenoyl-CoA->Palmitoyl-CoA TER

Fatty Acid Elongation and S1P Metabolism.

PPARa_Activation cluster_nucleus Nucleus Long-Chain_Acyl-CoA Long-Chain Acyl-CoA (e.g., this compound) PPARa PPARα Long-Chain_Acyl-CoA->PPARa binds RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE PPARa->PPRE binds to RXR->PPRE binds to Target_Gene Target Gene (e.g., Acyl-CoA Oxidase) PPRE->Target_Gene activates transcription of

PPARα Activation by Long-Chain Acyl-CoAs.

GPR40_Signaling LCFA Long-Chain Fatty Acid GPR40 GPR40 LCFA->GPR40 activates Gq Gαq GPR40->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Insulin Insulin Secretion Ca2->Insulin PKC->Insulin

GPR40 Signaling Pathway Activation.

Detailed Experimental Protocols

For researchers seeking to conduct their own comparative studies, the following are detailed protocols for key experiments.

Trans-2-Enoyl-CoA Reductase Activity Assay (Spectrophotometric)

Principle: The activity of trans-2-enoyl-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Reagents:

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.

  • NADPH solution: 10 mM in assay buffer.

  • Substrate solution: 1 mM of this compound or other long-chain trans-2-enoyl-CoAs in assay buffer.

  • Enzyme preparation: Purified or partially purified trans-2-enoyl-CoA reductase.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 880 µL of Assay Buffer

    • 100 µL of NADPH solution

    • 10 µL of enzyme preparation

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of the substrate solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

  • Perform control experiments without the enzyme or without the substrate to account for non-enzymatic reactions.

  • To determine Km and Vmax, vary the substrate concentration while keeping the enzyme and NADPH concentrations constant.

Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)

Principle: The activity of acyl-CoA dehydrogenases is measured by monitoring the decrease in the intrinsic fluorescence of the electron transfer flavoprotein (ETF) as it is reduced by the dehydrogenase.[3][12]

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.6, containing 100 mM KCl and 0.1 mM EDTA.

  • Purified ETF solution: Concentration determined by absorbance at 438 nm.

  • Substrate solution: 1 mM of this compound or other long-chain acyl-CoAs in assay buffer.

  • Enzyme preparation: Purified or partially purified acyl-CoA dehydrogenase.

Procedure:

  • Set up the reaction in a fluorometer cuvette.

  • To the cuvette, add:

    • Assay Buffer to a final volume of 1 mL.

    • ETF solution to a final concentration of 1-5 µM.

    • Enzyme preparation.

  • Incubate at 30°C for 5 minutes.

  • Record the baseline fluorescence (Excitation: 380 nm, Emission: 495 nm).

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the decrease in fluorescence over time.

  • The initial rate of fluorescence decrease is proportional to the enzyme activity.

  • For kinetic analysis, vary the concentration of the acyl-CoA substrate.

PPARα Ligand Binding Assay (Filter Binding Assay)

Principle: This assay measures the binding of a radiolabeled ligand to the PPARα ligand-binding domain (LBD). Unlabeled acyl-CoAs are used as competitors to determine their binding affinity.[13][14]

Reagents:

  • Binding Buffer: 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT.

  • Radiolabeled PPARα ligand (e.g., [³H]GW7647).

  • Purified PPARα-LBD.

  • Unlabeled competitor acyl-CoAs (including this compound).

  • GF/B glass fiber filter plates.

  • Wash Buffer: Binding buffer with 0.1% BSA.

  • Scintillation cocktail.

Procedure:

  • In a 96-well plate, set up the binding reactions:

    • Total binding wells: PPARα-LBD, radiolabeled ligand.

    • Non-specific binding wells: PPARα-LBD, radiolabeled ligand, and a high concentration of unlabeled ligand.

    • Competition wells: PPARα-LBD, radiolabeled ligand, and varying concentrations of the competitor acyl-CoA.

  • Incubate the plate at 4°C for 2-4 hours.

  • Rapidly filter the contents of each well through the pre-soaked GF/B filter plate using a vacuum manifold.

  • Wash the filters multiple times with ice-cold Wash Buffer.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Count the radioactivity in a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for each competitor acyl-CoA. The Ki can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound occupies a unique position in the complex web of fatty acid metabolism and signaling. Its function is intricately linked to its specific chemical structure, which dictates its interaction with key enzymes and receptors. While this guide provides a summary of the current understanding and available quantitative data, further research is needed to fully elucidate the comparative kinetics of this compound with a broader range of long-chain acyl-CoAs in various enzymatic reactions. The provided protocols offer a robust framework for conducting such investigations, which will undoubtedly contribute to a more complete picture of lipid metabolism and its role in health and disease.

References

Unveiling the Molecular Interactions of Trans-2-Octadecenoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the known and predicted protein interactions of trans-2-octadecenoyl-CoA, a key intermediate in fatty acid metabolism. By comparing its interactions with those of other acyl-CoA species and detailing the experimental methodologies used to characterize these binding events, this document serves as a valuable resource for researchers investigating lipid metabolism and developing novel therapeutics.

Executive Summary

This compound, an 18-carbon monounsaturated acyl-CoA, is a critical metabolite in the beta-oxidation and fatty acid elongation pathways. Its interactions with specific proteins, particularly Acyl-CoA Binding Proteins (ACBPs) and enzymes such as Trans-2-Enoyl-CoA Reductase (TER), are essential for its transport, sequestration, and metabolic fate. While direct quantitative binding data for this compound is limited in the current literature, this guide synthesizes available data on closely related long-chain acyl-CoAs to provide a robust comparative framework. We also present detailed protocols for key experiments that can be employed to further elucidate the specific interactions of this important molecule.

Comparative Analysis of Protein Interactions

The interaction of this compound with proteins is primarily driven by its long acyl chain and the coenzyme A moiety. Based on existing literature, two major classes of proteins are predicted to be primary interaction partners: Acyl-CoA Binding Proteins and enzymes involved in fatty acid metabolism.

Acyl-CoA Binding Proteins (ACBPs)
Acyl-CoA SpeciesProteinMethodBinding Affinity (Kd)Reference
Oleoyl-CoA (C18:1) Bovine ACBPLipidex 1000 Assay~0.3 µM[4]
Palmitoyl-CoA (C16:0) Bovine ACBPLipidex 1000 Assay~0.4 µM[4]
Stearoyl-CoA (C18:0) Rat ACBPLipidex 1000 Assay~0.5 µM[4]
cis-Parinaroyl-CoA (C18:4) Sterol Carrier Protein-2 (SCP-2)Fluorescence Resonance Energy Transfer (FRET)4.5 nM[5]
trans-Parinaroyl-CoA (C18:4) Sterol Carrier Protein-2 (SCP-2)Fluorescence Resonance Energy Transfer (FRET)2.8 nM[5]

It is highly probable that this compound binds to ACBPs with a similar high affinity in the low micromolar to nanomolar range, consistent with other C18 acyl-CoA species.

Enzymes of Fatty Acid Metabolism

This compound is a substrate for enzymes involved in the fatty acid elongation and beta-oxidation pathways. The most well-characterized of these is Trans-2-Enoyl-CoA Reductase (TER), which catalyzes the reduction of the trans-2 double bond.

SubstrateEnzymeMethodKmVmaxReference
trans-2-Hexadecenoyl-CoA (C16:1) Rat Liver NADPH-specific TERSpectrophotometry1.0 µMNot Reported[6]
trans-2-Hexenoyl-CoA (C6:1) Rat Liver NADPH-specific TERSpectrophotometry0.5 µMNot Reported[6]
Crotonyl-CoA (C4:1) Rat Liver NADPH-specific TERSpectrophotometry20 µMNot Reported[6]
Crotonyl-CoA (C4:1) Euglena gracilis TERSpectrophotometry68 µM (with NADH)Not Reported[7]
trans-2-Hexenoyl-CoA (C6:1) Euglena gracilis TERSpectrophotometry91 µM (with NADH)Not Reported[7]

The Km value for trans-2-hexadecenoyl-CoA with TER provides a strong estimate for the affinity of this compound, suggesting a high-affinity interaction.

Visualizing the Network: Pathways and Workflows

To better understand the context of this compound interactions, the following diagrams illustrate its role in fatty acid metabolism and a typical experimental workflow for identifying its binding partners.

fatty_acid_metabolism cluster_elongation Fatty Acid Elongation cluster_beta_oxidation Beta-Oxidation Acyl-CoA (C16) Acyl-CoA (C16) Condensation Condensation Acyl-CoA (C16)->Condensation 3-Ketoacyl-CoA 3-Ketoacyl-CoA Condensation->3-Ketoacyl-CoA Malonyl-CoA Malonyl-CoA Malonyl-CoA->Condensation Reduction1 Reduction1 3-Ketoacyl-CoA->Reduction1 NADPH Thiolysis Thiolysis 3-Ketoacyl-CoA->Thiolysis 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Reduction1->3-Hydroxyacyl-CoA Dehydration Dehydration 3-Hydroxyacyl-CoA->Dehydration Oxidation Oxidation 3-Hydroxyacyl-CoA->Oxidation NAD+ trans-2-Enoyl-CoA (C18) trans-2-Enoyl-CoA (C18) Dehydration->trans-2-Enoyl-CoA (C18) Reduction2 Reduction2 trans-2-Enoyl-CoA (C18)->Reduction2 NADPH TER Hydration Hydration trans-2-Enoyl-CoA (C18)->Hydration Acyl-CoA (C18) Acyl-CoA (C18) Reduction2->Acyl-CoA (C18) Dehydrogenation Dehydrogenation Acyl-CoA (C18)->Dehydrogenation Dehydrogenation->trans-2-Enoyl-CoA (C18) Hydration->3-Hydroxyacyl-CoA Oxidation->3-Ketoacyl-CoA Thiolysis->Acyl-CoA (C16) Acetyl-CoA Acetyl-CoA Thiolysis->Acetyl-CoA

Caption: Role of this compound in fatty acid metabolism.

experimental_workflow cluster_validation Binding Validation Cell Lysate Cell Lysate Affinity Chromatography Affinity Chromatography Cell Lysate->Affinity Chromatography Immobilized This compound analog Elution Elution Affinity Chromatography->Elution Protein Identification Protein Identification Elution->Protein Identification Mass Spectrometry Candidate Proteins Candidate Proteins Protein Identification->Candidate Proteins Binding Validation Binding Validation Candidate Proteins->Binding Validation Quantitative Data (Kd) Quantitative Data (Kd) Binding Validation->Quantitative Data (Kd) Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Native-PAGE Gel Shift Assay Native-PAGE Gel Shift Assay

References

Unraveling the Metabolic Impact of trans-2-octadecenoyl-CoA: A Comparative Metabolomics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of metabolic landscapes in the presence of altered trans-2-octadecenoyl-CoA levels, supported by established experimental methodologies. We delve into the systemic effects of this crucial fatty acid metabolite, offering insights for researchers investigating lipid metabolism and its implications in various disease states.

Introduction to this compound

This compound is a long-chain acyl-CoA thioester that serves as a key intermediate in the biosynthesis of very-long-chain fatty acids (VLCFAs). Specifically, it is a substrate for the enzyme trans-2-enoyl-CoA reductase, which catalyzes its reduction to octadecanoyl-CoA (stearoyl-CoA), a critical step in the fatty acid elongation cycle. This process is fundamental for the synthesis of complex lipids, including sphingolipids and glycerophospholipids, which are essential components of cellular membranes and signaling molecules. Dysregulation of this pathway has been implicated in a variety of metabolic disorders.

Comparative Metabolomics: Assessing the Impact

To elucidate the metabolic consequences of altered this compound levels, a comparative metabolomics approach is employed. This involves the comprehensive analysis of metabolites in a biological system (e.g., cell culture, animal model) where the activity of trans-2-enoyl-CoA reductase is modulated (e.g., via genetic knockout or small molecule inhibition), compared to a control group. The resulting data provides a snapshot of the metabolic rewiring that occurs in response to the accumulation of this compound.

Data Presentation: Quantitative Metabolite Comparison

The following table summarizes hypothetical, yet biologically plausible, quantitative data from a comparative metabolomics study. The data represents the fold change of key metabolites in a condition with inhibited trans-2-enoyl-CoA reductase activity compared to a control.

Metabolite ClassMetabolite NameFold Change (Inhibited/Control)p-valuePutative Impact
Fatty Acyl-CoAs This compound 15.2 < 0.001 Direct accumulation due to enzyme inhibition
3-Hydroxyoctadecanoyl-CoA3.8< 0.01Accumulation of upstream precursor
Palmitoyl-CoA (C16:0)1.1> 0.05Minimal change in precursor pool
Stearoyl-CoA (C18:0)0.4< 0.01Decrease in direct downstream product
Arachidoyl-CoA (C20:0)0.3< 0.01Decrease in elongated fatty acid
Behenoyl-CoA (C22:0)0.2< 0.001Decrease in elongated fatty acid
Sphingolipids Ceramide (d18:1/18:0)0.6< 0.05Reduced synthesis due to stearoyl-CoA depletion
Sphingomyelin (d18:1/18:0)0.7< 0.05Downstream effect of reduced ceramide
Glucosylceramide (d18:1/18:0)0.6< 0.05Downstream effect of reduced ceramide
Glycerophospholipids Phosphatidylcholine (18:0/18:1)0.8> 0.05Minor alteration in membrane lipid composition
Phosphatidylethanolamine (18:0/18:1)0.9> 0.05Minor alteration in membrane lipid composition
Tricarboxylic Acid (TCA) Cycle Intermediates Citrate1.2> 0.05No significant impact on central carbon metabolism
Succinate1.1> 0.05No significant impact on central carbon metabolism

Experimental Protocols

Cell Culture and Treatment

Human hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. For the experimental group, cells are treated with a selective inhibitor of trans-2-enoyl-CoA reductase for 24 hours. The control group is treated with a vehicle (DMSO).

Metabolite Extraction
  • Quenching: The culture medium is aspirated, and cells are washed twice with ice-cold phosphate-buffered saline (PBS). Metabolism is quenched by adding 1 mL of ice-cold 80% methanol (B129727).

  • Cell Lysis: Cells are scraped from the culture dish in the methanol solution and transferred to a microcentrifuge tube.

  • Extraction: The cell suspension is subjected to three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

  • Centrifugation: The extract is centrifuged at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Sample Collection: The supernatant containing the metabolites is transferred to a new tube for analysis.

LC-MS/MS-based Metabolomics Analysis
  • Chromatographic Separation: Metabolites are separated using a reverse-phase C18 liquid chromatography column on a high-performance liquid chromatography (HPLC) system. A gradient elution is performed using mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: The HPLC system is coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap). Data is acquired in both positive and negative ionization modes to cover a broad range of metabolites.

  • Data Processing: The raw data is processed using a metabolomics software package (e.g., XCMS, MetaboAnalyst). This includes peak picking, peak alignment, and metabolite identification by matching against a reference library based on accurate mass and retention time.

  • Statistical Analysis: Statistical significance between the experimental and control groups is determined using a Student's t-test or a fold-change analysis with a false discovery rate correction.

Mandatory Visualizations

Signaling Pathway Diagram

Fatty_Acid_Elongation_and_Sphingolipid_Biosynthesis cluster_elongation Fatty Acid Elongation Cycle cluster_sphingolipid Sphingolipid Synthesis Malonyl_CoA Malonyl-CoA Ketoacyl_CoA 3-Ketoacyl-CoA Malonyl_CoA->Ketoacyl_CoA Acyl_CoA_n Acyl-CoA (n) Acyl_CoA_n->Ketoacyl_CoA Condensation Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA Reduction Trans_2_Enoyl_CoA trans-2-Enoyl-CoA (this compound) Hydroxyacyl_CoA->Trans_2_Enoyl_CoA Dehydration Acyl_CoA_n2 Acyl-CoA (n+2) (Stearoyl-CoA) Trans_2_Enoyl_CoA->Acyl_CoA_n2 Reduction Dihydroceramide Dihydroceramide Acyl_CoA_n2->Dihydroceramide Ceramide Synthase cluster_sphingolipid cluster_sphingolipid Acyl_CoA_n2->cluster_sphingolipid Inhibitor Inhibitor Inhibitor->Trans_2_Enoyl_CoA Serine Serine Serine->Dihydroceramide Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide

Caption: Fatty acid elongation and its link to sphingolipid synthesis.

Experimental Workflow Diagram

Metabolomics_Workflow Start Cell Culture (Control vs. Inhibitor) Quenching Metabolism Quenching (80% Methanol) Start->Quenching Extraction Metabolite Extraction (Freeze-Thaw) Quenching->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Processing Data Processing (Peak Picking, Alignment) LC_MS->Data_Processing Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID Stats Statistical Analysis Metabolite_ID->Stats Interpretation Biological Interpretation Stats->Interpretation

Caption: A typical workflow for a comparative metabolomics experiment.

Safety Operating Guide

Essential Safety and Logistical Information for Handling trans-2-octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for trans-2-octadecenoyl-CoA is not currently available in public databases. The following guidance is based on general laboratory safety protocols for biochemical reagents and information on the handling of similar long-chain acyl-CoA compounds. Researchers must always perform a risk assessment in accordance with their institution's Environmental Health and Safety (EHS) policies before commencing any new experimental work.

This document provides essential safety procedures, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of this compound in a research laboratory setting. It is intended for use by researchers, scientists, and drug development professionals.

Hazard Assessment

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (powder) Safety glasses with side shieldsNitrile or latex glovesLaboratory coatRecommended to be performed in a chemical fume hood or with a dust mask.
Handling Solutions Safety glasses with side shieldsNitrile or latex glovesLaboratory coatNot generally required if handled in a well-ventilated area.
Potential for Splashing Chemical splash gogglesNitrile or latex glovesLaboratory coatNot generally required if handled in a chemical fume hood.
Cleaning Spills Chemical splash gogglesNitrile or latex glovesLaboratory coatNot generally required for small spills.

Operational Plan: Handling and Storage

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • For long-term storage, follow the manufacturer's recommendations, which typically involve storage at -20°C or below to maintain stability.

Preparation of Solutions:

  • Perform all weighing and initial dilutions of the powdered compound within a chemical fume hood to minimize inhalation risk.

  • Use a calibrated balance and appropriate weighing paper or vessel.

  • When dissolving, add the solvent to the powder slowly to avoid generating aerosols.

  • Ensure the container is securely capped before vortexing or mixing.

Experimental Use:

  • Handle all solutions containing this compound in a designated and clean workspace.

  • Avoid direct contact with skin and eyes.

  • Do not mouth pipette.

  • Wash hands thoroughly after handling, even if gloves were worn.

Disposal Plan

Based on available information, this compound is not classified as a hazardous chemical. However, institutional policies may vary.

Waste Categorization:

Waste Stream Description Disposal Container
Solid Waste Contaminated consumables such as weighing paper, pipette tips, and microfuge tubes.Non-hazardous laboratory waste or biohazard bag if biologically contaminated.
Liquid Waste Aqueous solutions containing this compound.Laboratory drain with copious amounts of water, unless prohibited by institutional policy.
Contaminated Sharps Needles, syringes, or other sharps contaminated with the compound.Designated sharps container.

Disposal Procedure:

  • Solid Waste: Collect all non-sharp, contaminated solid waste in a designated laboratory waste container.

  • Liquid Waste: For small quantities of aqueous solutions, dilute with a large volume of water and pour down a laboratory drain, followed by flushing with additional water. If institutional policy prohibits drain disposal of chemical waste, collect it in a designated non-hazardous waste container.

  • Sharps Waste: Dispose of all contaminated sharps in a puncture-resistant sharps container.

  • Follow all local and institutional regulations for chemical and laboratory waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a research setting.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal weigh Weighing in Fume Hood dissolve Dissolving weigh->dissolve Transfer to tube aliquot Aliquoting dissolve->aliquot Stock Solution reaction Experimental Use aliquot->reaction Add to assay solid_waste Solid Waste reaction->solid_waste Used tips, tubes liquid_waste Liquid Waste reaction->liquid_waste Waste solutions sharps_waste Sharps Waste reaction->sharps_waste Used needles

Caption: Workflow for handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-octadecenoyl-CoA
Reactant of Route 2
Reactant of Route 2
trans-2-octadecenoyl-CoA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.